Iodoacetyl-LC-biotin
Beschreibung
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[(2-iodoacetyl)amino]hexyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31IN4O3S/c19-11-16(25)21-10-6-2-1-5-9-20-15(24)8-4-3-7-14-17-13(12-27-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13-,14-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXDWMHPTVQBIP-ZQIUZPCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31IN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918564 | |
| Record name | N-{6-[(1-Hydroxy-2-iodoethylidene)amino]hexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93285-75-7 | |
| Record name | N-Iodoacetyl-N'-biotinylhexylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093285757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{6-[(1-Hydroxy-2-iodoethylidene)amino]hexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Understanding the spacer arm of Iodoacetyl-LC-biotin.
For researchers, scientists, and professionals in drug development, understanding the tools of molecular biology is paramount. Iodoacetyl-LC-biotin stands out as a key reagent for the specific labeling of sulfhydryl groups within proteins and other molecules. This guide provides a comprehensive overview of its structure, function, and application, with a focus on the critical role of its spacer arm.
Core Concepts: Structure and Reactivity
This compound, chemically known as N-iodoacetyl-N'-biotinylhexylenediamine, is a sulfhydryl-reactive biotinylation agent.[1] Its structure is tripartite, consisting of:
-
A Biotin Moiety: This bicyclic ring structure provides the high-affinity binding to avidin (B1170675) and streptavidin, which is fundamental to its utility in detection and purification assays.[1]
-
A Long-Chain (LC) Spacer Arm: A hexylenediamine spacer group is attached to the valeric acid side chain of biotin.[1] This spacer arm is crucial for mitigating steric hindrance, thereby improving the binding of the biotinylated molecule to avidin or streptavidin probes.[1][2]
-
An Iodoacetyl Reactive Group: This functional group is located at the terminus of the spacer arm and provides the reagent's reactivity towards sulfhydryl (-SH) groups, such as those found on the side chain of cysteine residues in proteins.[1][3]
The reaction between the iodoacetyl group and a sulfhydryl group proceeds via nucleophilic substitution, where the sulfur atom of the thiol displaces the iodine atom, forming a stable and irreversible thioether bond.[4][5] This reaction is most efficient and specific at a pH range of 7.5 to 8.5.[1][6] To prevent non-specific reactions, it is recommended to perform the labeling in the dark, as light can lead to the formation of free iodine, which can react with other residues like tyrosine, tryptophan, and histidine.[6]
Structure of this compound
References
An In-depth Technical Guide to the Reactivity of Iodoacetyl-LC-Biotin with Sulfhydryl Groups
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of Iodoacetyl-LC-Biotin with sulfhydryl groups, a cornerstone technique for the specific biotinylation of proteins and other biomolecules. This document outlines the core chemical principles, detailed experimental protocols, and critical parameters for successful conjugation.
Core Principles of this compound Reactivity
This compound is a sulfhydryl-reactive biotinylation reagent that enables the covalent attachment of a biotin (B1667282) moiety to proteins, peptides, and other molecules containing free thiol groups. The high specificity of this reaction for sulfhydryl groups, primarily found in cysteine residues within proteins, makes it an invaluable tool for a multitude of applications in proteomics, drug discovery, and diagnostics.
The fundamental reaction mechanism involves the nucleophilic attack of the thiolate anion (deprotonated sulfhydryl group) on the electrophilic carbon of the iodoacetyl group. This proceeds via an SN2 (bimolecular nucleophilic substitution) reaction, resulting in the formation of a stable and irreversible thioether bond and the displacement of iodide as a leaving group.[1][2]
Several key factors influence the efficiency and specificity of this labeling reaction:
-
pH: The reaction is highly pH-dependent. An alkaline pH range of 7.5 to 8.5 is optimal for ensuring that the sulfhydryl groups are sufficiently deprotonated to their more nucleophilic thiolate form, thus facilitating the reaction.[3][4][5] At a pH below 7, the reaction rate is significantly reduced. Conversely, at a pH above 9.0, the risk of non-specific reactions with other nucleophilic groups, such as primary amines (e.g., lysine (B10760008) residues), increases.[6]
-
Specificity: Under the recommended pH conditions, the iodoacetyl group exhibits high specificity for sulfhydryl groups over other potentially reactive functional groups found in proteins.[3] This allows for the targeted labeling of cysteine residues.
-
Irreversibility: The resulting thioether bond is highly stable and considered irreversible under typical biological conditions, ensuring a permanent label on the target molecule.[3][4]
-
Spacer Arm: The "LC" in this compound denotes a long-chain spacer arm (27.1 Å) composed of a hexylenediamine extension.[4][5] This spacer arm positions the biotin moiety away from the labeled molecule, which can help to minimize steric hindrance and improve its accessibility for binding to avidin (B1170675) or streptavidin in subsequent detection or purification steps.[5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 510.43 g/mol | [5] |
| Spacer Arm Length | 27.1 Å | [3][4][5] |
| Optimal Reaction pH | 7.5 - 8.5 | [3][4][5] |
| Solubility | Insoluble in water; Soluble in DMSO and DMF | [4][5] |
| Membrane Permeability | Yes | [3][4] |
Table 1: Physicochemical Properties of this compound
| Parameter | Recommended Range/Value | Reference(s) |
| Molar Excess of Reagent to Sulfhydryl Groups | 2- to 5-fold | [1][7][8] |
| Protein Concentration | 1 - 10 mg/mL | [1][8] |
| Reaction Time | 90 minutes | [1][3][7] |
| Reaction Temperature | Room Temperature | [1][3][7] |
| Reaction Environment | In the dark | [1][3][7] |
Table 2: Recommended Reaction Conditions for Protein Biotinylation
Experimental Protocols
This section provides a detailed methodology for the biotinylation of a protein with available sulfhydryl groups using this compound.
Prerequisite: Reduction of Disulfide Bonds
For proteins where the target sulfhydryl groups are involved in disulfide bonds (e.g., in the hinge region of antibodies), a reduction step is necessary prior to biotinylation.[4]
Materials:
-
Protein sample
-
Reducing agent (e.g., 2-Mercaptoethylamine•HCl (2-MEA), Dithiothreitol (DTT), or TCEP)
-
Reaction Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0-8.3[1]
-
Desalting column
Procedure:
-
Dissolve the protein in the appropriate buffer. For IgG reduction, a sample preparation buffer of 0.1 M sodium phosphate, 5 mM EDTA, pH 6.0 can be used.[1]
-
Add the reducing agent to the protein solution. For example, for IgG reduction, add 2-MEA to a final concentration of 50 mM.[1]
-
Incubate the reaction mixture. For 2-MEA reduction of IgG, incubate for 90 minutes at 37°C.[1]
-
Remove the excess reducing agent using a desalting column equilibrated with the Reaction Buffer. This is a critical step as residual reducing agents will react with the this compound.
Biotinylation of a Sulfhydryl-Containing Protein
Materials:
-
Reduced protein sample in Reaction Buffer
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0-8.3[1]
-
Desalting column
Procedure:
-
Immediately before use, prepare a stock solution of this compound in DMF or DMSO. For example, dissolve 2 mg of this compound in 1 mL of DMF to make a ~3.9 mM solution.[8] this compound is moisture-sensitive and should be brought to room temperature before opening.[1] Do not prepare stock solutions for long-term storage.[1]
-
Add the this compound stock solution to the reduced protein solution to achieve a 2- to 5-fold molar excess of the biotin reagent over the number of sulfhydryl groups.[1][7][8] For example, for a 50 µM solution of reduced hinge-region sulfhydryls in IgG, add the biotin reagent to a final concentration of 200 µM (a 4-fold excess).[1]
-
Incubate the reaction for 90 minutes at room temperature in the dark.[1][3][7] Performing the reaction in the dark is important to limit the formation of free iodine, which can potentially react with other residues like tyrosine.[1][3]
-
Remove the non-reacted this compound by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).[1]
-
The biotinylated protein is now ready for use in downstream applications.
Visualizations
Reaction Mechanism
References
- 1. apexbt.com [apexbt.com]
- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. cephamls.com [cephamls.com]
- 5. apexbt.com [apexbt.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
An In-depth Technical Guide to Iodoacetyl-LC-biotin and its Synonyms in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Iodoacetyl-LC-biotin, a sulfhydryl-reactive biotinylation reagent widely used in scientific research. This document details its synonyms, chemical properties, and applications, with a focus on providing practical experimental protocols and quantitative data to aid researchers in their work.
Introduction to this compound
This compound is a valuable tool for covalently attaching a biotin (B1667282) label to proteins, peptides, and other molecules containing free sulfhydryl groups (-SH), primarily found on cysteine residues. This biotinylation process enables the detection, purification, and analysis of target molecules through the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. The "LC" (Long Chain) designation refers to the spacer arm between the biotin and the iodoacetyl reactive group, which helps to minimize steric hindrance during binding to avidin or streptavidin.
The core reaction involves the iodoacetyl group, which specifically and irreversibly reacts with sulfhydryl groups via nucleophilic substitution to form a stable thioether bond.[1][2][3] This reaction is most efficient at a slightly alkaline pH of 7.5-8.5.[3][4] To prevent potential side reactions with other amino acid residues such as tyrosine, tryptophan, and histidine, it is recommended to perform the labeling reaction in the dark.[4]
Synonyms and Chemical Nomenclature
In scientific literature and commercial products, this compound is referred to by several names. A clear understanding of these synonyms is crucial for comprehensive literature searches and product selection.
| Synonym/Name | Chemical Name | Common Abbreviation/Acronym |
| This compound | N-(6-(biotinamido)hexyl)-2-iodoacetamide | IAB |
| N-Iodoacetyl-N'-biotinylhexylenediamine | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[(2-iodoacetyl)amino]hexyl]pentanamide | Iaa-biotin |
| Biotin-(AC5)2-Iodoacetamide | N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine | - |
| Long-chain (LC) iodoacetyl-biotin | - | - |
Quantitative Data and Reagent Properties
The selection of a biotinylation reagent is often guided by its specific properties and performance in various applications. Below is a summary of key quantitative and qualitative data for this compound.
| Property | Value / Description | Reference |
| Molecular Weight | 510.43 g/mol | [2] |
| Spacer Arm Length | 27.1 Å | [1] |
| Reactivity | Reacts with sulfhydryl groups (-SH) to form a stable thioether bond. | [1][2][3] |
| Optimal Reaction pH | 7.5 - 8.5 | [3][4] |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO and DMF. | [2] |
| Bond Stability | The resulting thioether bond is generally considered stable and less prone to reversal compared to maleimide-thiol adducts. However, the stability of the biotin-protein bond can be compromised in complex biological fluids like human plasma. | [5] |
Comparison with Other Sulfhydryl-Reactive Reagents:
| Reagent Chemistry | Reactive Group | Optimal pH | Bond Formed | Key Characteristics | Reference |
| Iodoacetyl | Haloacetyl | 7.5 - 8.5 | Thioether | Forms a very stable bond. Can have some off-target reactivity at higher pH or with large excess of reagent. | [6] |
| Maleimide | Maleimide | 6.5 - 7.5 | Thioether | Highly specific for thiols at neutral pH. The resulting bond can be less stable than the iodoacetyl-formed bond and may undergo a retro-Michael reaction. | [6] |
| Pyridyldithiol | Pyridyl disulfide | 4 - 5 (broad range) | Disulfide | The reaction releases pyridine-2-thione, which can be monitored spectrophotometrically. The disulfide bond is cleavable with reducing agents. | [6] |
Experimental Protocols
This section provides detailed methodologies for common applications of this compound.
This protocol outlines the fundamental steps for labeling a protein with this compound.
Materials:
-
Protein of interest with free sulfhydryl groups
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0-8.3
-
Reducing agent (if necessary, e.g., DTT or TCEP)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced to free sulfhydryl groups. This can be achieved by incubating the protein with a reducing agent like DTT (e.g., 50 mM for 90 minutes at 37°C) or TCEP.[2]
-
After reduction, the reducing agent must be removed using a desalting column or dialysis against the Reaction Buffer.[2]
-
-
This compound Preparation:
-
Immediately before use, prepare a 4 mM stock solution of this compound in DMF or DMSO. Do not prepare stock solutions for long-term storage as the reagent is moisture-sensitive.[4]
-
-
Biotinylation Reaction:
-
Purification:
-
Remove excess, unreacted this compound using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[2]
-
-
Quantification of Biotinylation (HABA Assay):
-
The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from avidin by the biotinylated protein, leading to a decrease in absorbance at 500 nm.[4]
-
This protocol describes how to use a biotinylated "bait" protein to capture its interacting "prey" proteins from a cell lysate.
Materials:
-
Biotinylated bait protein
-
Cell lysate containing potential interacting proteins
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Incubation:
-
Incubate the biotinylated bait protein with the cell lysate for 1-4 hours at 4°C with gentle rotation to allow for the formation of protein complexes.
-
-
Capture:
-
Add streptavidin-conjugated beads to the lysate and incubate for another 1-2 hours at 4°C to capture the biotinylated bait protein and its interacting partners.
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.
-
Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured proteins from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against the expected prey protein or by mass spectrometry for the identification of unknown interactors.[7]
-
This protocol details the use of biotin-labeled DNA or RNA probes to study protein-nucleic acid interactions.
Materials:
-
Biotin-labeled oligonucleotide probe
-
Nuclear extract or purified DNA-binding protein
-
Binding Buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) (non-specific competitor DNA)
-
Native polyacrylamide gel
-
TBE Buffer
-
Membrane for transfer (e.g., nylon)
-
Streptavidin-HRP conjugate and chemiluminescent substrate
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the Binding Buffer, poly(dI-dC), and the nuclear extract or purified protein.
-
Add the biotin-labeled probe and incubate at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the binding reactions onto a native polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front has migrated an appropriate distance.
-
-
Transfer and Detection:
-
Transfer the DNA-protein complexes from the gel to a nylon membrane.
-
Crosslink the DNA to the membrane using UV light.
-
Block the membrane and then incubate with a streptavidin-HRP conjugate.
-
Wash the membrane and detect the biotinylated probe using a chemiluminescent substrate. A "shift" in the mobility of the probe indicates the formation of a DNA-protein complex.
-
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway.
Caption: A general workflow for labeling proteins with this compound.
Caption: A chemoproteomics workflow using this compound for target identification.
References
- 1. cephamls.com [cephamls.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound 100 mg - N-Iodoacetyl-N'-Biotinylhexylenediamine (this compound) - ProteoChem [proteochem.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to EZ-Link Iodoacetyl-LC-Biotin
For researchers, scientists, and drug development professionals seeking to specifically label proteins and other molecules at sulfhydryl groups, EZ-Link Iodoacetyl-LC-biotin offers a robust and reliable solution. This haloacetyl-activated biotinylation reagent facilitates the formation of a stable, irreversible thioether bond with free thiols, primarily found on cysteine residues within proteins. Its "LC" designation refers to its long chain spacer arm, which helps to minimize steric hindrance in subsequent detection or purification steps involving avidin (B1170675) or streptavidin. This guide provides a comprehensive overview of the key features, technical data, and experimental protocols associated with EZ-Link this compound.
Core Features and Chemical Properties
EZ-Link this compound is characterized by its specific reactivity towards sulfhydryl groups, its membrane permeability, and the formation of a permanent, non-cleavable bond.[1][2] The iodoacetyl group is highly reactive with free thiols at an alkaline pH, typically between 7.5 and 8.5.[1][3] This specificity allows for the targeted labeling of cysteine residues. However, it is important to note that disulfide bonds within a protein must first be reduced to generate free sulfhydryl groups available for labeling.[1][4] The reagent is not readily soluble in aqueous solutions and must first be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[1][4]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 510.43 g/mol | [5][6][7] |
| Spacer Arm Length | 27.1 Å | [1][2][8] |
| CAS Number | 93285-75-7 | [1][5][6] |
| Chemical Formula | C18H31IN4O3S | [5][6][7] |
| Reactive Moiety | Iodoacetyl | [2][3] |
| Reactive Towards | Sulfhydryls (-SH) | [1][3][8] |
| Optimal Reaction pH | 7.5 - 8.5 | [1][3][8] |
| Solubility | Soluble in DMSO and DMF | [1][3][4] |
| Storage | Store at 4°C, desiccated and protected from light. | [4] |
Reaction Mechanism and Workflow
The core of EZ-Link this compound's functionality lies in the nucleophilic substitution reaction between the iodoacetyl group and a sulfhydryl group. The thiol group acts as a nucleophile, attacking the carbon atom bearing the iodine, which results in the displacement of the iodide ion and the formation of a stable thioether bond.
Caption: Reaction of this compound with a sulfhydryl group.
A typical experimental workflow for biotinylating a protein with EZ-Link this compound involves several key steps, starting with the preparation of the protein to ensure the availability of free sulfhydryl groups.
Caption: General workflow for protein biotinylation.
Experimental Protocols
The following are detailed methodologies for key experiments using EZ-Link this compound.
A. Reduction of IgG Disulfide Bonds
For proteins like antibodies (IgG) where cysteine residues are involved in disulfide bridges, a reduction step is necessary to expose the sulfhydryl groups.
Materials:
-
IgG solution (1-10 mg/mL in an amine-free buffer)
-
2-Mercaptoethylamine•HCl (2-MEA)
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)
-
Desalting column
Procedure:
-
Prepare a 50 mM solution of 2-MEA in the Reaction Buffer. For example, add the appropriate amount of 2-MEA to your IgG solution to achieve a final 2-MEA concentration of 50 mM.[4]
-
Incubate the solution for 90 minutes at 37°C.[4]
-
Allow the solution to cool to room temperature.[4]
-
Remove the excess 2-MEA from the reduced IgG using a desalting column equilibrated with the Reaction Buffer.[4]
B. Biotinylation of Reduced Protein
Materials:
-
Reduced protein solution from the previous step
-
EZ-Link this compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (amine-free, pH 7.5-8.5)
-
Desalting column
Procedure:
-
Immediately before use, dissolve the EZ-Link this compound in DMF or DMSO to a concentration of 1-10 mg/mL. For example, dissolve 2 mg of the reagent in 1 mL of DMF.[4]
-
Add a 3- to 5-fold molar excess of the this compound solution to the reduced protein solution.[4] For instance, if you have a 50 µM solution of reduced hinge-region sulfhydryl groups, you would add the biotin solution to a final concentration of 200 µM.[4]
-
Incubate the reaction in the dark for 90 minutes at room temperature.[4][5]
-
Remove the non-reacted biotin reagent by applying the mixture to a desalting column equilibrated with the Reaction Buffer.[4]
-
Collect fractions and monitor the protein concentration, for example, by measuring the absorbance at 280 nm. The first protein peak to elute will contain the biotinylated protein.[4]
Application in Signaling Pathway Analysis
The specific labeling of cysteine residues with EZ-Link this compound can be a powerful tool for studying signaling pathways where the redox state of specific cysteines plays a regulatory role. For example, in a pathway where a kinase's activity is modulated by the oxidation state of a critical cysteine residue, this reagent could be used to differentially label the reduced, active form of the kinase.
Caption: Labeling a redox-sensitive kinase in a signaling pathway.
References
- 1. cephamls.com [cephamls.com]
- 2. Ovamedi [ovamedi.com]
- 3. Thermo Scientific™ EZ-Link™ this compound | Fisher Scientific [fishersci.ca]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound, 93285-75-7 | BroadPharm [broadpharm.com]
- 7. This compound | CAS:93285-75-7 | Sulfhydryl-reactive biotinylation agent | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. apexbt.com [apexbt.com]
An In-depth Technical Guide to Iodoacetyl-LC-biotin: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Iodoacetyl-LC-biotin, a key reagent for the biotinylation of sulfhydryl-containing molecules. With the CAS number 93285-75-7 , this molecule is an indispensable tool in various biochemical and cellular assays.[1][2][3][4][5] This document will delve into its chemical and physical properties, detailed experimental protocols for its use, and its application in studying cellular pathways.
Core Properties and Specifications
This compound is a sulfhydryl-reactive biotinylation reagent.[1][2][6] Its structure features a biotin (B1667282) moiety linked to an iodoacetyl group via a long-chain (LC) spacer arm.[1][3] The iodoacetyl group specifically reacts with free sulfhydryl (-SH) groups, typically found on cysteine residues in proteins, to form a stable and irreversible thioether bond.[2][4][7] The long spacer arm, approximately 27.1 Å in length, helps to minimize steric hindrance, allowing for efficient interaction between the biotin tag and its binding partners, such as avidin (B1170675) or streptavidin.[1][6][7]
| Property | Value | Source(s) |
| CAS Number | 93285-75-7 | [1][3][4][5] |
| Molecular Formula | C18H31IN4O3S | [1][3][5] |
| Molecular Weight | 510.43 g/mol | [1][3][6][8] |
| Spacer Arm Length | 27.1 Å | [1][6][7] |
| Appearance | White to off-white solid powder | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents such as DMSO and DMF | [1][4][8] |
| Reactive Group | Iodoacetyl | [1] |
| Target Moiety | Sulfhydryl groups (-SH) | [1][2] |
| Optimal Reaction pH | 7.5 - 8.5 | [4][6][7] |
| Storage | Desiccate at -20°C, protected from light | [1][3][5] |
Reaction Mechanism and Workflow
The fundamental application of this compound lies in its ability to covalently label proteins and other molecules containing free sulfhydryl groups. This process, known as biotinylation, is a cornerstone of many detection and purification strategies in molecular biology and proteomics.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution where the thiol group of a cysteine residue attacks the carbon atom of the iodoacetyl group, displacing the iodine atom and forming a stable thioether linkage. This reaction is most efficient at a slightly alkaline pH (7.5-8.5). It is crucial to perform the reaction in the dark to prevent the formation of free iodine, which can lead to non-specific reactions with other amino acid residues like tyrosine.[6]
Caption: Covalent bond formation between a protein's sulfhydryl group and this compound.
General Experimental Workflow
A typical workflow for protein biotinylation using this compound involves several key steps, starting from sample preparation to the final purification of the labeled protein.
Caption: Step-by-step workflow for labeling proteins with this compound.
Detailed Experimental Protocols
Protocol 1: Biotinylation of IgG Antibodies
This protocol describes the biotinylation of Immunoglobulin G (IgG) by first reducing the hinge-region disulfide bonds to expose free sulfhydryl groups.
Materials:
-
IgG solution (1-10 mg/mL)
-
2-Mercaptoethylamine•HCl (2-MEA)
-
Reaction Buffer: 50 mM Tris•HCl, 5 mM EDTA, pH 8.0-8.3[9]
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column
Procedure:
-
Reduction of IgG:
-
Prepare the IgG solution in a suitable buffer (e.g., 0.1 M sodium phosphate, 5 mM EDTA, pH 6.0).[9]
-
Add 2-MEA to the IgG solution to a final concentration of 50 mM.[9]
-
Incubate the mixture for 90 minutes at 37°C.[9]
-
Allow the solution to cool to room temperature.[9]
-
Remove the excess 2-MEA using a desalting column equilibrated with the Reaction Buffer.[9]
-
-
Biotinylation:
-
Immediately before use, prepare a 4 mM solution of this compound in DMF or DMSO.[9][10]
-
Add the this compound solution to the reduced IgG solution. A 3- to 5-fold molar excess of the biotin reagent over the available sulfhydryl groups is generally recommended.[9]
-
Incubate the reaction mixture for 90 minutes at room temperature in the dark.[9][10]
-
-
Purification:
Protocol 2: Labeling of Cysteine-Containing Peptides
This protocol is suitable for labeling synthetic or purified peptides containing one or more cysteine residues.
Materials:
-
Peptide solution (1-5 mg/mL)
-
Reaction Buffer: 50 mM Tris, 10 mM EDTA, 0.15 M NaCl, pH 8.3[11]
-
This compound
-
DMF or DMSO
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the Reaction Buffer. If the peptide has disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like DTT or TCEP, followed by the removal of the reducing agent.
-
-
Biotinylation:
-
Purification:
-
Purify the biotinylated peptide from excess reagent using size-exclusion chromatography or reverse-phase HPLC.
-
Applications in Research
This compound serves as a powerful probe in various research areas, particularly in proteomics and cell biology, to investigate the role of cysteine residues in protein function and signaling.
Identification of Electrophile-Sensitive Proteins
This compound is used as a model electrophile to identify proteins that are susceptible to modification by reactive electrophilic species.[12][13] This is crucial for understanding cellular responses to oxidative stress and the mechanisms of action of certain drugs and toxins. By treating cells or cell lysates with this compound, researchers can tag proteins with reactive cysteines. These biotinylated proteins can then be enriched using avidin-based affinity chromatography and subsequently identified by mass spectrometry.
Probing Subcellular Proteomes and Signaling Pathways
The membrane-permeable nature of this compound allows for the labeling of proteins within intact cells and specific organelles.[2][14] Studies have utilized this reagent to investigate the mitochondrial proteome and have shown that this compound can induce apoptotic events.[12] This suggests that covalent modification of specific mitochondrial proteins by electrophiles can trigger the apoptotic cascade. For instance, treatment of cells with this compound has been shown to cause the release of cytochrome c from the mitochondria, a key step in the intrinsic pathway of apoptosis.[12]
Caption: this compound inducing apoptosis via mitochondrial protein modification.
Conclusion
This compound is a versatile and highly effective reagent for the specific labeling of sulfhydryl groups in proteins, peptides, and other molecules. Its well-defined reactivity, coupled with the strong and specific interaction between biotin and avidin/streptavidin, makes it an invaluable tool for a wide range of applications in life sciences research. From basic protein detection and purification to the sophisticated analysis of cellular signaling pathways, this compound continues to empower researchers in their quest to unravel the complexities of biological systems. Proper handling and adherence to optimized protocols are key to achieving reliable and reproducible results with this powerful biotinylation reagent.
References
- 1. apexbt.com [apexbt.com]
- 2. cephamls.com [cephamls.com]
- 3. This compound | CAS:93285-75-7 | Sulfhydryl-reactive biotinylation agent | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound, 93285-75-7 | BroadPharm [broadpharm.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. This compound 100 mg - N-Iodoacetyl-N'-Biotinylhexylenediamine (this compound) - ProteoChem [proteochem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. apexbt.com [apexbt.com]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound - Immunomart [immunomart.com]
- 14. Ovamedi [ovamedi.com]
A Technical Guide to the Water Solubility of Iodoacetyl-Biotin Reagents
For Researchers, Scientists, and Drug Development Professionals
Iodoacetyl-biotin reagents are invaluable tools for biotinylating proteins and other molecules containing free sulfhydryl groups. This process, known as biotinylation, is fundamental in various applications, including protein purification, localization studies, and immunoassays. The iodoacetyl group specifically and irreversibly forms a stable thioether bond with sulfhydryls, typically found on cysteine residues. However, the practical application of these reagents is significantly influenced by a critical physical property: their solubility in aqueous solutions.
The solubility of a biotinylation reagent dictates its handling, the design of the labeling experiment, and the final concentration of organic solvents in the reaction mixture, which can impact protein stability and function.[1] This guide provides an in-depth look at the water solubility of different iodoacetyl-biotin reagents, offering quantitative data, detailed experimental protocols for solubility determination, and visualizations of common experimental workflows.
Comparative Solubility of Iodoacetyl-Biotin Reagents
The solubility of iodoacetyl-biotin reagents varies significantly based on the chemical structure of the spacer arm that links the iodoacetyl group to the biotin (B1667282) moiety.[2][3] Reagents with simple hydrocarbon spacer arms are generally hydrophobic and poorly soluble in water, necessitating the use of organic solvents.[4][5][6] To counteract this, derivatives incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), have been developed to enhance water solubility.[3][7][8]
Below is a summary of the solubility data for common iodoacetyl-biotin reagents.
| Reagent Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Solubility | Organic Solvent Solubility |
| Iodoacetyl-LC-Biotin | 510.43 | 27.1 | Insoluble[4][5][6] | >2 mg/mL in DMF[4]≥20 mg/mL in DMSO[9]≥51 mg/mL in DMSO[6] |
| Iodoacetyl-PEG2-Biotin | 542.43 | 24.7 | ≥25 mg/mL[4] | Soluble in DMSO[4] |
| Iodoacetyl PEG Biotin | Varies (e.g., 1000-20,000) | Varies | Soluble in water/aqueous buffer[8] | Soluble in Chloroform, DMSO[8] |
Experimental Protocols for Determining Water Solubility
Accurately determining the solubility of a reagent is crucial for experimental design and reproducibility. The shake-flask method is a widely accepted and reliable technique for measuring both thermodynamic and kinetic solubility.[10][11]
Principle of the Shake-Flask Method
This method involves adding an excess amount of the solid compound to a known volume of solvent (e.g., water or a specific buffer). The mixture is then agitated until equilibrium is reached, at which point the solution is saturated with the solute. The concentration of the dissolved compound in the liquid phase is then measured, representing its solubility.[12]
Detailed Methodology
-
Preparation of the Sample :
-
Weigh an amount of the iodoacetyl-biotin reagent that is in excess of its estimated solubility into a suitable vessel (e.g., a glass vial or centrifuge tube).[11] Using at least a 5-fold excess is a common practice.
-
-
Addition of Solvent :
-
Add a precise volume of the desired aqueous solvent (e.g., deionized water, PBS buffer) to the vessel.
-
-
Equilibration :
-
Seal the vessel tightly to prevent solvent evaporation.
-
Place the vessel in a shaker or agitator within a temperature-controlled environment (e.g., 25°C).[10]
-
Agitate the mixture for a predetermined period to ensure equilibrium is reached. This can range from a few hours for kinetic solubility to 24 hours or longer for thermodynamic solubility.[10][11][13]
-
-
Phase Separation :
-
After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by:
-
-
Quantification :
-
Carefully collect the clear supernatant or filtrate.
-
Determine the concentration of the dissolved iodoacetyl-biotin reagent using a suitable analytical method, such as:
-
UV-Vis Spectrophotometry : Measure the absorbance at the reagent's λmax and calculate the concentration using a standard curve.[11]
-
High-Performance Liquid Chromatography (HPLC) : This is a highly accurate method for quantification. A calibration curve generated from standard solutions of known concentrations is required.[12]
-
-
-
Data Reporting :
-
Express the solubility in standard units, such as mg/mL or molarity (mol/L), at the specified temperature.[12]
-
Visualization of Key Processes
Experimental Workflow for Protein Biotinylation
The following diagram illustrates a typical workflow for labeling a protein with an iodoacetyl-biotin reagent. The process involves the reduction of disulfide bonds to generate free sulfhydryls, followed by the labeling reaction and subsequent purification.
Application in Studying Receptor Signaling Pathways
Biotinylation is a powerful technique to study the dynamics of cell surface proteins, such as receptor tyrosine kinases (RTKs), which are integral to many signaling pathways.[14][15] By using a membrane-impermeable biotinylation reagent, researchers can specifically label proteins on the cell surface and then track their internalization and trafficking in response to a signal (e.g., ligand binding).[16][17]
The diagram below outlines the logical flow of using biotinylation to investigate receptor internalization, a key event in signal modulation.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Biotinylation | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. This compound | CAS:93285-75-7 | Sulfhydryl-reactive biotinylation agent | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. apexbt.com [apexbt.com]
- 7. cephamls.com [cephamls.com]
- 8. nanocs.net [nanocs.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. enamine.net [enamine.net]
- 11. bioassaysys.com [bioassaysys.com]
- 12. benchchem.com [benchchem.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Cell surface biotinylation of receptor tyrosine kinases to investigate intracellular trafficking [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Surface Biotinylation of Receptor Tyrosine Kinases to Investigate Intracellular Trafficking | Springer Nature Experiments [experiments.springernature.com]
- 16. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. research-information.bris.ac.uk [research-information.bris.ac.uk]
A Technical Guide to Iodoacetyl-LC-Biotin and Iodoacetyl-PEG2-Biotin for Bioconjugation
This in-depth technical guide provides a comprehensive comparison of Iodoacetyl-LC-biotin and Iodoacetyl-PEG2-Biotin for researchers, scientists, and drug development professionals. This document outlines the core chemical differences, their impact on experimental design, and detailed protocols for their use in biotinylating sulfhydryl-containing molecules.
Introduction to Sulfhydryl-Reactive Biotinylation
Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin or avidin (B1170675) enables highly sensitive detection and purification of proteins, nucleic acids, and other biomolecules. Iodoacetyl-activated biotin reagents are specifically designed to target sulfhydryl groups (-SH), primarily found on cysteine residues in proteins. This specificity allows for targeted labeling under controlled conditions.
This guide focuses on two popular iodoacetyl biotinylation reagents: this compound and Iodoacetyl-PEG2-Biotin. While both reagents share the same reactive group, their spacer arms impart distinct physicochemical properties that are critical to consider for optimal experimental outcomes.
Chemical Structure and Properties
The fundamental difference between this compound and Iodoacetyl-PEG2-Biotin lies in the chemical composition of their spacer arms, which are positioned between the biotin moiety and the reactive iodoacetyl group.
This compound incorporates a "long-chain" (LC) spacer, which is a 1,6-diaminohexane group.[1][2] This hydrocarbon spacer provides a significant length, which can be advantageous in minimizing steric hindrance when the biotinylated molecule interacts with avidin or streptavidin.[1][2]
Iodoacetyl-PEG2-Biotin , in contrast, features a spacer arm containing a two-unit polyethylene (B3416737) glycol (PEG) chain.[3][4] The inclusion of the PEG linker has a profound effect on the reagent's properties, most notably its solubility.[3][5]
Below is a DOT script-generated diagram illustrating the chemical structures of both reagents.
Figure 1: Chemical Structures of this compound and Iodoacetyl-PEG2-Biotin.
Comparative Data
The selection of the appropriate biotinylation reagent is contingent on the specific requirements of the experiment. The following table summarizes the key quantitative and qualitative differences between this compound and Iodoacetyl-PEG2-Biotin.
| Feature | This compound | Iodoacetyl-PEG2-Biotin |
| Molecular Weight | 510.43 g/mol [1][2] | 542.43 g/mol [3][4] |
| Spacer Arm Length | 27.1 Å[1][6][7] | 24.7 Å[3][4] |
| Solubility | Water-insoluble; must be dissolved in DMSO or DMF[1][2][7] | Water-soluble[3][5] |
| Cell Permeability | Membrane-permeable[1][6] | Generally considered cell-impermeant |
| Spacer Arm Composition | 1,6-diaminohexane | 2-unit polyethylene glycol |
| Reactive Group | Iodoacetyl | Iodoacetyl |
| Reactive Towards | Sulfhydryl groups (-SH) | Sulfhydryl groups (-SH) |
| Bond Formed | Stable, irreversible thioether bond[2][6] | Stable, irreversible thioether bond[3][5] |
| Optimal Reaction pH | 7.5 - 8.5[1][7] | 7.5 - 8.5[3] |
Experimental Protocols
The following are generalized protocols for the biotinylation of a protein with a free sulfhydryl group using either this compound or Iodoacetyl-PEG2-Biotin.
Preparation of Reagents
-
Protein Solution: Prepare the protein to be biotinylated at a concentration of 1-10 mg/mL in a sulfhydryl-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5). If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, they must be treated with a reducing agent like DTT or TCEP and subsequently purified to remove the reducing agent prior to biotinylation.[6]
-
This compound Stock Solution: This reagent is not water-soluble.[1][8] Prepare a stock solution by dissolving it in dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at a concentration of 10-50 mM.[1] For example, dissolve 2 mg of this compound in 783 µL of DMSO to create a 5 mM solution.
-
Iodoacetyl-PEG2-Biotin Stock Solution: This reagent is water-soluble.[3][5] It can be dissolved directly in the reaction buffer or deionized water to prepare a stock solution of the desired concentration (e.g., 10 mM). For instance, dissolve 2.2 mg of Iodoacetyl-PEG2-Biotin in 1 mL of reaction buffer.[8]
Biotinylation Reaction
The following workflow outlines the key steps in a typical biotinylation experiment.
Figure 2: General Experimental Workflow for Sulfhydryl Biotinylation.
-
Reaction Setup: Add the biotinylation reagent stock solution to the protein solution. A 10- to 20-fold molar excess of the biotin reagent over the protein is a common starting point, but the optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 60-90 minutes or at 4°C for 2-4 hours.[8] It is crucial to perform the incubation in the dark as iodoacetyl groups are light-sensitive.[1][7]
-
Quenching: To stop the reaction, add a small molecule containing a sulfhydryl group, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, to a final concentration of 10-100 mM. This will react with any excess iodoacetyl-biotin.
-
Purification: Remove the excess, unreacted biotinylation reagent and the quenching reagent by dialysis, gel filtration (desalting column), or a spin column.[8] The biotinylated protein is now ready for use in downstream applications such as western blotting, ELISA, or affinity purification.
Signaling Pathways and Applications
Biotinylated molecules are instrumental in studying a wide array of signaling pathways and cellular processes. The choice between this compound and Iodoacetyl-PEG2-Biotin can influence the success of these applications.
-
Immunoprecipitation and Protein-Protein Interaction Studies: The long spacer arm of both reagents helps to ensure that the biotin tag is accessible for binding to streptavidin-coated beads, thus facilitating the pull-down of the protein of interest and its binding partners.
-
Cell Surface Labeling: For labeling proteins on the surface of living cells, the water-soluble and generally cell-impermeant nature of Iodoacetyl-PEG2-Biotin is advantageous as it minimizes labeling of intracellular proteins.
-
Intracellular Labeling: Conversely, the membrane-permeable characteristic of this compound makes it suitable for labeling proteins within the cytoplasm of living cells.[1][6]
-
Enzyme-Linked Immunosorbent Assays (ELISA): Biotinylated detection antibodies are a staple in sensitive ELISA formats. The enhanced solubility imparted by the PEG spacer of Iodoacetyl-PEG2-Biotin can help prevent aggregation of the biotinylated antibody, leading to lower background and improved assay performance.[3]
The following diagram illustrates a simplified signaling pathway where a biotinylated antibody could be used to detect a target protein.
Figure 3: Application of a Biotinylated Antibody for Protein Detection.
Conclusion
Both this compound and Iodoacetyl-PEG2-Biotin are effective reagents for the specific biotinylation of sulfhydryl groups. The primary determinant for choosing between them is the solubility requirement of the intended application. This compound, with its hydrophobic spacer, is ideal for intracellular labeling and when working with proteins that are readily soluble in the presence of organic solvents. In contrast, the water-soluble nature of Iodoacetyl-PEG2-Biotin makes it the preferred choice for labeling proteins in purely aqueous buffers, for cell-surface labeling, and for applications where preventing aggregation of the biotinylated molecule is critical. Careful consideration of the properties outlined in this guide will enable researchers to select the optimal reagent for their specific experimental needs, leading to more reliable and reproducible results.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | CAS:93285-75-7 | Sulfhydryl-reactive biotinylation agent | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. cephamls.com [cephamls.com]
- 4. Iodoacetyl-PEG2-Biotin – Cepham Life Sciences [cephamlsi.com]
- 5. Thermo Scientific EZ-Link Iodoacetyl-PEG2-Biotin 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 6. cephamls.com [cephamls.com]
- 7. This compound 100 mg - N-Iodoacetyl-N'-Biotinylhexylenediamine (this compound) - ProteoChem [proteochem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Iodoacetyl-LC-Biotin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of proteins with Iodoacetyl-LC-Biotin. This reagent is a valuable tool for biotinylating proteins that possess free sulfhydryl groups, enabling their detection, purification, and immobilization.
This compound is a sulfhydryl-reactive biotinylation reagent that specifically targets cysteine residues in proteins.[1][2] The iodoacetyl group forms a stable thioether bond with the sulfhydryl group of cysteine side chains.[2][3][4] This labeling technique is widely used in various applications, including ELISA, Western blotting, immunoprecipitation, and affinity chromatography.[5]
The long spacer arm of this compound (27.1 Å) reduces steric hindrance, allowing for efficient binding of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin.[6] The reaction is most efficient at a pH range of 7.5-8.5 and should be conducted in the dark to limit the formation of free iodine, which could lead to non-specific reactions with other amino acid residues like tyrosine, tryptophan, and histidine.[7]
Key Features of this compound:
-
Thiol-reactive: Specifically reacts with sulfhydryl groups (-SH) on cysteine residues.[2][6]
-
Irreversible: Forms a stable and permanent thioether bond.[2][6]
-
Membrane-permeable: Can be used for intracellular labeling.[2][6]
-
Solubility: Insoluble in water; must be dissolved in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[8][4][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound labeling reaction.
| Parameter | Value | Reference |
| Molecular Weight | 510.43 g/mol | [1] |
| Spacer Arm Length | 27.1 Å | [2] |
| Optimal Reaction pH | 7.5 - 8.5 | [3] |
| Incubation Time | 90 minutes | [6] |
| Incubation Temperature | Room Temperature or 37°C | [4][6] |
| Molar Excess of Reagent | 2- to 5-fold molar excess over protein | [3][4][7] |
Experimental Protocols
Protocol 1: Biotinylation of a Protein with Existing Free Sulfhydryls
This protocol is suitable for proteins that have accessible cysteine residues with free sulfhydryl groups.
Materials:
-
Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., Phosphate Buffered Saline (PBS) at pH 7.5-8.5)
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
-
Reaction buffer: 50 mM Tris, 5 mM EDTA, pH 8.0-8.3[7]
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 4 mM.[6][7] For example, dissolve 2 mg of this compound in 1 mL of DMF.[4]
-
Reaction Setup: In a microcentrifuge tube, combine the protein solution with the freshly prepared this compound stock solution. A 2- to 5-fold molar excess of the biotin reagent to the protein is generally recommended.[3][7] For example, add 50 µL of the 4 mM this compound solution per milliliter of a 27 µM IgG solution.[7]
-
Incubation: Incubate the reaction mixture for 90 minutes at room temperature in the dark.[1][4][6]
-
Purification: Remove the excess, unreacted this compound by either:
-
Desalting Column: Apply the reaction mixture to a desalting column equilibrated with a suitable buffer (e.g., PBS). Collect the fractions containing the biotinylated protein.[4][7]
-
Dialysis: Dialyze the reaction mixture against a large volume of a suitable buffer (e.g., PBS) for an extended period (e.g., 72 hours) with several buffer changes.[6]
-
Protocol 2: Biotinylation of a Protein with Disulfide Bonds (Requires Reduction)
This protocol is for proteins where the cysteine residues are involved in disulfide bonds and need to be reduced to generate free sulfhydryls for labeling.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
Reducing agent: 2-Mercaptoethylamine (2-MEA) or Dithiothreitol (DTT)
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis equipment
-
Reduction Buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 6.0[7]
-
Reaction Buffer: 50 mM Tris, 5 mM EDTA, pH 8.0-8.3[7]
Procedure:
-
Reduction of Disulfide Bonds:
-
Removal of Reducing Agent: It is crucial to remove the reducing agent before adding the this compound. Use a desalting column equilibrated with the Reaction Buffer to separate the reduced protein from the reducing agent.[4][7]
-
Biotinylation:
-
Immediately prepare the this compound stock solution as described in Protocol 1.
-
Add the biotin reagent to the reduced protein solution. A 4-fold molar excess of this compound to the estimated number of reduced sulfhydryls is a good starting point.[4][7]
-
Incubate the reaction for 90 minutes at room temperature in the dark.[4][6][7]
-
-
Purification: Purify the biotinylated protein using a desalting column or dialysis as described in Protocol 1.[4][6][7]
Visualization of Workflows
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for labeling proteins with free sulfhydryls.
Caption: Workflow for labeling proteins after disulfide bond reduction.
Caption: Reaction of this compound with a protein sulfhydryl group.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. cephamls.com [cephamls.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. ビオチン標識 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. apexbt.com [apexbt.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound 100 mg - N-Iodoacetyl-N'-Biotinylhexylenediamine (this compound) - ProteoChem [proteochem.com]
Application Notes: Iodoacetyl-LC-Biotin Labeling of Cysteine Residues in Proteins
Introduction
Iodoacetyl-LC-Biotin is a sulfhydryl-reactive biotinylation reagent used to label proteins on free cysteine residues. The reagent consists of an iodoacetyl group, which specifically reacts with the thiol group (-SH) of cysteine, and a biotin (B1667282) molecule. A long spacer arm (LC, Long Chain) separates the iodoacetyl group and the biotin, minimizing steric hindrance and improving the accessibility of the biotin for detection and purification with avidin (B1170675) or streptavidin.
This technique is invaluable for a variety of applications, including the identification and characterization of cysteine-containing proteins, probing the accessibility of cysteine residues, and studying post-translational modifications like oxidation. The covalent and stable thioether bond formed ensures that the biotin label is not easily cleaved under most experimental conditions.
Principle of the Reaction
The core of the labeling process is the alkylation of a cysteine's sulfhydryl group by the iodoacetyl group. This S-alkylation reaction is a nucleophilic substitution where the thiolate anion (Cys-S⁻) attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether linkage. The reaction is most efficient at a slightly alkaline pH (7.5-8.5), which promotes the formation of the more nucleophilic thiolate anion.
Caption: Reaction of this compound with a protein cysteine residue.
Applications
-
Protein Identification: Biotinylated proteins can be selectively enriched from complex mixtures using streptavidin-coated resins, followed by identification via mass spectrometry.
-
Probing Protein Structure and Conformation: Labeling accessibility of cysteine residues can provide insights into protein folding and conformational changes.
-
Detection in Western Blots: Biotinylated proteins can be detected with high sensitivity using streptavidin-horseradish peroxidase (HRP) conjugates.
-
Redox Proteomics: This method can be used to identify and quantify proteins with reactive cysteines that undergo redox-dependent modifications.
Quantitative Data on Labeling Efficiency
The efficiency of labeling can be influenced by several factors, including the molar ratio of the reagent to the protein, pH, temperature, and incubation time.
| Protein Target | Reagent:Protein Molar Ratio | Incubation Conditions | Labeling Efficiency/Stoichiometry | Reference |
| Papain | 10:1 | 30 min at 25°C, pH 7.5 | ~1 mole of biotin per mole of protein | Generic Example |
| Bovine Serum Albumin (BSA) | 20:1 | 1 hour at room temp, pH 8.0 | Variable, depends on accessible Cys | Generic Example |
| Recombinant Human ABCG2 | 10:1 | 15 min at 37°C, pH 7.4 | Successful labeling of Cys-374 confirmed | |
| Purified Tubulin | 20:1 | 30 min at 37°C, pH 6.9 | Labeling primarily on β-tubulin |
Experimental Protocols
Protocol 1: Labeling of a Purified Protein
This protocol outlines the steps for labeling a purified protein solution.
Caption: General workflow for biotinylating a purified protein sample.
A. Materials
-
Purified protein containing free cysteines
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.0. Avoid buffers containing primary amines if NHS-ester chemistry is also being used.
-
Quenching Reagent: Dithiothreitol (DTT) or β-mercaptoethanol.
-
Desalting column or dialysis equipment.
B. Method
-
Prepare Protein: Dissolve the purified protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein has been stored with reducing agents, these must be removed by dialysis or a desalting column prior to labeling.
-
Prepare Biotin Reagent: Immediately before use, prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C. Protect the reaction from light as iodoacetyl groups can be light-sensitive.
-
Quench Reaction: Stop the labeling reaction by adding a quenching reagent, such as DTT, to a final concentration of 10-20 mM. Incubate for 15-30 minutes.
-
Remove Excess Reagent: Remove the unreacted this compound and the quenching reagent by extensive dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
Verification and Storage: Confirm biotinylation using a Western blot with streptavidin-HRP. Store the labeled protein at -20°C or -80°C.
Protocol 2: Labeling Cysteine Residues in Cell Lysate
This protocol is adapted for labeling proteins within a complex cellular lysate.
A. Materials
-
Cultured cells
-
Lysis Buffer: RIPA or a similar buffer without reducing agents, supplemented with protease inhibitors.
-
This compound stock solution (10 mM in DMSO).
-
Quenching and reducing sample buffer for SDS-PAGE.
B. Method
-
Cell Lysis: Harvest cells and lyse them in a non-reducing lysis buffer on ice.
-
Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine Protein Concentration: Measure the protein concentration of the supernatant using a standard assay like the BCA assay.
-
Labeling: Adjust the protein concentration to 1-5 mg/mL. Add the this compound stock solution to a final concentration of 1-2 mM.
-
Incubation: Incubate the lysate with the labeling reagent for 1 hour at room temperature in the dark, with gentle rotation.
-
Quench and Prepare for Analysis: Quench the reaction by adding SDS-PAGE sample buffer containing a high concentration of DTT or β-mercaptoethanol.
-
Analysis: Boil the samples and analyze by SDS-PAGE followed by Western blotting using streptavidin-HRP to detect all biotinylated proteins.
Downstream Application: Affinity Purification
Biotinylated proteins can be easily purified from the reaction mixture or cell lysate.
Caption: Workflow for enriching biotinylated proteins via streptavidin affinity.
-
Prepare Resin: Equilibrate streptavidin-agarose resin in the appropriate binding buffer (e.g., the lysis buffer used for the sample).
-
Binding: Add the biotinylated protein sample to the equilibrated resin. Incubate for 1-2 hours at 4°C with end-over-end rotation.
-
Washing: Pellet the resin by centrifugation and discard the supernatant. Wash the resin extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the resin. For subsequent analysis by mass spectrometry or Western blot, a common method is to boil the resin directly in SDS-PAGE sample buffer.
Troubleshooting
| Problem | Possible Cause | Solution |
| No/Low Labeling | Presence of reducing agents in the protein buffer. | Remove reducing agents (DTT, β-ME) via dialysis or desalting column before labeling. |
| pH of the reaction is too low. | Ensure the reaction buffer pH is between 7.5 and 8.5 for optimal reactivity. | |
| Protein has no accessible free cysteines. | Confirm the presence of free cysteines using Ellman's Reagent. Consider using a different labeling chemistry (e.g., NHS esters for lysines). | |
| High Background in Western Blot | Insufficient quenching of the reaction. | Ensure the quenching step is performed with an adequate concentration of DTT or β-ME. |
| Inadequate washing during affinity purification. | Increase the number of washes and/or the stringency of the wash buffer (e.g., add more salt or detergent). | |
| Aggregation of labeled protein. | Perform labeling and subsequent steps at 4°C; consider including mild, non-ionic detergents. |
Application Notes and Protocols: Optimal pH for Iodoacetyl-LC-Biotin Reaction with Thiols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and optimizing the reaction between Iodoacetyl-LC-biotin and thiol groups on proteins and other molecules. The protocols detailed below are designed to ensure specific and efficient labeling for downstream applications such as ELISA, Western blotting, and pull-down assays.
Introduction
This compound is a sulfhydryl-reactive biotinylation reagent that forms a stable, irreversible thioether bond with free thiol groups, such as those found on cysteine residues. The specificity of this reaction is highly dependent on the pH of the reaction buffer. The reactive species is the thiolate anion (S-), and the concentration of this anion increases with pH. However, at excessively high pH, the risk of non-specific reactions with other amino acid residues, such as lysine (B10760008) and histidine, also increases. Therefore, maintaining an optimal pH is critical for achieving high-yield and specific biotinylation of target molecules.
Optimal Reaction pH
The recommended pH range for the reaction of this compound with thiols is 7.5 to 8.5 .[1][2][3][4][5] This range provides a balance between efficient thiolate anion formation and minimizing side reactions. At a pH below 7.5, the reaction rate is significantly slower due to the protonation of the thiol group.[6] Conversely, at a pH above 8.5, the increased reactivity of other nucleophilic groups can lead to non-specific labeling.[3][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound reaction with thiols.
Table 1: Reaction Conditions and Efficiency
| Parameter | Recommended Value | Notes |
| Optimal pH Range | 7.5 - 8.5 | Balances thiol reactivity and specificity.[1][2][3][4][5] |
| Molar Excess of Reagent | 3- to 5-fold over sulfhydryl groups | Sufficient for efficient modification. Optimization may be required for specific applications.[7] |
| Incubation Time | 90 minutes | Can be extended, but may be affected by protein degradation.[1][7] |
| Temperature | Room Temperature (20-25°C) | Higher temperatures can speed up the reaction but may also increase non-specific reactions and protein degradation.[5] |
| Light Conditions | Perform in the dark | Limits the formation of free iodine, which can react with other residues.[1][3] |
Table 2: this compound Specifications
| Property | Value | Reference |
| Molecular Weight | 510.43 g/mol | [1] |
| Spacer Arm Length | 27.1 Å | [1][2] |
| Membrane Permeability | Yes | [1][2] |
| Water Solubility | No (dissolve in organic solvent first) | [1][2] |
Experimental Protocols
This protocol is suitable for proteins that have accessible, reduced cysteine residues.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein sample (1-10 mg/mL)
-
Reaction Buffer: 50 mM Tris or HEPES, 5 mM EDTA, pH 8.0
-
Quenching Buffer: 50 mM L-cysteine or β-mercaptoethanol in Reaction Buffer
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Sample: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any thiol-containing compounds.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM. Do not prepare stock solutions for long-term storage.[1]
-
Calculate Reagent Volume: Determine the volume of the 10 mM this compound solution needed to achieve a 3- to 5-fold molar excess over the protein's free sulfhydryl groups.
-
Reaction: Add the calculated volume of the this compound solution to the protein sample. Incubate the reaction for 90 minutes at room temperature in the dark.[1][7]
-
Quench Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted this compound. Incubate for 15 minutes.
-
Purification: Remove excess biotinylation reagent and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
This protocol is for proteins where cysteine residues are involved in disulfide bonds and require reduction prior to labeling.
Materials:
-
All materials from Protocol 1
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reduction Buffer: 50 mM Tris, 5 mM EDTA, pH 8.0
Procedure:
-
Protein Reduction:
-
Dissolve the protein in Reduction Buffer.
-
Add TCEP to a final concentration of 5 mM.
-
Incubate for 30 minutes at room temperature to reduce the disulfide bonds.[7]
-
-
Remove Reducing Agent: Immediately before biotinylation, remove the TCEP using a desalting column equilibrated with Reaction Buffer. This step is critical as the reducing agent will compete with the protein's thiols for the this compound.
-
Follow Biotinylation Protocol: Proceed with steps 2-6 of Protocol 1.
Visualizations
References
Application Notes and Protocols: Preparation and Use of Iodoacetyl-LC-Biotin in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction Iodoacetyl-LC-Biotin is a sulfhydryl-reactive biotinylation reagent widely used for labeling proteins, peptides, and other molecules containing free thiol groups, primarily on cysteine residues.[1][2] The reagent features a long-chain (LC) spacer arm (27.1 Å) which minimizes steric hindrance associated with the binding of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin probes.[2][3][4][5] Due to its hydrophobic nature, this compound is insoluble in aqueous solutions and must first be dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before its addition to an aqueous reaction.[4][6][7] The iodoacetyl group specifically and irreversibly reacts with sulfhydryl groups at an alkaline pH (7.5-8.5) to form a stable thioether bond.[1][2][8] This document provides detailed protocols for the preparation of this compound stock solutions in DMSO and its subsequent use in protein biotinylation.
Quantitative Data Summary
The key properties of this compound are summarized in the table below for quick reference.
Table 1: Properties of this compound
| Property | Value | References |
| Molecular Weight | 510.43 g/mol | [1][6][8][9] |
| Spacer Arm Length | 27.1 Å | [2][3][4][5] |
| Reactivity | Reacts with sulfhydryl (-SH) groups | [1][2][4] |
| Optimal Reaction pH | 7.5 - 8.5 | [1][2][4][7] |
| Solubility in DMSO | ≥16 mg/mL (can be enhanced with sonication or gentle warming) | [1][4][9][10] |
| Powder Storage | -20°C, desiccated and protected from light | [1][6][8][9] |
| Stock Solution Storage | -80°C (up to 6 months) or -20°C (up to 1 month), aliquoted | [6][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes how to prepare a stock solution of this compound in DMSO. It is critical to use high-quality, anhydrous DMSO to prevent hydrolysis of the reagent.[10][11]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortexer and/or sonicator
Procedure:
-
Equilibrate Reagent: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents moisture condensation inside the vial, which can compromise the reagent's activity.[3]
-
Weigh Reagent: Briefly centrifuge the vial to collect all the powder at the bottom. Weigh the desired amount of this compound in a suitable tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the powder. For example, to prepare a 10 mM stock solution, add 196 µL of DMSO per 1 mg of reagent.
-
Dissolve Reagent: Vortex the tube thoroughly. If the reagent does not dissolve completely, sonication or gentle warming can be applied.[1][4][9]
-
Store Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6][10]
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Concentration | Volume of DMSO per 1 mg | Volume of DMSO per 5 mg | Volume of DMSO per 10 mg |
| 1 mM | 1.96 mL | 9.80 mL | 19.59 mL |
| 5 mM | 0.39 mL | 1.96 mL | 3.92 mL |
| 10 mM | 0.20 mL | 0.98 mL | 1.96 mL |
| 20 mM | 0.10 mL | 0.49 mL | 0.98 mL |
| Calculations are based on a molecular weight of 510.43 g/mol .[6][9][10] |
Protocol 2: Biotinylation of Proteins with Free Sulfhydryl Groups
This protocol provides a general workflow for labeling proteins with this compound. The reaction specifically targets free sulfhydryl (-SH) groups. If the target protein contains disulfide bonds that need to be labeled, a reduction step is required first.
A. Reduction of Protein Disulfide Bonds (Optional)
-
If your protein of interest (e.g., an antibody) has disulfide bonds that need to be labeled, they must first be reduced to generate free sulfhydryls.[2]
-
For complete reduction, incubate the protein with 5 mM TCEP for 30 minutes at room temperature or 50 mM DTT for 90 minutes at 37°C.[3][4][9]
-
For selective reduction of hinge-region disulfide bonds in immunoglobulins (IgG), use a milder reducing agent like 2-Mercaptoethylamine (2-MEA).[3][12]
B. Removal of Excess Reducing Agent
-
It is critical to remove the reducing agent before adding the this compound, as it will compete for reaction with the reagent.
-
Use a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with a thiol-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0).[3][9] Follow the manufacturer's instructions for protein purification.
C. Biotinylation Reaction
-
Determine the concentration of the reduced, purified protein.
-
The reaction should be performed in a thiol-free buffer at a pH between 7.5 and 8.5.[7][13]
-
Add a 3- to 5-fold molar excess of this compound stock solution to the protein solution.[3] Optimization may be required for specific applications.
-
Incubate the reaction for 90 minutes at room temperature, protected from light.[3][9][12] Performing the reaction in the dark is important to limit the formation of free iodine, which can react non-specifically with other residues like tyrosine.[12][13][14]
D. Removal of Non-reacted Biotin
-
After incubation, remove the excess, non-reacted this compound to prevent interference in downstream applications.
-
Use a desalting column or dialysis as described in Step B.[3][9] The purified, biotinylated protein is now ready for use in applications such as Western blotting, ELISA, or affinity purification.
References
- 1. This compound | Iaa-Biotin | TargetMol [targetmol.com]
- 2. cephamls.com [cephamls.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. apexbt.com [apexbt.com]
- 5. Iodoacetyl LC biotinylation reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 6. This compound | CAS:93285-75-7 | Sulfhydryl-reactive biotinylation agent | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. This compound 100 mg - N-Iodoacetyl-N'-Biotinylhexylenediamine (this compound) - ProteoChem [proteochem.com]
- 8. This compound, 93285-75-7 | BroadPharm [broadpharm.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
Application Note & Protocols: A Guide to Reducing Disulfide Bonds in Proteins Prior to Thiol-Specific Biotinylation
Audience: Researchers, scientists, and drug development professionals.
Introduction Disulfide bonds, the covalent linkages between cysteine residues, are critical for the structural stability and function of many proteins.[1][2] However, for specific applications such as site-specific labeling, antibody-drug conjugation, or protein interaction analysis, it is often necessary to target the thiol groups (-SH) of cysteine residues. Biotinylation of these cysteinyl thiols first requires the reductive cleavage of existing disulfide bonds.[3] This process exposes the free sulfhydryl groups, making them available for reaction with thiol-reactive biotinylation reagents, such as those containing a maleimide (B117702) group.[4][5]
This document provides a comprehensive guide to selecting the appropriate reducing agent, detailed protocols for protein reduction, and subsequent biotinylation of the newly generated free thiols.
Selecting the Optimal Reducing Agent
The choice of reducing agent is critical for achieving efficient disulfide bond cleavage while preserving protein integrity and ensuring compatibility with downstream biotinylation steps. The most commonly used reducing agents in protein chemistry are Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and 2-Mercaptoethanol (BME).[6][7]
-
TCEP (Tris(2-carboxyethyl)phosphine): A powerful, odorless, and stable reducing agent.[8][9][10] TCEP is particularly advantageous for protocols involving maleimide chemistry because it is a non-thiol-containing compound and therefore does not compete with the target sulfhydryls for the labeling reagent.[8][9] It is effective over a broad pH range and is more resistant to air oxidation compared to DTT.[8][11]
-
DTT (Dithiothreitol): Also known as Cleland's reagent, DTT is a highly effective dithiol reducing agent.[1][12] Its efficacy is optimal at pH values above 7.[13] A significant drawback is its instability in solution due to air oxidation and its potential to interfere with subsequent maleimide-based reactions, requiring its complete removal prior to biotinylation.[13]
-
2-Mercaptoethanol (BME): A commonly used monothiol reducing agent. While effective, it is known for its strong, unpleasant odor and is generally less potent than DTT.[1][10]
Quantitative Comparison of Common Reducing Agents
The following table summarizes the key properties of TCEP and DTT to aid in selecting the appropriate reagent for your application.
| Property | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Chemical Nature | Phosphine-based (Thiol-free) | Dithiol |
| Effective pH Range | Wide (3.0 - 8.0) | Narrow (7.0 - 9.0)[13] |
| Typical Working Concentration | 5-50 mM | 10-100 mM |
| Reaction Time | 30-60 minutes | 30-60 minutes |
| Stability | High; resistant to air oxidation.[8][10] | Low; prone to air oxidation, requires fresh preparation.[13][14] |
| Odor | Odorless[8][10] | Mild, thiol-like |
| Interference with Maleimides | No, does not react with maleimides.[8][9] | Yes, contains free thiols that compete with protein thiols. |
| Key Advantage | Ideal for subsequent thiol-reactive chemistry (e.g., maleimide biotinylation).[8][9] | Strong reducing power due to stable ring formation upon oxidation.[12][13] |
Experimental Workflow for Reduction and Biotinylation
The overall process involves three key stages: reduction of the protein's disulfide bonds, removal of the excess reducing agent, and biotinylation of the exposed free thiols.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Quantification and Location of Disulfide Bonds in Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. Biotinylation of proteins in solution and on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotin Labeling Reagent Biotin-PE-maleimide | CAS 374592-99-1 Dojindo [dojindo.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Protein Reducing Reagents For Proteomics Research [gbiosciences.com]
- 8. ubpbio.com [ubpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
- 11. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazine-Derived Disulfide-Reducing Agent for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Serinol-Based Versatile Disulfide-Reducing Reagent | MDPI [mdpi.com]
Application Notes and Protocols for Efficient Protein Labeling with Iodoacetyl-LC-Biotin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Iodoacetyl-LC-biotin for the efficient labeling of proteins and other sulfhydryl-containing molecules. Detailed protocols, quantitative data summaries, and workflow visualizations are included to ensure reproducible and optimal biotinylation for downstream applications such as ELISAs, Western blotting, immunoprecipitation, and affinity purification.
Introduction to this compound Labeling
This compound is a sulfhydryl-reactive biotinylation reagent widely used to covalently attach a biotin (B1667282) moiety to proteins, peptides, and other molecules.[1][2][3] The iodoacetyl group specifically and irreversibly reacts with free sulfhydryl groups (-SH), typically found on cysteine residues, to form a stable thioether bond.[4][5][6][7] This process, known as biotinylation, is crucial for a variety of detection and purification systems that exploit the high-affinity interaction between biotin and avidin (B1170675) or streptavidin.[1][8] The "LC" (Long Chain) in its name refers to a spacer arm that helps to reduce steric hindrance, improving the accessibility of the biotin for binding to avidin or streptavidin.[2][6]
The reaction with sulfhydryls is most efficient at a pH range of 7.5 to 8.5.[1][4][6][7] It is critical to perform the labeling reaction in the dark to prevent the formation of free iodine, which can lead to non-specific reactions with other amino acid residues like tyrosine, tryptophan, and histidine.[1] this compound is not water-soluble and must first be dissolved in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture.[2][4][5][6]
Key Factors Influencing Labeling Efficiency
Several factors can impact the efficiency of biotinylation with this compound. Careful consideration of these parameters is essential for achieving the desired degree of labeling without compromising the biological activity of the protein.
-
Molar Excess of Biotin Reagent: The ratio of this compound to the number of free sulfhydryl groups on the protein is a critical determinant of labeling efficiency. A molar excess is required to drive the reaction to completion.
-
pH: The reaction is highly pH-dependent, with the optimal range being 7.5-8.5 for specific reaction with sulfhydryls.[1][4][6][7]
-
Reaction Time and Temperature: A typical incubation time is 90 minutes at room temperature.[1][2][5] Longer incubations may increase labeling but also risk protein degradation.[1]
-
Protein Concentration: The concentration of the protein can influence the reaction kinetics.[9]
-
Presence of Reducing Agents: Buffers containing free thiols (e.g., DTT in the final reaction) will compete with the protein's sulfhydryls for the iodoacetyl group and should be removed prior to adding the biotinylation reagent.[1]
Quantitative Data Summary
The following tables summarize recommended molar excess ratios and other quantitative parameters for efficient this compound labeling based on various sources.
Table 1: Recommended Molar Excess of this compound over Sulfhydryl Groups
| Molar Excess Range | Recommendation Source | Notes |
| 2 to 5-fold | Current Protocols in Protein Science[4] | Suggested for achieving a balance between labeling efficiency and protein function. |
| 3 to 5-fold | Thermo Fisher Scientific[5][10] | Generally sufficient for efficient modification. |
| 4-fold | G-Biosciences[1] | Recommended for labeling free sulfhydryls on proteins. |
| 4-fold | Protocol for IgG Biotinylation[10] | Specific for labeling reduced hinge-region sulfhydryls of IgG. |
| 6:1 to 20:1 | LC-MS based study[11] | Higher ratios resulted in a higher degree of labeling. |
Table 2: Typical Reaction Conditions for this compound Labeling
| Parameter | Recommended Condition | Source |
| pH | 7.5 - 8.5 | G-Biosciences, Current Protocols in Protein Science, ProteoChem[1][4][6] |
| Incubation Time | 90 minutes | G-Biosciences, Thermo Fisher Scientific, APExBIO[1][2][5] |
| Temperature | Room Temperature | G-Biosciences, Current Protocols in Protein Science[1][4] |
| Light Conditions | Dark | G-Biosciences, Current Protocols in Protein Science, APExBIO[1][2][4] |
| Solvent for Biotin Reagent | DMF or DMSO | Current Protocols in Protein Science, Thermo Fisher Scientific, ProteoChem[4][5][6] |
Experimental Protocols
Protocol 1: Preparation of Protein with Free Sulfhydryl Groups
For proteins with existing disulfide bonds, a reduction step is necessary to generate free sulfhydryl groups available for labeling.
Materials:
-
Protein of interest
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 8.0-8.3)[10]
Procedure:
-
Dissolve the protein in an appropriate buffer.
-
To reduce disulfide bonds, add DTT or TCEP to a final concentration of 1-5 mM.[1]
-
Incubate for 30-60 minutes at room temperature or 37°C.
-
Remove the excess reducing agent using a desalting column equilibrated with the Reaction Buffer.[1][5] This step is crucial as residual reducing agents will quench the iodoacetyl reaction.
Protocol 2: Biotinylation of Sulfhydryl-Containing Proteins
This protocol describes the labeling of a protein that has available free sulfhydryl groups.
Materials:
-
Sulfhydryl-containing protein solution from Protocol 1
-
This compound
-
Anhydrous DMF or DMSO
-
Reaction Buffer (thiol-free)
-
Desalting column
Procedure:
-
Immediately before use, prepare a stock solution of this compound (e.g., 4 mM) by dissolving it in DMF or DMSO.[1][5] Do not prepare stock solutions for long-term storage.[1]
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein's sulfhydryl groups (refer to Table 1).
-
Add the calculated volume of the this compound solution to the protein solution.
-
Incubate the reaction mixture for 90 minutes at room temperature in the dark.[1][5]
-
To remove unreacted this compound, pass the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[1][5]
-
Collect the fractions containing the biotinylated protein. Protein presence can be monitored by measuring absorbance at 280 nm.[5]
-
Store the biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.[1]
Protocol 3: Quantification of Biotin Incorporation (HABA Assay)
The degree of biotinylation can be estimated using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[1][8] This method is based on the displacement of HABA from an avidin-HABA complex by the biotin on the labeled protein, which results in a decrease in absorbance at 500 nm.[8][12]
Materials:
-
Biotinylated protein sample
-
HABA/Avidin solution
-
Spectrophotometer
Procedure:
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A500_initial).
-
Add a known amount of the biotinylated protein sample to the HABA/Avidin solution and mix.
-
Incubate for a short period to allow for the displacement of HABA.
-
Measure the absorbance of the mixture at 500 nm (A500_final).
-
The change in absorbance (ΔA500 = A500_initial - A500_final) is used to calculate the concentration of biotin.[1] The molar ratio of biotin to protein can then be determined.
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Reaction of this compound with a sulfhydryl group.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. apexbt.com [apexbt.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. This compound 100 mg - N-Iodoacetyl-N'-Biotinylhexylenediamine (this compound) - ProteoChem [proteochem.com]
- 7. cephamls.com [cephamls.com]
- 8. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 10. apexbt.com [apexbt.com]
- 11. A comprehensive LC–MS based study of factors influencing biotinylation of critical reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Iodoacetyl-LC-Biotin Labeling in the Dark
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetyl-LC-Biotin is a sulfhydryl-reactive biotinylation reagent widely used for labeling proteins, peptides, and other molecules containing free thiol groups, primarily on cysteine residues. This covalent modification is instrumental in a variety of applications, including the detection, purification, and study of protein-protein interactions, enzymatic activity, and cellular localization. The iodoacetyl group specifically reacts with sulfhydryl groups at a slightly alkaline pH (7.5-8.5) to form a stable thioether bond.[1][2]
Key Features of this compound:
-
Thiol-Reactive: Specifically targets sulfhydryl groups (-SH) on cysteine residues.[2][3]
-
Stable Bond Formation: Forms an irreversible thioether bond, ensuring the stability of the biotin (B1667282) label.[2][3]
-
Long Spacer Arm: The "LC" (Long Chain) designation refers to a spacer arm that reduces steric hindrance, facilitating the binding of avidin (B1170675) or streptavidin to the biotin moiety.[4][5]
-
Membrane Permeable: Can be used for intracellular labeling.[2][4]
Data Presentation
Table 1: Recommended Reaction Conditions for Optimal Biotinylation
| Parameter | Recommended Range | Remarks |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency, but solubility should be maintained.[6] |
| This compound Molar Excess | 2 - 5 fold (over free sulfhydryls) | A slight molar excess is generally sufficient for efficient modification. Optimization may be required for specific proteins.[1][6][7] |
| pH | 7.5 - 8.5 | Optimal for specific reaction with sulfhydryl groups. Lower pH can decrease reaction rate, while higher pH can increase reactivity with other residues.[1][2] |
| Reaction Time | 90 minutes | Longer incubation times may be possible but could be affected by protein degradation.[1] |
| Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and protein stability. |
| Environment | Dark | Essential to prevent the formation of free iodine and non-specific labeling.[1][6] |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Biotinylation | Insufficient free sulfhydryl groups. | Reduce disulfide bonds using DTT or TCEP prior to labeling. Ensure complete removal of the reducing agent before adding the biotin reagent.[1] |
| Inactive this compound reagent. | Reagent is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening. Prepare fresh solutions in an appropriate organic solvent (e.g., DMF or DMSO) immediately before use.[4] | |
| Presence of thiol-containing substances in the buffer. | Use buffers free of thiols (e.g., Tris, phosphate, borate). | |
| Non-specific Labeling | Reaction not performed in the dark. | Ensure the reaction is protected from light at all stages. |
| pH is too high. | Maintain the reaction pH between 7.5 and 8.5 for optimal specificity.[1] | |
| Protein Precipitation | High degree of labeling or inappropriate buffer conditions. | Optimize the molar ratio of biotin to protein. Ensure the buffer composition and pH are suitable for the target protein's stability. |
Experimental Protocols
Protocol 1: Preparation of Protein with Free Sulfhydryl Groups
For proteins with existing free cysteine residues, this step may be omitted. If the protein's cysteine residues are in the form of disulfide bonds, a reduction step is necessary.
Materials:
-
Protein of interest
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column or dialysis tubing
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 8.0-8.3)[6]
Procedure:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
To reduce disulfide bonds, add DTT or TCEP to a final concentration of 1-5 mM.
-
Incubate the solution for 30-60 minutes at room temperature.
-
Remove the reducing agent (DTT or TCEP) using a desalting column or by dialysis against the Reaction Buffer. This step is crucial as the reducing agent will compete with the protein's sulfhydryl groups for the iodoacetyl reagent.
Protocol 2: this compound Labeling in the Dark
Materials:
-
Prepared protein with free sulfhydryl groups (from Protocol 1)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 8.0-8.3)[6]
-
Microcentrifuge tubes or other reaction vessels wrapped in aluminum foil or made of amber-colored plastic.
Procedure:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[1] Vortex to ensure it is fully dissolved.
-
In a light-protected tube, add the protein solution.
-
Add the calculated volume of the this compound stock solution to the protein solution to achieve a 2- to 5-fold molar excess over the concentration of free sulfhydryl groups.
-
Mix the reaction gently by inversion or slow vortexing.
-
Incubate the reaction for 90 minutes at room temperature in the dark.[1] A lab drawer or a box can be used to ensure complete darkness.
Protocol 3: Removal of Excess this compound
Materials:
-
Biotinylated protein solution (from Protocol 2)
-
Desalting column or dialysis equipment
-
Storage Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
Procedure:
-
To remove unreacted this compound, apply the reaction mixture to a desalting column equilibrated with the desired storage buffer.
-
Collect the fractions containing the biotinylated protein. The protein will elute in the void volume.
-
Alternatively, dialyze the reaction mixture against the storage buffer overnight at 4°C with at least two buffer changes.
-
The purified biotinylated protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Visualizations
Signaling Pathway Diagram
This diagram illustrates a hypothetical signaling pathway where the biotinylation of a key protein's cysteine residue can be used to study its interaction with downstream effectors.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. apps.thermoscientific.com [apps.thermoscientific.com]
- 3. cephamls.com [cephamls.com]
- 4. Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Removing Unreacted Iodoacetyl-LC-Biotin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective removal of unreacted Iodoacetyl-LC-biotin following the labeling of proteins and other macromolecules. Proper purification is critical to avoid interference in downstream applications that rely on biotin-streptavidin interactions, such as ELISAs, Western blotting, immunoprecipitation, and affinity chromatography.[1][2]
Introduction to this compound Labeling
This compound is a sulfhydryl-reactive biotinylation reagent used to label proteins and other molecules containing free thiol groups, primarily on cysteine residues.[3] The iodoacetyl group reacts with sulfhydryl groups via a stable thioether bond. To ensure efficient labeling, a molar excess of the biotinylation reagent is typically used.[3][4] Consequently, removal of the unreacted biotin (B1667282) is a crucial step to prevent it from competing with the biotinylated protein for binding to avidin (B1170675) or streptavidin in subsequent assays.[5]
Signaling Pathway of this compound Reaction with Cysteine
Caption: Reaction of this compound with a protein's cysteine residue.
Methods for Removal of Unreacted this compound
Several methods can be employed to separate the biotinylated protein from the excess, unreacted this compound. The choice of method depends on factors such as sample volume, protein concentration, and the required purity. The most common techniques are dialysis, size exclusion chromatography (gel filtration), and affinity chromatography.
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Typical Protein Recovery |
| Dialysis | Separation based on molecular weight cutoff (MWCO) of a semi-permeable membrane.[6][7] | Gentle, suitable for large sample volumes, low cost.[6] | Time-consuming (can take up to 48 hours), potential for sample dilution.[7][8] | >90% |
| Size Exclusion Chromatography (SEC) / Desalting Columns | Separation based on molecular size as molecules pass through a porous resin.[9][10][11][12] | Fast, efficient removal of small molecules, can be used for buffer exchange.[3][6][10] | Potential for sample dilution, risk of protein loss on the column, limited sample volume capacity for spin columns.[5][8] | 85-95%[8] |
| Affinity Chromatography (Streptavidin Resin) | Specific binding of biotin to immobilized streptavidin.[13][14][15] | High purity of biotinylated protein, can be used to enrich for labeled protein.[14] | Requires specific elution conditions (often denaturing), potential for irreversible binding, higher cost.[14][15] | Variable, depends on elution efficiency. |
Experimental Protocols
Protocol 1: Removal by Dialysis
This method is suitable for sample volumes greater than 100 µL.[6]
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10 kDa for most proteins.[6]
-
Dialysis buffer (e.g., PBS), chilled to 4°C.[6]
-
Stir plate and stir bar.
-
Large beaker.
Procedure:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.[3][6]
-
Load the biotinylation reaction mixture into the dialysis tubing or cassette.[3][6]
-
Place the sealed dialysis unit in a beaker containing at least 100 times the sample volume of chilled dialysis buffer.[6]
-
Stir the buffer gently on a stir plate at 4°C.
-
Dialyze for at least 4 hours, with at least two buffer changes. For complete removal, dialysis for 12-16 hours with one buffer change, or up to 48 hours with multiple buffer changes, is recommended.[3][7]
-
Carefully retrieve the sample from the dialysis unit.
Protocol 2: Removal by Size Exclusion Chromatography (Desalting Spin Column)
This method is ideal for rapid cleanup of small sample volumes (typically 20-700 µL).[6]
Materials:
-
Desalting spin column with an appropriate MWCO (e.g., 7 kDa).[6]
-
Collection tubes.
-
Microcentrifuge.
-
Equilibration buffer (same as the protein's final desired buffer).
Procedure:
-
Prepare the spin column by removing the storage buffer according to the manufacturer's protocol. This typically involves twisting off the bottom closure and centrifuging to remove the storage solution.[3][16]
-
Equilibrate the column by adding the equilibration buffer and centrifuging. Repeat this step 2-3 times.[3][16]
-
Place the column in a new collection tube.
-
Slowly apply the biotinylation reaction mixture to the center of the resin bed.[3][6]
-
Centrifuge the column according to the manufacturer's instructions (e.g., 1,500 x g for 2 minutes).[6]
-
The purified, biotinylated protein will be in the collection tube, while the unreacted biotin remains in the column resin.[6]
Protocol 3: Removal by Affinity Chromatography (Streptavidin Agarose)
This protocol is for the specific capture and purification of biotinylated molecules, ensuring only labeled proteins are retained.
Materials:
-
Streptavidin agarose (B213101) resin.[14]
-
Chromatography column or spin columns.
-
Binding/Wash Buffer (e.g., PBS).
-
Elution Buffer (e.g., 8M Guanidine•HCl, pH 1.5 for strong binding, or milder options like 2mM Biotin in PBS for monomeric avidin resins).[15]
Procedure:
-
Equilibrate the streptavidin resin in a column with Binding/Wash Buffer.[14]
-
Apply the biotinylation reaction mixture to the column and allow it to bind, typically for 30-60 minutes at room temperature with gentle mixing.[6]
-
Wash the resin extensively with Binding/Wash Buffer to remove unbound protein and excess biotin.[6][14]
-
Elute the captured biotinylated protein using the appropriate Elution Buffer.[6]
-
If a harsh elution buffer is used, immediate buffer exchange or dialysis may be necessary to refold the protein.
Quantification of Biotin Incorporation
After purification, it is essential to determine the degree of biotinylation. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for this purpose.[2][4][17][18] The assay is based on the displacement of HABA from avidin by biotin, which causes a decrease in absorbance at 500 nm.[4][17][18]
Workflow and Decision Making
Experimental Workflow for Biotinylation and Purification
Caption: General workflow for protein biotinylation and subsequent purification.
Decision Tree for Selecting a Purification Method
Caption: Decision tree for choosing the optimal purification method.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Protein Recovery | Protein precipitation due to over-biotinylation. | Optimize the molar ratio of biotin to protein.[3][5] |
| Protein sticking to the column or membrane. | For desalting columns, ensure the sample volume is within the recommended range.[8] For dialysis, consider using a carrier protein if the sample is very dilute.[8] | |
| Inefficient Removal of Free Biotin | Insufficient dialysis time or too few buffer changes. | Increase dialysis time and the number of buffer changes.[7] |
| Incorrect desalting column for the sample volume. | Use a column with the appropriate bed volume for your sample. | |
| Loss of Protein Activity | Harsh labeling or elution conditions. | Perform labeling at 4°C for a longer duration.[3] Use a milder elution buffer for affinity chromatography if possible.[15] |
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 6. benchchem.com [benchchem.com]
- 7. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 8. researchgate.net [researchgate.net]
- 9. itwreagents.com [itwreagents.com]
- 10. goldbio.com [goldbio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 13. Biotin Affinity Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 15. Biotin-Tagged Protein Purification [gbiosciences.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. mesoscale.com [mesoscale.com]
Application Notes and Protocols: Iodoacetyl-LC-Biotin in Electron Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Iodoacetyl-LC-Biotin for labeling proteins for detection by electron microscopy (EM). This technique is a powerful tool for high-resolution localization of specific proteins within cellular structures and macromolecular complexes.
Introduction
This compound is a sulfhydryl-reactive biotinylation reagent that plays a crucial role in preparing biological samples for ultrastructural analysis via electron microscopy. This reagent covalently attaches a biotin (B1667282) molecule to proteins through a stable thioether bond with the sulfhydryl groups of cysteine residues. The "LC" (Long Chain) designation refers to its extended spacer arm (27.1 Å), which minimizes steric hindrance and facilitates the subsequent binding of avidin (B1170675) or streptavidin conjugates.[1][2][3] In the context of electron microscopy, these conjugates are typically linked to electron-dense markers, such as gold nanoparticles or ferritin, allowing for the precise visualization of the labeled protein's location.[4][5]
The high affinity of the biotin-avidin/streptavidin interaction (dissociation constant (Kd) on the order of 10⁻¹⁵ M) ensures a strong and specific detection system.[4] This methodology is compatible with various EM techniques, including transmission electron microscopy (TEM) and cryo-electron tomography (cryo-ET), and can be applied using either pre-embedding or post-embedding labeling strategies.[6][7][8]
Key Features of this compound:
-
Thiol-Reactive: Specifically targets sulfhydryl groups (-SH) on cysteine residues.[1][3]
-
Irreversible Biotinylation: Forms a stable thioether bond.[1][9]
-
Long Spacer Arm: The 27.1 Å spacer arm reduces steric hindrance, improving accessibility for avidin/streptavidin binding.[1][2][3]
-
Membrane Permeable: Allows for the labeling of intracellular proteins.[1][3][9]
Applications in Electron Microscopy
The use of this compound in electron microscopy enables a variety of applications, including:
-
High-Resolution Protein Localization: Pinpointing the location of specific proteins within organelles, membranes, and large protein complexes.
-
Elucidation of Macromolecular Architecture: Determining the spatial arrangement of subunits within a complex by labeling specific cysteines.[1]
-
Tracking Protein Dynamics: Following the movement and trafficking of labeled proteins within the cell.
Quantitative Data Summary
The following table summarizes representative quantitative data from an immunoelectron microscopy study localizing an in vivo biotinylated nuclear protein (b-H2A). This data demonstrates the specificity of the labeling technique.
| Cellular Compartment | Gold Particle Density (particles/µm²) in Control Cells | Gold Particle Density (particles/µm²) in b-H2A Expressing Cells | Fold Enrichment |
| Nucleus | 2.5 ± 0.8 | 45.2 ± 5.1 | 18.1 |
| Cytoplasm | 1.8 ± 0.5 | 2.1 ± 0.6 | 1.2 |
| Resin (Background) | 0.5 ± 0.2 | 0.6 ± 0.3 | 1.2 |
Data adapted from a study on in vivo biotinylated H2A and immunogold labeling. The numbers represent the mean ± standard deviation. The high fold enrichment in the nucleus of expressing cells highlights the specificity of the biotin-based detection.[4]
Experimental Workflows and Signaling Pathways
General Experimental Workflow for Protein Labeling and EM Detection
The following diagram illustrates the general workflow from protein biotinylation with this compound to visualization by electron microscopy.
Molecular Interaction Pathway
This diagram illustrates the molecular interactions involved in the labeling and detection process at the chemical level.
Experimental Protocols
Protocol 1: Biotinylation of a Purified Protein with this compound
This protocol is adapted for labeling a purified protein containing accessible cysteine residues.
Materials:
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purified protein in a thiol-free buffer (e.g., 50 mM Tris, pH 8.3, with 5 mM EDTA)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)), if necessary
-
Desalting column
-
Reaction Buffer: 50 mM Tris, 5 mM EDTA, pH 8.3
Procedure:
-
Protein Preparation:
-
Biotinylation Reaction:
-
Purification of Biotinylated Protein:
-
Remove non-reacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS).[3]
-
Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm). The first peak corresponds to the biotinylated protein.[3]
-
Store the biotinylated protein at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Post-Embedding Immunogold Labeling for Electron Microscopy
This protocol describes the detection of biotinylated proteins on ultrathin sections of embedded samples.
Materials:
-
Biotinylated sample embedded in a hydrophilic resin (e.g., LR White or Lowicryl K4M)
-
Nickel grids
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Avidin or Streptavidin-gold conjugate (e.g., 10 nm gold particles)
-
Wash Buffer: 0.1% BSA in PBS
-
Uranyl acetate (B1210297) and lead citrate (B86180) for contrasting
Procedure:
-
Sectioning and Grid Preparation:
-
Prepare ultrathin sections (70-90 nm) of the embedded biotinylated sample and collect them on nickel grids.[5]
-
-
Blocking:
-
Gold Conjugate Incubation:
-
Washing:
-
Contrasting and Imaging:
Conclusion
This compound is a versatile and effective reagent for labeling proteins for subsequent detection by electron microscopy. The specificity of the sulfhydryl reaction, combined with the strength of the biotin-avidin interaction, provides a robust method for high-resolution localization of proteins in a cellular context. The protocols and workflows provided herein offer a foundation for researchers to apply this powerful technique to their specific research questions.
References
- 1. Colloidal Gold/Streptavidin Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Use of protein biotinylation in vivo for immunoelectron microscopic localization of a specific protein isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cephamls.com [cephamls.com]
- 4. Use of Protein Biotinylation In Vivo for Immunoelectron Microscopic Localization of a Specific Protein Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunogold Labeling - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 6. Pre- and Post-embedding Immunogold Labeling of Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aurion.nl [aurion.nl]
- 8. Pre- and Post-embedding Immunogold Labeling of Tissue Sections | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. emsdiasum.com [emsdiasum.com]
Application Notes and Protocols for Iodoacetyl-LC-biotin in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetyl-LC-biotin is a valuable chemical probe for the enrichment and identification of cysteine-containing proteins. This thiol-reactive reagent enables the covalent labeling of cysteine residues through the formation of a stable thioether bond. The long-chain (LC) spacer arm minimizes steric hindrance, while the biotin (B1667282) moiety allows for highly specific and efficient capture of labeled proteins using avidin (B1170675) or streptavidin-based affinity matrices. This application note provides detailed protocols for the use of this compound in pull-down assays coupled with mass spectrometry for the comprehensive analysis of cysteine-modified proteins.
Principle of the Method
The experimental workflow involves three main stages:
-
Protein Labeling: Free sulfhydryl groups on cysteine residues within a complex protein lysate are covalently labeled with this compound.
-
Enrichment: The biotinylated proteins are selectively captured and enriched from the complex mixture using streptavidin-coated beads.
-
Identification and Quantification: The enriched proteins are eluted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and quantify their relative abundance.
Data Presentation
The following table summarizes representative quantitative data from a proteomic experiment utilizing a cysteine-reactive probe to identify and quantify proteins with accessible cysteine residues. The data showcases the protein's identity, the identified peptide containing the labeled cysteine, the fold change in abundance upon treatment, and the statistical significance of this change.
| Protein ID | Peptide Sequence | Fold Change | p-value |
| P0A7Z4 | IYQVESGVDCTIEINTAISK | 2.5 | 0.001 |
| P0CE48 | VCAPGFLFGYAQQK | 3.1 | 0.0005 |
| P0A9K4 | FCDNVLVINGEQVR | 1.8 | 0.012 |
| P0A8V2 | YGACLTQNER | -2.1 | 0.008 |
| P0AE08 | TCAPVVTGPGVVEYK | -1.5 | 0.025 |
| P62552 | LCGENVEMDLSQQR | 2.9 | 0.0008 |
| P0A9B2 | ACEQLVSEK | -1.9 | 0.015 |
Note: This table is a representative example based on data from similar cysteine-reactive probe experiments and is for illustrative purposes.
Experimental Protocols
Protocol 1: General Pull-Down of Cysteine-Containing Proteins
This protocol describes the enrichment of all proteins with accessible, reduced cysteine residues from a complex biological sample.
Materials:
-
This compound (dissolved in DMSO or DMF)
-
Cell or tissue lysate
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation Buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 8 M urea, 2 M thiourea, or on-bead digestion)
-
Mass spectrometry-grade trypsin
Procedure:
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Reduction of Disulfide Bonds:
-
To a protein sample (e.g., 1-5 mg of total protein), add DTT or TCEP to a final concentration of 5-10 mM.
-
Incubate for 30-60 minutes at 37°C to reduce disulfide bonds and expose cysteine sulfhydryl groups.
-
-
Removal of Reducing Agent:
-
Remove the excess reducing agent by dialysis, buffer exchange using a desalting column, or acetone (B3395972) precipitation.
-
-
Labeling with this compound:
-
Adjust the pH of the protein solution to 8.0-8.5 with an alkylation buffer.
-
Add this compound (from a 10 mM stock in DMSO) to a final concentration of 1-2 mM.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
-
Removal of Excess Biotinylation Reagent:
-
Quench the reaction by adding a small molecule thiol-containing compound like DTT or β-mercaptoethanol.
-
Remove the excess, unreacted this compound by dialysis or using a desalting column.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-agarose or magnetic beads to the labeled protein sample.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.
-
Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant.
-
Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution and Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using an appropriate elution buffer. Alternatively, perform on-bead digestion.
-
For on-bead digestion, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and add trypsin.
-
Incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or equivalent prior to LC-MS/MS analysis.
-
Protocol 2: Biotin Switch Assay for S-Nitrosylated Proteins
This protocol is a modification of the general pull-down and is specifically designed to enrich proteins that are S-nitrosylated.[1][2]
Materials:
-
Same as Protocol 1, with the addition of:
-
Blocking Buffer: HEN Buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.7) with 2.5% SDS and 20 mM S-methyl methanethiosulfonate (B1239399) (MMTS).
-
Ascorbate (B8700270) Solution: 50 mM sodium ascorbate in HEN buffer.
Procedure:
-
Sample Preparation:
-
Lyse cells in HEN buffer containing protease inhibitors.
-
Determine protein concentration.
-
-
Blocking of Free Thiols:
-
To the protein lysate, add an equal volume of Blocking Buffer.
-
Incubate for 20-30 minutes at 50°C with frequent vortexing to block all free sulfhydryl groups.[2]
-
Remove excess MMTS by acetone precipitation.
-
-
Selective Reduction of S-Nitrosothiols:
-
Resuspend the protein pellet in HEN buffer.
-
Add Ascorbate Solution to selectively reduce the S-nitrosothiol bonds to free sulfhydryls.[2]
-
Incubate for 1 hour at room temperature.
-
-
Labeling with this compound:
-
Add this compound to a final concentration of 1-2 mM.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Enrichment and Mass Spectrometry:
-
Proceed with the enrichment of biotinylated proteins and subsequent mass spectrometry analysis as described in Protocol 1 (steps 6 and 7).
-
Visualizations
General Workflow for this compound Pull-Down Assay
Caption: General workflow for the enrichment of cysteine-containing proteins.
Biotin Switch Assay Workflow
Caption: Workflow for the specific enrichment of S-nitrosylated proteins.
References
Application Notes and Protocols for Identifying Protein-Protein Interactions using Iodoacetyl-LC-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetyl-LC-Biotin is a valuable chemical probe for identifying and characterizing protein-protein interactions (PPIs). This reagent specifically targets cysteine residues, which are often located at protein interaction interfaces or play critical roles in protein function. By covalently labeling cysteine-containing proteins, this compound enables the selective enrichment and subsequent identification of protein complexes using affinity purification coupled with mass spectrometry (MS). These application notes provide detailed protocols and workflows for utilizing this compound to elucidate protein interaction networks, offering insights into cellular signaling pathways and potential drug targets.
The principle behind this technique lies in the reactivity of the iodoacetyl group towards the sulfhydryl group of cysteine residues, forming a stable thioether bond. The long-chain (LC) spacer arm of the biotin (B1667282) molecule minimizes steric hindrance, allowing for efficient capture of the biotinylated protein complexes by streptavidin-based affinity matrices. Subsequent analysis by quantitative mass spectrometry allows for the identification and relative quantification of interacting partners.
Key Features of this compound:
-
Cysteine-Specific: Reacts specifically with reduced sulfhydryl groups on cysteine residues.
-
Irreversible Biotinylation: Forms a stable, covalent thioether bond.
-
Long Spacer Arm: The "LC" (long chain) designation indicates an extended spacer arm, which reduces steric hindrance and improves the efficiency of biotin binding to streptavidin.
-
Amenable to Quantitative Proteomics: Can be integrated into various quantitative mass spectrometry workflows to determine the stoichiometry and dynamics of protein interactions.
Data Presentation
The following table summarizes hypothetical quantitative data from a pull-down experiment using a "bait" protein labeled with this compound. The data reflects the relative abundance of "prey" proteins identified by mass spectrometry in the bait pull-down compared to a negative control.
| Protein ID | Gene Name | Bait/Control Ratio | p-value | Description |
| P04637 | TP53 | 15.2 | 0.001 | Cellular tumor antigen p53 |
| Q06609 | MDM2 | 12.8 | 0.003 | E3 ubiquitin-protein ligase Mdm2 |
| P62993 | GRB2 | 8.5 | 0.012 | Growth factor receptor-bound protein 2 |
| P11362 | HSP90AA1 | 3.1 | 0.045 | Heat shock protein HSP 90-alpha |
| P68871 | YWHAZ | 2.5 | 0.05 | 14-3-3 protein zeta/delta |
Experimental Protocols
This section provides a detailed methodology for a typical experiment aimed at identifying protein-protein interactions using this compound.
Protocol 1: Labeling of a Bait Protein with this compound
This protocol describes the in vitro labeling of a purified "bait" protein that has accessible cysteine residues.
Materials:
-
Purified "bait" protein containing accessible cysteine residues
-
This compound (dissolved in DMSO or DMF)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional)
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.5
-
Quenching Buffer: 1 M DTT or 1 M 2-mercaptoethanol (B42355)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation:
-
If the bait protein has intramolecular disulfide bonds that may mask cysteine residues at the interaction interface, a reduction step is necessary.
-
Dissolve the purified bait protein in Reaction Buffer to a final concentration of 1-5 mg/mL.
-
To reduce disulfide bonds, add DTT or TCEP to a final concentration of 5-10 mM and incubate for 30-60 minutes at 37°C.
-
Remove the reducing agent using a desalting column equilibrated with Reaction Buffer.
-
-
This compound Labeling:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark. The iodoacetyl reaction is light-sensitive.
-
Quench the reaction by adding DTT or 2-mercaptoethanol to a final concentration of 50 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound and the quenching reagent by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer for the downstream pull-down assay (e.g., PBS).
-
Protocol 2: Pull-Down of Interacting Proteins
This protocol describes the use of the biotinylated bait protein to capture its interacting partners from a cell lysate.
Materials:
-
Biotinylated bait protein (from Protocol 1)
-
Cell lysate from control and experimental conditions
-
Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors, pH 7.4
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash Buffer: Lysis buffer with reduced detergent concentration (e.g., 0.1% NP-40)
-
Elution Buffer: 2% SDS, 50 mM Tris-HCl, pH 7.5, or 2 mM Biotin in PBS
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Affinity Purification:
-
Equilibrate the streptavidin beads by washing them three times with Lysis Buffer.
-
Add the biotinylated bait protein to the cell lysate and incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of protein complexes.
-
Add the equilibrated streptavidin beads to the lysate containing the bait-prey complexes and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic rack or by centrifugation.
-
Remove the supernatant and wash the beads three to five times with ice-cold Wash Buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the captured protein complexes from the beads.
-
For SDS-PAGE and Western Blotting: Elute by boiling the beads in 1X SDS-PAGE sample buffer for 5-10 minutes.
-
For Mass Spectrometry: Elute with a buffer containing 2% SDS or competitively with a buffer containing 2 mM biotin. Alternatively, perform on-bead digestion.
-
-
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol outlines the steps for preparing the eluted protein complexes for analysis by mass spectrometry.
Materials:
-
Eluted protein complexes
-
DTT (for reduction)
-
Iodoacetamide (B48618) (for alkylation)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin tips
Procedure:
-
Reduction and Alkylation:
-
If elution was performed with SDS, dilute the sample with a buffer containing urea (B33335) to reduce the SDS concentration to below 0.1%.
-
Reduce the disulfide bonds in the eluted proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
In-solution Digestion:
-
Dilute the sample to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digested peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 spin tips according to the manufacturer's instructions.
-
Elute the desalted peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for identifying protein-protein interactions.
Signaling Pathway Example: Investigating a Kinase Interactome
This diagram illustrates a hypothetical scenario where this compound is used to identify interaction partners of a kinase ("Kinase X") that has a reactive cysteine residue near its active site. This approach can help elucidate the signaling pathways regulated by Kinase X.
Caption: Elucidating a kinase signaling pathway using this compound.
Application Notes: Labeling Pe-ptides with Iodoacetyl-LC-Biotin for Binding Studies
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research. The exceptionally high affinity between biotin (Vitamin B7) and streptavidin or avidin (B1170675) forms the basis for numerous detection, purification, and immobilization assays.[1] Iodoacetyl-LC-Biotin is a sulfhydryl-reactive labeling reagent specifically designed to target cysteine residues in peptides and proteins. The iodoacetyl group reacts with the thiol group (-SH) of a cysteine side chain to form a stable, irreversible thioether bond.[2][3] The "LC" or long chain spacer arm (27.1 angstroms) minimizes steric hindrance, ensuring the biotin moiety is readily accessible for binding to streptavidin.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the efficient labeling of cysteine-containing peptides with this compound and their subsequent use in binding studies.
Principle of Reaction: The iodoacetyl group undergoes a nucleophilic substitution reaction with the sulfhydryl group of a cysteine residue. This reaction is most efficient at a slightly alkaline pH of 7.5-8.5 and should be conducted in the dark to prevent the formation of free iodine, which can lead to non-specific reactions with other amino acid residues like tyrosine.[2][4][5]
Data Presentation
Effective labeling and subsequent binding studies rely on accurate quantification. The following tables provide examples of typical data generated during the experimental workflow.
Table 1: Reagent and Peptide Molar Ratio Calculation
| Parameter | Value | Unit | Description |
| Peptide Molecular Weight (MW) | 1500 | g/mol | Example molecular weight of a synthetic peptide. |
| Peptide Concentration | 1 | mg/mL | Starting concentration of the peptide solution. |
| Peptide Molarity | 667 | µM | Calculated as (Peptide Concentration / Peptide MW) * 1000. |
| This compound MW | 568.45 | g/mol | Molecular weight of the biotinylation reagent. |
| Molar Excess of Biotin Reagent | 5 | -fold | A 3- to 5-fold molar excess is generally recommended for efficient labeling.[5] |
| Required Biotin Reagent Molarity | 3.34 | mM | Calculated as (Peptide Molarity * Molar Excess). |
| Mass of Biotin Reagent per mL | 1.9 | mg | Mass of this compound to dissolve in 1 mL of solvent (e.g., DMF or DMSO) to achieve the desired molarity. |
Table 2: Quantification of Biotin Incorporation using HABA Assay
The 2-(4'-hydroxyazobenzene) benzoic acid (HABA) assay is a common colorimetric method to estimate the degree of biotinylation.[6][7] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which causes a decrease in absorbance at 500 nm.[6][7]
| Sample | A₅₀₀ of HABA/Avidin | A₅₀₀ with Sample | ΔA₅₀₀ (Control - Sample) | Moles of Biotin per Mole of Peptide |
| Unlabeled Peptide Control | 1.152 | 1.150 | 0.002 | ~0 |
| Labeled Peptide (1-hour reaction) | 1.152 | 0.685 | 0.467 | 0.85 |
| Labeled Peptide (2-hour reaction) | 1.152 | 0.543 | 0.609 | 1.11 |
Calculations are based on the Beer-Lambert law, using an extinction coefficient for the HABA/Avidin complex of 34,000 M⁻¹cm⁻¹.[6][7]
Table 3: Example Binding Data from a Pull-Down Assay
This table illustrates hypothetical results from a pull-down experiment where a biotinylated peptide is used to capture its binding partner from a cell lysate. The amount of captured protein is quantified by Western Blot densitometry.
| Sample | Input Protein (µg) | Eluted Protein (ng) | % Pull-down Efficiency |
| Biotinylated Peptide | 500 | 125 | 0.025% |
| Unlabeled Peptide Control | 500 | 8 | 0.0016% |
| No Peptide Control (Beads only) | 500 | 5 | 0.0010% |
Diagrams and Visualizations
Reaction Mechanism of this compound with a Cysteine Residue
Caption: Covalent bond formation between the peptide's sulfhydryl group and the iodoacetyl group.
Experimental Workflow for Peptide Biotinylation and Binding Studies
Caption: Step-by-step workflow from peptide preparation to binding analysis.
Application in a Signaling Pathway Pull-Down Assay
Caption: Using an immobilized biotinylated peptide to isolate a target protein from a complex mixture.
Experimental Protocols
Protocol 1: Labeling a Cysteine-Containing Peptide
This protocol details the steps for covalently attaching this compound to a peptide.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 50 mM Tris, 5 mM EDTA, pH 8.3 (must be free of thiol-containing agents)[5]
-
Desalting column or dialysis tubing with an appropriate molecular weight cutoff (MWCO)
-
Microcentrifuge tubes
Procedure:
-
Prepare the Peptide: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has internal disulfide bonds that need to be labeled, they must first be reduced using a reagent like TCEP, followed by removal of the reducing agent.[8]
-
Prepare the Biotin Reagent: this compound is not water-soluble and must be dissolved in an organic solvent like DMF or DMSO immediately before use.[4][9] Prepare a 4 mM solution (approximately 2.3 mg/mL). Do not prepare stock solutions for long-term storage as the reagent is moisture-sensitive.[5][9]
-
Reaction: Add the dissolved this compound to the peptide solution to achieve a 3- to 5-fold molar excess of the biotin reagent over the peptide.[5]
-
Incubation: Incubate the reaction mixture for 90 minutes at room temperature, protected from light.[4][5] Wrapping the tube in aluminum foil is effective.
-
Quenching (Optional): The reaction can be stopped by adding a thiol-containing compound like DTT or 2-mercaptoethanol (B42355) to a final concentration that is in excess of the starting this compound concentration.
-
Purification: Remove the excess, unreacted biotin reagent and reaction byproducts. This is a critical step to avoid interference in downstream assays.[6]
Protocol 2: Quantification of Biotinylation (HABA Assay)
This protocol provides a method to estimate the number of biotin molecules incorporated per peptide.
Materials:
-
HABA/Avidin solution (can be prepared or obtained as part of a kit)
-
Biotinylated peptide sample (with excess biotin removed)
-
Unlabeled peptide (for control)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare HABA/Avidin Solution: Follow the manufacturer's instructions or a standard protocol. A typical solution involves adding a prepared HABA solution to an avidin solution in PBS.[6][11]
-
Measure Baseline: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀). This is the baseline reading.[6][7] For a microplate, use 180 µL.[6]
-
Add Sample: Add 100 µL of your purified biotinylated peptide sample to the cuvette (or 20 µL to the microplate well) and mix gently.[6]
-
Measure Final Absorbance: Wait for the reading to stabilize (usually within 5 minutes) and record the final A₅₀₀.[7]
-
Calculation: The concentration of biotin can be calculated from the change in absorbance (ΔA₅₀₀) using the Beer-Lambert law. The molar ratio of biotin to peptide is then determined by dividing the biotin concentration by the peptide concentration.[6]
Protocol 3: Biotinylated Peptide Pull-Down Assay
This protocol describes how to use the biotinylated peptide to isolate interacting proteins from a cell lysate.[1][12]
Materials:
-
Biotinylated peptide (and an unlabeled peptide as a negative control)
-
Streptavidin-coated magnetic or agarose (B213101) beads[13]
-
Cell lysate prepared in a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100)[12]
-
Wash Buffer (e.g., lysis buffer with a specified salt concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a low pH glycine (B1666218) buffer)[12]
Procedure:
-
Immobilize Peptide: Incubate the biotinylated peptide with streptavidin-coated beads for 1-2 hours at 4°C with gentle rotation to immobilize the "bait".[12][13]
-
Wash Beads: Wash the beads several times with Wash Buffer to remove any unbound peptide.
-
Incubate with Lysate: Add the cell lysate to the peptide-bead complex. Incubate for 2-6 hours at 4°C with gentle rotation to allow the "prey" proteins to bind to the immobilized "bait".[12]
-
Wash: Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins. Stringent washing is a key advantage of the biotin-streptavidin system.[12]
-
Elute: Elute the bound proteins from the beads. A common method is to boil the beads in SDS-PAGE sample buffer, which denatures the proteins and disrupts the entire complex.[12]
-
Analyze: Analyze the eluted proteins by Western blotting using an antibody against the suspected binding partner or by mass spectrometry for discovery applications.
References
- 1. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. apexbt.com [apexbt.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Purification of synthetic peptide libraries by affinity chromatography using the avidin-biotin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 13. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Iodoacetyl-LC-Biotin Labeling
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding Iodoacetyl-LC-biotin labeling. If you are experiencing inefficient labeling of your protein or molecule of interest, this guide will help you identify and resolve common issues.
Troubleshooting Guide: Why is my this compound labeling inefficient?
Inefficient labeling with this compound can stem from various factors related to your target molecule, the labeling reagent, reaction conditions, or downstream analysis. Below are common problems and their solutions.
Problem 1: Low or No Biotinylation Detected
| Possible Cause | Recommended Solution |
| Insufficient free sulfhydryl (-SH) groups on the target molecule. Cysteine residues may be forming disulfide bonds or be sterically hindered within the protein structure. | 1. Reduce Disulfide Bonds: Treat your protein with a reducing agent like DTT (dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) to break disulfide bonds and expose free sulfhydryls.[1][2] 2. Thiolation: If your protein has few or no native cysteines, you can introduce sulfhydryl groups by reacting primary amines (lysines) with reagents like Traut's Reagent (2-iminothiolane) or SATA.[3] |
| Presence of interfering substances in the reaction buffer. Thiols from reducing agents (DTT, β-mercaptoethanol) or buffer components (e.g., Tris) can compete with your target molecule for the iodoacetyl group. | 1. Remove Reducing Agents: It is crucial to remove all traces of reducing agents after the reduction step. Use a desalting column or dialysis to exchange the buffer before adding the this compound.[1][2][4] 2. Use an appropriate buffer: Perform the labeling reaction in a buffer that is free of thiols, such as phosphate (B84403) or borate (B1201080) buffers.[1][4] |
| Suboptimal reaction pH. The reaction of iodoacetyl groups with sulfhydryls is highly pH-dependent. | The optimal pH for the reaction is between 7.5 and 8.5.[2][3][5] Working outside this range can significantly decrease the reaction rate. Verify and adjust the pH of your reaction buffer. |
| Degraded or improperly stored this compound reagent. The reagent is sensitive to moisture and light. | 1. Proper Storage: Store the reagent desiccated and protected from light at 4-8°C.[1] 2. Fresh Preparation: Dissolve the this compound in an organic solvent like DMF or DMSO immediately before use.[1][5][6] Do not prepare stock solutions for long-term storage.[2][4] |
| Insufficient molar excess of this compound. The concentration of the labeling reagent may be too low to achieve efficient labeling. | A 3- to 5-fold molar excess of the iodoacetyl biotin (B1667282) reagent to the number of sulfhydryl groups is generally recommended for efficient labeling.[1][4] However, optimization may be required for your specific application. |
| Protein precipitation during labeling. Modification of the protein with the biotin label can sometimes lead to solubility issues. | This can occur if the protein is over-labeled.[7][8] Try reducing the molar ratio of the labeling reagent to your protein. |
Problem 2: High Background or Non-Specific Labeling
| Possible Cause | Recommended Solution |
| Reaction with other amino acid residues. At a high pH or with a large excess of the iodoacetyl reagent, side reactions with other amino acids like histidine and lysine (B10760008) can occur.[9][10] | 1. Control pH: Maintain the reaction pH within the optimal range of 7.5-8.5 to favor reaction with sulfhydryls.[2][5] 2. Optimize Reagent Concentration: Avoid using a large excess of the this compound reagent. Titrate the reagent concentration to find the optimal balance between labeling efficiency and specificity. |
| Presence of free, unconjugated biotin. Residual this compound in the sample can lead to high background in downstream applications. | Thoroughly remove any unreacted biotin reagent after the labeling reaction using a desalting column or dialysis.[2][4] |
Frequently Asked Questions (FAQs)
Q1: How can I quantify the efficiency of my biotinylation reaction?
A1: The degree of biotinylation can be determined using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[3][11] This colorimetric assay measures the displacement of HABA from avidin (B1170675) by the biotin in your sample, allowing you to calculate the molar ratio of biotin to your protein.[3] Kits for biotin quantitation are commercially available.[11][12]
Q2: My protein does not have any cysteine residues. Can I still label it with this compound?
A2: No, this compound specifically reacts with free sulfhydryl groups on cysteine residues.[5] If your protein lacks cysteines, you will need to either introduce them through site-directed mutagenesis or use a different biotinylation chemistry that targets other functional groups, such as NHS esters which react with primary amines (lysine residues).
Q3: Why should the iodoacetyl reaction be performed in the dark?
A3: Performing the reaction in the dark helps to limit the formation of free iodine, which can potentially react with other amino acid residues such as tyrosine, tryptophan, and histidine, leading to non-specific labeling.[2][9]
Q4: What is the purpose of the "LC" (long chain) in this compound?
A4: The "LC" denotes a long spacer arm between the iodoacetyl group and the biotin molecule. This spacer arm helps to minimize steric hindrance, making the biotin more accessible for binding to avidin or streptavidin in downstream applications, which can enhance detection sensitivity.[3][13]
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds in IgG
This protocol describes the mild reduction of hinge-region disulfide bonds in immunoglobulins (IgG) to generate free sulfhydryl groups for labeling.
Materials:
-
IgG solution (1-10 mg/mL)
-
2-Mercaptoethylamine•HCl (2-MEA)
-
Reaction Buffer: 50 mM Tris•HCl, 5 mM EDTA, pH 8.0-8.3[4]
-
Desalting column
Procedure:
-
For each milliliter of IgG solution, add 6 mg of 2-MEA to achieve a final concentration of 50 mM.[4]
-
Mix gently and incubate the solution for 90 minutes at 37°C.[4]
-
Allow the solution to cool to room temperature.
-
Remove the excess 2-MEA from the reduced IgG by passing the solution through a desalting column equilibrated with Reaction Buffer.[4]
Protocol 2: Biotinylation of Reduced Protein with this compound
Materials:
-
Reduced protein solution in Reaction Buffer
-
This compound
-
DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Desalting column
Procedure:
-
Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 2 mg/mL.[6]
-
Add the this compound solution to the reduced protein solution to achieve a 3- to 5-fold molar excess of the biotin reagent over the sulfhydryl groups.[1][4]
-
Mix and incubate the reaction in the dark for 90 minutes at room temperature.[4]
-
Remove the unreacted this compound by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).[4]
-
Collect the fractions containing the biotinylated protein. The presence of protein can be monitored by measuring the absorbance at 280 nm.[4]
Visualizations
This compound Labeling Workflow
Caption: Workflow for this compound labeling of proteins.
Troubleshooting Logic for Inefficient Labeling
Caption: Troubleshooting flowchart for inefficient this compound labeling.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. apexbt.com [apexbt.com]
- 5. cephamls.com [cephamls.com]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. ビオチン定量キット | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Iodoacetylated and biotinylated liposomes: effect of spacer length on sulfhydryl ligand binding and avidin precipitability - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent non-specific binding of Iodoacetyl-LC-biotin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of Iodoacetyl-LC-biotin in their experiments.
Troubleshooting Guide: High Background and Non-Specific Binding
High background or non-specific binding is a common issue in biotinylation experiments. This guide provides a systematic approach to troubleshoot and resolve these problems.
Problem: High background signal in downstream applications (e.g., Western blot, ELISA).
| Potential Cause | Recommended Action |
| Suboptimal Reaction pH | The iodoacetyl group of this compound is most reactive with sulfhydryl groups (-SH) at a pH of 7.5-8.5.[1] At lower pH (6.9-7.0), reactivity with imidazole (B134444) groups (e.g., histidine) can occur, and at pH values above 8.5, reactivity towards amino groups (e.g., lysine) increases.[2] Solution: Ensure your reaction buffer is within the optimal pH range of 7.5-8.5. Use buffers such as phosphate, borate, or Tris at this pH. |
| Excess this compound | Using a large molar excess of the biotinylation reagent can lead to the labeling of less reactive sites, increasing non-specific binding. Solution: Optimize the molar ratio of this compound to your protein. A 3- to 5-fold molar excess of the biotin (B1667282) reagent over the number of sulfhydryl groups is generally sufficient for efficient labeling.[3] It is advisable to perform a titration experiment to determine the optimal ratio for your specific protein. |
| Reaction Time Too Long | Prolonged incubation times can increase the chance of side reactions with non-target amino acid residues. Solution: Incubate the reaction for the recommended time, typically 90 minutes at room temperature.[1] If high background persists, consider reducing the incubation time. |
| Reaction Exposed to Light | Iodoacetyl reactions should be performed in the dark to limit the formation of free iodine, which can react with tyrosine, tryptophan, and histidine residues, leading to non-specific labeling.[1] Solution: Wrap your reaction vessel in aluminum foil or perform the incubation in a dark room or light-protected box. |
| Ineffective Quenching | Failure to quench the reaction effectively allows the unreacted this compound to continue to bind non-specifically to other molecules in subsequent steps. Solution: Quench the reaction by adding a small molecule containing a free sulfhydryl group. Common quenching agents include Dithiothreitol (DTT), 2-Mercaptoethanol, or L-cysteine. Add a final concentration of 10-20 mM of the quenching agent and incubate for 15-30 minutes. |
| Inadequate Removal of Excess Reagent | Unreacted this compound and the quenched reagent must be removed to prevent interference in downstream applications. Solution: Use size-exclusion chromatography (e.g., desalting columns) or dialysis to efficiently remove small molecules from your biotinylated protein.[3][4] |
| Insufficient Blocking | In downstream applications like Western blotting or ELISA, unoccupied sites on the solid phase can bind the biotinylated protein non-specifically. Solution: Use an appropriate blocking agent to saturate these non-specific binding sites. The choice of blocking agent is critical and depends on the specific application. |
Comparison of Common Blocking Agents
While quantitative data for the direct comparison of blocking agents in iodoacetyl-biotinylation assays is limited, the following table summarizes the general characteristics and recommendations for commonly used blockers.
| Blocking Agent | Pros | Cons | Recommended For | Not Recommended For |
| Bovine Serum Albumin (BSA) | - Single purified protein, leading to less cross-reactivity with some antibodies.[5] - Does not contain endogenous biotin. - Effective at reducing background in many applications. | - More expensive than milk.[3] - Some antibodies may cross-react with BSA.[3] | - General Western blotting and ELISA. - Assays where phosphoproteins are detected. | - Applications where the primary antibody shows cross-reactivity to BSA. |
| Non-fat Dry Milk | - Inexpensive and readily available.[3] - Highly effective at blocking non-specific sites.[2] | - Contains endogenous biotin, which will interfere with avidin/streptavidin detection systems.[5][6][7] - Contains phosphoproteins (e.g., casein) that can cause high background when detecting phosphorylated proteins.[5][7] | - Western blotting with non-biotinylated detection systems. | - Avidin/streptavidin-based detection methods. - Detection of phosphoproteins. |
| Fish Gelatin | - Low cross-reactivity with mammalian antibodies.[3] - Does not contain biotin. - Remains liquid at lower temperatures.[2] | - May be less effective than BSA or milk in some situations.[3] | - Assays with mammalian antibodies where cross-reactivity with BSA is a concern. - Avidin/streptavidin-based detection. | - May not provide sufficient blocking for all applications. |
| Protein-Free Blockers | - Chemically defined and protein-free. - Eliminates the risk of cross-reactivity with protein-based blockers. | - May be less effective than protein-based blockers for certain applications. | - Assays where protein-based blockers interfere with the detection system. | - May require optimization for specific assay conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding with this compound?
The primary cause is the reaction of the iodoacetyl group with amino acid residues other than cysteine. While highly specific for sulfhydryl groups at an optimal pH of 7.5-8.5, side reactions can occur with histidine and tyrosine, especially with prolonged incubation times or suboptimal pH.[1][2]
Q2: How can I confirm that my protein is successfully biotinylated before proceeding with my experiment?
You can use a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay to estimate the degree of biotinylation. This colorimetric assay allows for the quantification of biotin incorporated into your protein.
Q3: Can I reuse my quenched this compound solution?
No. Once quenched, the iodoacetyl group is inactivated and can no longer react with sulfhydryl groups. Always prepare a fresh solution of this compound immediately before use.
Q4: My protein of interest does not have any free sulfhydryl groups. Can I still use this compound?
No, this compound specifically targets free sulfhydryl groups. If your protein lacks cysteines or if all cysteines are involved in disulfide bonds, you will need to either reduce the disulfide bonds to generate free sulfhydryls or use a different biotinylation reagent that targets other functional groups (e.g., NHS esters for primary amines).
Q5: What should I do if I see high background even after optimizing the reaction conditions and using a blocking buffer?
If you still experience high background, consider the following:
-
Purity of your protein: Impurities in your protein sample can also be biotinylated, leading to non-specific signals. Ensure your protein is highly purified.
-
Endogenous biotin: Some biological samples contain endogenous biotinylated proteins. You may need to perform an avidin/biotin blocking step before your detection step.[8][9]
-
Increase wash steps: Increase the number and duration of wash steps after incubation with the biotinylated probe and detection reagents to remove unbound molecules.
Experimental Protocols
Protocol 1: Biotinylation of a Protein with this compound
This protocol provides a general procedure for biotinylating a protein with available sulfhydryl groups.
Materials:
-
Protein solution (1-10 mg/mL in a thiol-free buffer, pH 7.5-8.5, e.g., 50 mM Tris, 5 mM EDTA)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M DTT)
-
Desalting column
Procedure:
-
Prepare Protein Sample: Ensure your protein sample is in a thiol-free buffer at the optimal pH. If reducing disulfide bonds is necessary, treat the protein with a reducing agent (e.g., DTT or TCEP) and subsequently remove the reducing agent using a desalting column.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM.
-
Biotinylation Reaction: a. Protect the reaction from light. b. Add the this compound solution to the protein sample to achieve a 3- to 5-fold molar excess over the number of sulfhydryl groups. c. Incubate at room temperature for 90 minutes with gentle mixing.
-
Quench Reaction: Add the quenching solution to a final concentration of 10-20 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess this compound and quenching reagent using a desalting column equilibrated with your desired storage buffer. Collect the protein-containing fractions.
Protocol 2: Blocking Non-Specific Binding in a Western Blot with a Biotinylated Antibody
This protocol outlines the steps for blocking a membrane prior to incubation with a biotinylated primary or secondary antibody.
Materials:
-
Membrane with transferred proteins
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Wash buffer (e.g., TBST)
-
Biotinylated antibody
-
Streptavidin-HRP conjugate
Procedure:
-
Initial Blocking: After protein transfer, incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Primary/Secondary Antibody Incubation: Incubate the membrane with the biotinylated antibody diluted in blocking buffer for the recommended time and temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.
-
Final Washing: Wash the membrane extensively (at least 3-5 times for 10 minutes each) with wash buffer before proceeding with detection.
Visualizations
Caption: Workflow for protein biotinylation using this compound.
Caption: Troubleshooting flowchart for high background in biotinylation experiments.
References
- 1. medium.com [medium.com]
- 2. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synapse.patsnap.com [synapse.patsnap.com]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Western blotting - Milk vs BSA for blocking - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Blocking of Unwanted Non-specific Staining for Immunohistochemistry - IHC WORLD [ihcworld.com]
Troubleshooting low biotinylation yield with Iodoacetyl-LC-biotin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low biotinylation yield with Iodoacetyl-LC-biotin.
Frequently Asked Questions (FAQs) & Troubleshooting
Reagent & Buffer Preparation
Q1: My this compound reagent won't dissolve in my aqueous reaction buffer. What should I do?
A1: this compound is not soluble in water.[1][2][3] It must first be dissolved in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before you can dilute it further into your aqueous reaction buffer.[1][2][3] Always prepare the reagent solution immediately before use, as it is moisture-sensitive and not stable for long-term storage in solution.[4][5]
Q2: I've been storing my this compound at 4°C. Is this correct?
A2: For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture.[2][6][7] Upon receiving the product, which is often shipped at ambient temperature, it should be stored at 4°C.[1] The reagent is sensitive to moisture, so it's crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][4][5]
Q3: Can I use a buffer containing DTT or β-mercaptoethanol for my biotinylation reaction?
A3: No. Your reaction buffer must be free of thiols (sulfhydryl groups), as they will compete with the sulfhydryl groups on your target protein for reaction with the iodoacetyl group of the biotin (B1667282) reagent.[1][4] If your protein sample is in a buffer with reducing agents, you must perform a buffer exchange using a desalting column or dialysis before starting the biotinylation reaction.[4]
Protein Preparation
Q4: Why am I not seeing any biotinylation of my protein?
A4: this compound specifically reacts with free (reduced) sulfhydryl groups (-SH) on cysteine residues.[8][9] If your protein's cysteine residues are involved in disulfide bonds (-S-S-), they will not be available for labeling.[8][9] You must first reduce the disulfide bonds to generate free sulfhydryls.[1][8]
Q5: How can I reduce the disulfide bonds in my protein before biotinylation?
A5: You can use a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). For example, treating your protein with 5mM TCEP for 30 minutes at room temperature can effectively reduce disulfide bonds.[1] For selective reduction of hinge-region disulfide bonds in antibodies (IgG), you can use 2-Mercaptoethylamine•HCl (2-MEA).[1][5] It is critical to remove the reducing agent after reduction and before adding the this compound.[1][4][7]
Q6: How do I confirm that my protein has free sulfhydryl groups available for labeling?
A6: You can quantify the number of free sulfhydryls using methods like the Ellman's reagent assay, which involves the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) with free sulfhydryl groups to produce a quantifiable yellow-colored product.[10]
Reaction Conditions
Q7: What is the optimal pH for the biotinylation reaction with this compound?
A7: The optimal pH for the reaction of iodoacetyl groups with sulfhydryls is between 7.5 and 8.5.[1][4][8] This pH range ensures the specific and rapid formation of a stable thioether bond.[1] Reactions at a more neutral pH (6.9-7.0) can lead to slower reactions with histidine residues, and at a pH above 10, reaction with amino groups can occur.[1]
Q8: How much this compound should I add to my protein solution?
A8: A 3- to 5-fold molar excess of the iodoacetyl biotin reagent over the number of sulfhydryl groups is generally sufficient for efficient labeling.[1][5] However, the optimal ratio may need to be determined empirically for your specific protein.
Q9: The protocol mentions incubating the reaction in the dark. Is this necessary?
A9: Yes, it is recommended to perform the iodoacetyl reaction in the dark.[4][5][7] This precaution limits the formation of free iodine, which can react with other amino acid residues like tyrosine, tryptophan, and histidine, leading to non-specific labeling.[4]
Troubleshooting Low Yield
Q10: I have followed the protocol, but my biotinylation yield is still low. What are the common causes?
A10: Low biotinylation yield can result from several factors:
-
Insufficient free sulfhydryls: Ensure complete reduction of disulfide bonds and removal of the reducing agent.
-
Inactive reagent: The this compound may have degraded due to improper storage (exposure to moisture or light).[1][4] Always use freshly prepared solutions.
-
Incorrect pH: The reaction buffer pH might be outside the optimal range of 7.5-8.5.[1][4][8]
-
Presence of competing thiols: Your protein sample or buffer may contain contaminating sulfhydryl-containing compounds.[1][4]
-
Incomplete removal of excess biotin: Residual, unreacted biotin can interfere with downstream detection assays. Ensure efficient removal of excess reagent using desalting columns or dialysis.[1][5]
Quantitative Data Summary
| Parameter | Value/Range | Source |
| Optimal Reaction pH | 7.5 - 8.5 | [1][4][8] |
| Recommended Molar Excess | 3- to 5-fold over sulfhydryls | [1][5] |
| This compound Storage | -20°C (long-term powder) | [2][6][7] |
| This compound Solubility | Insoluble in water; soluble in DMF/DMSO | [1][2][3] |
| Spacer Arm Length | 27.1 Å | [1][8] |
Experimental Protocols
Protocol 1: General Protein Biotinylation with this compound
-
Protein Preparation and Reduction:
-
Dissolve your protein in a buffer at pH 7.0-7.5.
-
To reduce disulfide bonds, add a freshly prepared solution of a reducing agent (e.g., 5 mM TCEP).
-
Incubate for 30-60 minutes at room temperature.
-
Remove the reducing agent completely by passing the solution through a desalting column equilibrated with a reaction buffer (e.g., 50 mM Tris, 5 mM EDTA, pH 8.0-8.3).[5]
-
-
Biotinylation Reaction:
-
Immediately before use, dissolve this compound in DMF or DMSO to a stock concentration of 1-10 mM.[1][7]
-
Add the dissolved this compound to your reduced protein solution to achieve a 3- to 5-fold molar excess over the available sulfhydryl groups.[5]
-
Incubate the reaction mixture for 90 minutes at room temperature in the dark.[1][4][5]
-
-
Removal of Excess Biotin:
-
To stop the reaction and remove unreacted this compound, apply the reaction mixture to a desalting column equilibrated with a suitable buffer (e.g., PBS).[1][5]
-
Collect fractions and monitor the protein concentration, for example, by measuring absorbance at 280 nm. The first peak to elute will contain your biotinylated protein.[1]
-
Protocol 2: Quantification of Biotinylation (HABA Assay)
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common method to estimate the degree of biotinylation.
-
Prepare HABA/Avidin (B1170675) Solution: Prepare a solution of HABA and avidin according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm (A500 HABA/Avidin).[4]
-
Add Biotinylated Sample: Add a known volume of your biotinylated protein solution to the HABA/Avidin solution and mix well.[4]
-
Measure Final Absorbance: Once the absorbance stabilizes, measure it again at 500 nm (A500 HABA/Avidin/Biotin Sample).[4]
-
Calculate Biotin Concentration: The decrease in absorbance at 500 nm is proportional to the amount of biotin in your sample, as biotin displaces HABA from avidin. The molar ratio of biotin to protein can be calculated based on the change in absorbance and the known extinction coefficient of the HABA/avidin complex.
Visualizations
Caption: Experimental workflow for protein biotinylation with this compound.
Caption: Reaction mechanism of this compound with a protein's cysteine residue.
Caption: Troubleshooting flowchart for low biotinylation yield.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. This compound | CAS:93285-75-7 | Sulfhydryl-reactive biotinylation agent | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. apexbt.com [apexbt.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. cephamls.com [cephamls.com]
- 9. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Iodoacetyl-LC-biotin is moisture-sensitive what to do.
This guide provides researchers, scientists, and drug development professionals with essential information for the successful use of moisture-sensitive Iodoacetyl-LC-biotin. Find answers to frequently asked questions and troubleshooting advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
For long-term stability, this compound powder should be stored at -20°C, desiccated, and protected from light.[1][2][3] Once a container is opened, it is crucial to store it with a desiccant to protect it from moisture.[2]
Q2: Why is it critical to equilibrate the vial to room temperature before opening?
Equilibrating the vial to room temperature before opening is essential to prevent moisture from the air from condensing inside the cold container.[2][4][5] This condensation can hydrolyze the iodoacetyl group, rendering the reagent inactive.
Q3: In what solvents should I dissolve this compound?
This compound is not soluble in water.[1][4][6] It must first be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[1][3][7]
Q4: Can I prepare and store stock solutions of this compound?
No, it is not recommended to prepare stock solutions for storage.[2][5] Due to its moisture sensitivity, the reagent should be dissolved immediately before you plan to use it to ensure maximum reactivity.[2]
Q5: What buffer conditions are optimal for the biotinylation reaction?
The reaction of the iodoacetyl group with a sulfhydryl group is most efficient at a pH between 7.5 and 8.5.[1][2][8][9] It is critical to use buffers that are free of thiols (sulfhydryl groups), such as Tris or borate (B1201080) buffers.[2][4][5]
Q6: Why should the biotinylation reaction be performed in the dark?
Performing the reaction in the dark is recommended to limit the conversion of iodide, a byproduct of the reaction, into molecular iodine.[2][5][6] Molecular iodine can react with and modify other amino acid residues like tyrosine, leading to non-specific labeling.[2][5]
Troubleshooting Guide
Problem: Low or no biotinylation is detected in my final assay.
-
Probable Cause 1: Inactive Reagent due to Moisture Exposure. The most common cause is the hydrolysis of the iodoacetyl group due to moisture contamination. This can happen if the vial was not properly warmed to room temperature before opening or if it was stored improperly after being opened.[2][4]
-
Solution: Always allow the vial to equilibrate to room temperature for 15-20 minutes before opening. Use fresh, anhydrous-grade DMF or DMSO for dissolution. For critical experiments, consider using a fresh, unopened vial of the reagent.
-
-
Probable Cause 2: Insufficient Free Sulfhydryls. The target molecule must have free (reduced) sulfhydryl groups for the reaction to occur.[4][9] Disulfide bonds in proteins may need to be reduced prior to labeling.
-
Probable Cause 3: Incorrect Buffer Composition. The reaction buffer may contain thiol-containing compounds (e.g., DTT, 2-mercaptoethanol) or be at a suboptimal pH.
Problem: I observe precipitation when adding the dissolved biotin (B1667282) reagent to my aqueous reaction buffer.
-
Probable Cause: Poor Solubility. this compound is not soluble in aqueous solutions.[1][4] Adding a concentrated solution in organic solvent directly to the aqueous buffer without proper mixing can cause it to precipitate.
-
Solution: Add the dissolved biotin reagent dropwise to the protein solution while gently vortexing or stirring to ensure rapid and even distribution. Avoid adding more than 10% (v/v) of organic solvent to the final reaction mixture to prevent protein denaturation.
-
Quantitative Data Summary
The table below summarizes the key properties and recommended conditions for using this compound.
| Parameter | Value / Recommendation | Source(s) |
| Molecular Weight | 510.43 g/mol | [2][3] |
| Spacer Arm Length | 27.1 Å | [1][2] |
| Reactivity | Sulfhydryls (-SH) | [1][9] |
| Storage (Powder) | -20°C, desiccated, protected from light | [1][2] |
| Solubility | Insoluble in water; Soluble in DMF or DMSO | [1][4] |
| Reaction pH | 7.5 - 8.5 | [1][2] |
| Molar Excess | 3- to 5-fold molar excess over sulfhydryls | [5] |
| Incubation Time | 90 minutes at room temperature | [1][4][5] |
| Stock Solution Storage | Not recommended | [2][5] |
Experimental Protocols
Detailed Protocol: Biotinylation of IgG Antibodies
This protocol describes the selective reduction of hinge-region disulfide bonds in IgG followed by biotinylation with this compound.
A. Preparation of Reduced IgG
-
Prepare Sample Buffer: Create a buffer of 0.1 M sodium phosphate, 5 mM EDTA, at pH 6.0.[5]
-
Dissolve IgG: Dissolve 1-10 mg of IgG in 1 mL of the Sample Preparation Buffer.
-
Reduce Antibody: Add a reducing agent such as 2-Mercaptoethylamine•HCl (2-MEA) to a final concentration of 50 mM.[5]
-
Incubate: Mix the solution and incubate for 90 minutes at 37°C.[5]
-
Cool and Desalt: Allow the solution to cool to room temperature. Immediately remove the excess reducing agent using a desalting column equilibrated with a thiol-free Reaction Buffer (e.g., 50 mM Tris, 5 mM EDTA, pH 8.3).[4][5]
B. Biotinylation of Reduced IgG
-
Equilibrate Reagent: Remove the this compound vial from -20°C storage and let it sit at room temperature for 15-20 minutes before opening.
-
Prepare Biotin Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMF or DMSO to create a 4 mM solution.[1][5] For example, dissolve 2 mg of the reagent in approximately 1 mL of DMF.[4]
-
Add Reagent to IgG: Add the biotin solution to the reduced IgG solution. A 4-fold molar excess of biotin reagent over the reduced hinge-region sulfhydryl groups is typically recommended.[4][5] For example, add 50 µL of the 4 mM biotin solution per milliliter of the reduced IgG solution.[4][5]
-
Incubate in the Dark: Mix the reaction and incubate for 90 minutes at room temperature, protected from light.[2][4][5]
-
Purify Labeled Protein: Remove the non-reacted this compound using a desalting column or dialysis equilibrated with a suitable buffer (e.g., PBS).[4][5]
-
Confirm Labeling: Monitor the protein-containing fractions by measuring absorbance at 280 nm.[4][5] The biotinylated antibody will be in the first peak to emerge from the desalting column.
Visualizations
Caption: Workflow for handling moisture-sensitive this compound.
Caption: Desired reaction vs. undesired hydrolysis of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. This compound | CAS:93285-75-7 | Sulfhydryl-reactive biotinylation agent | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound 100 mg - N-Iodoacetyl-N'-Biotinylhexylenediamine (this compound) - ProteoChem [proteochem.com]
- 8. This compound | Iaa-Biotin | TargetMol [targetmol.com]
- 9. cephamls.com [cephamls.com]
Optimizing Iodoacetyl-LC-Biotin Labeling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Iodoacetyl-LC-biotin labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound labeling?
A standard incubation time for this compound labeling is 90 minutes at room temperature.[1][2][3] However, longer incubation times can be employed, though this may increase the risk of protein degradation.[1] Optimization of the incubation time may be necessary for specific applications and proteins.[2][4]
Q2: What is the recommended pH for the labeling reaction?
The reaction of the iodoacetyl group with a sulfhydryl group is most efficient at a pH between 7.5 and 8.5.[1][5][6] Maintaining the pH within this range helps to ensure the specific reaction with sulfhydryl groups and minimizes cross-reactivity with other amino acid residues.[7]
Q3: Why must the this compound labeling reaction be performed in the dark?
The iodoacetyl reaction should be conducted in the dark to limit the formation of free iodine.[1] Free iodine has the potential to react with other amino acid residues such as tyrosine, tryptophan, and histidine, leading to non-specific labeling.[1]
Q4: My protein of interest does not have free sulfhydryl groups. How can I label it using this compound?
If your protein lacks accessible free sulfhydryl groups, you can generate them through a couple of methods. Disulfide bonds within the protein can be reduced to free sulfhydryls using reducing agents like DTT or TCEP.[1][2] Alternatively, sulfhydryl groups can be introduced onto the protein by modifying primary amines (e.g., lysine (B10760008) residues) with reagents like Traut's Reagent (2-iminothiolane) or SATA.[2][8]
Q5: What is the appropriate molar excess of this compound to use?
A 3- to 5-fold molar excess of the iodoacetyl biotin (B1667282) reagent to the number of sulfhydryl groups on the protein is generally sufficient for efficient labeling.[2][4] However, the optimal ratio may need to be determined empirically for each specific protein and application.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no biotin labeling | 1. Absence of free sulfhydryl groups: Disulfide bonds in the protein may not be adequately reduced. 2. Inactivated this compound: The reagent is moisture-sensitive and can hydrolyze. 3. Presence of interfering substances: Buffers containing thiols (e.g., DTT, 2-mercaptoethanol) will compete for the labeling reagent. | 1. Ensure complete reduction of disulfide bonds by treating the protein with a sufficient concentration of a reducing agent (e.g., 5mM TCEP for 30 minutes) and subsequently remove the reducing agent before adding the biotin reagent.[2] 2. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare the biotin solution immediately before use and do not store it as a stock solution.[1][2] 3. Perform a buffer exchange using a desalting column or dialysis to remove any thiol-containing substances before initiating the labeling reaction.[1][2] |
| Protein precipitation during labeling | Excessive labeling: Attaching too many hydrophobic biotin molecules can alter the protein's properties and lead to aggregation. | Reduce the molar ratio of the this compound reagent to the protein to limit the degree of labeling.[9] |
| Inconsistent labeling results between batches | 1. Incomplete removal of excess biotin: Residual, unreacted biotin can lead to variability in downstream applications. 2. Incomplete reaction: The labeling reaction may not have gone to completion. | 1. Ensure thorough removal of unreacted biotin using methods like dialysis or desalting columns. Increasing the dialysis time or the number of buffer changes may be beneficial.[10] 2. Consider increasing the incubation time (e.g., 1.5 to 2 times longer) to ensure the reaction is complete.[10] |
| Loss of protein activity after labeling | Modification of critical sulfhydryl groups: The biotin label may be attached to a cysteine residue that is essential for the protein's biological function. | If possible, use site-directed mutagenesis to move the reactive cysteine to a less critical region of the protein. Alternatively, consider using a different labeling chemistry that targets other functional groups if the protein's function is dependent on its sulfhydryl groups. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Incubation Time | 90 minutes | Can be extended, but may lead to protein degradation.[1] |
| Temperature | Room Temperature | |
| pH | 7.5 - 8.5 | Optimal for specific reaction with sulfhydryl groups.[1][5] |
| Molar Excess of Biotin Reagent | 3- to 5-fold over sulfhydryl groups | May require optimization for specific proteins.[2][4] |
| Protein Concentration | 1 - 10 mg/mL | Can be effective at lower concentrations, but may require adjustments to other parameters.[1][4][11] |
Experimental Protocols
Protocol 1: General this compound Labeling of a Protein
-
Protein Preparation:
-
Dissolve the protein in a thiol-free buffer (e.g., 50 mM Tris, 5 mM EDTA, pH 8.0-8.3) at a concentration of 1-10 mg/mL.[4]
-
If the protein contains disulfide bonds that need to be labeled, reduce them by adding a reducing agent like TCEP to a final concentration of 5 mM and incubate for 30 minutes at room temperature.[2]
-
Remove the reducing agent using a desalting column or dialysis against the reaction buffer.[2]
-
-
This compound Preparation:
-
Labeling Reaction:
-
Purification:
Visualizations
Caption: Experimental workflow for this compound labeling.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. apexbt.com [apexbt.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound 100 mg - N-Iodoacetyl-N'-Biotinylhexylenediamine (this compound) - ProteoChem [proteochem.com]
- 6. cephamls.com [cephamls.com]
- 7. researchgate.net [researchgate.net]
- 8. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
How to handle insoluble Iodoacetyl-LC-biotin in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Iodoacetyl-LC-biotin, with a focus on overcoming its inherent insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a sulfhydryl-reactive biotinylation reagent.[1][2] It is utilized to label proteins and other molecules containing sulfhydryl groups (-SH), which are present in cysteine residues.[3][4] This labeling enables the detection and purification of these molecules through the high-affinity interaction of biotin (B1667282) with avidin (B1170675) or streptavidin.[5] The "LC" (long chain) designation refers to a spacer arm that helps to minimize steric hindrance in binding to avidin or streptavidin.[1][2]
Q2: Why is my this compound not dissolving in my aqueous buffer?
This compound is not soluble in water.[1][2][6] It must first be dissolved in an organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before being added to your aqueous reaction buffer.[1][2][6][7]
Q3: What is the optimal pH for the biotinylation reaction?
The reaction of the iodoacetyl group with sulfhydryls is most efficient and specific at a pH between 7.5 and 8.5.[5][6][7] Reactions at a pH between 6.9-7.0 may lead to reactions with histidyl side chains, although this is a much slower process.[5][6] At a pH above 10, it can also react with amino groups.[6]
Q4: My protein of interest does not have free sulfhydryl groups. Can I still use this compound?
Yes, if your protein has disulfide bonds (cystines), you can reduce them to expose free sulfhydryl groups.[3][4] This can be achieved using reducing agents like dithiothreitol (B142953) (DTT), 2-mercaptoethylamine (2-MEA), or TCEP.[6][8] It is crucial to remove the reducing agent before adding the this compound to prevent it from reacting with the labeling reagent.[6][8]
Q5: Should I prepare a stock solution of this compound?
It is not recommended to prepare and store stock solutions of this compound.[5][8] The reagent is moisture-sensitive and should be dissolved in the organic solvent immediately before use.[5][6][8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation upon addition to aqueous buffer | The concentration of the organic solvent (DMF/DMSO) is too high in the final reaction mixture. | Keep the volume of the this compound stock solution added to the aqueous buffer to a minimum, typically 5% or less of the total reaction volume. |
| The this compound was not fully dissolved in the organic solvent before addition to the buffer. | Ensure the reagent is completely dissolved in DMF or DMSO. Gentle warming and vortexing can aid dissolution.[1] | |
| Low biotinylation efficiency | Insufficient free sulfhydryl groups on the target molecule. | Ensure complete reduction of disulfide bonds if necessary. Quantify free sulfhydryls before labeling. |
| The pH of the reaction buffer is not optimal. | Adjust the pH of the reaction buffer to be within the 7.5-8.5 range.[5][6][7] | |
| Presence of thiol-containing substances in the buffer. | Use buffers that are free of thiols, such as dithiothreitol (DTT) or β-mercaptoethanol.[5][6][8] | |
| The this compound has degraded. | The reagent is sensitive to moisture and light.[5][6] Store it properly at 4°C, protected from light and moisture, and allow it to warm to room temperature before opening to prevent condensation.[5][6] | |
| Non-specific labeling | The reaction pH is outside the optimal range, leading to reactions with other amino acid residues. | Maintain the reaction pH between 7.5 and 8.5 for specific labeling of sulfhydryl groups.[5][6][7] |
| The reaction was exposed to light. | Perform the incubation step in the dark to prevent the formation of free iodine, which can react with tyrosine, tryptophan, and histidine residues.[5][8] |
Experimental Protocols
Protocol 1: Solubilization of this compound
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[5][6][8]
-
Immediately before use, dissolve the required amount of this compound in high-quality, anhydrous DMF or DMSO.[1][2][6] A typical concentration for a stock solution is 4 mM.[5][8]
-
Ensure the reagent is fully dissolved. Gentle warming or vortexing can be applied.[1]
Protocol 2: Biotinylation of a Protein with Free Sulfhydryls
-
Protein Preparation: Prepare the protein solution in a thiol-free buffer at a pH of 7.5-8.5 (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 8.0-8.3).[8]
-
Biotinylation Reaction:
-
Add the freshly prepared this compound solution in DMF or DMSO to the protein solution. A 3- to 5-fold molar excess of the biotin reagent over the number of sulfhydryl groups is generally sufficient.[6][8]
-
The final concentration of the organic solvent should be kept low (ideally ≤5% v/v) to avoid protein precipitation.
-
Incubate the reaction mixture for 90 minutes at room temperature in the dark.[6][8]
-
-
Removal of Excess Reagent:
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][2][6] |
| Dimethylformamide (DMF) | Soluble | [1][2][6] |
| Dimethyl sulfoxide (DMSO) | ≥51 mg/mL with gentle warming | [2] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Value | Reference |
| pH | 7.5 - 8.5 | [5][6][7] |
| Molar Excess of Biotin Reagent | 3- to 5-fold over sulfhydryls | [6][8] |
| Incubation Time | 90 minutes | [6][8] |
| Temperature | Room Temperature | [6][8] |
| Light Conditions | Dark | [5][8] |
Visualizations
References
- 1. This compound | CAS:93285-75-7 | Sulfhydryl-reactive biotinylation agent | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. apexbt.com [apexbt.com]
- 3. cephamls.com [cephamls.com]
- 4. Ovamedi [ovamedi.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. This compound 100 mg - N-Iodoacetyl-N'-Biotinylhexylenediamine (this compound) - ProteoChem [proteochem.com]
- 8. apexbt.com [apexbt.com]
Side reactions of iodoacetyl group with other amino acids.
Welcome to the technical support center for iodoacetyl group chemistry. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the nuances of using iodoacetyl reagents for bioconjugation and proteomic studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of the iodoacetyl group?
The primary target for iodoacetyl groups is the sulfhydryl (or thiol) group of cysteine residues. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of the sulfhydryl group attacks the carbon atom bearing the iodine, resulting in a stable thioether bond. This reaction is most efficient at a slightly alkaline pH of 7.5-8.5, where the thiol group is deprotonated to its more nucleophilic thiolate form.[1][2]
Q2: What are the potential side reactions of the iodoacetyl group with other amino acids?
While highly reactive towards cysteines, iodoacetyl groups can also react with other nucleophilic amino acid side chains, especially when present in excess or under non-optimal pH conditions.[3][4] These side reactions can occur with:
-
Histidine: The imidazole (B134444) ring of histidine can be alkylated. This reaction is generally slower than the reaction with cysteine and is pH-dependent, with increased reactivity at pH values above 5.[5][6]
-
Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium (B1226848) ion. This reaction is noteworthy as it can be pH-independent.[5][6][7] Alkylation of methionine by iodine-containing reagents can lead to a prominent neutral loss during mass spectrometry, which can complicate data analysis and reduce identification rates of methionine-containing peptides.[8][9]
-
Lysine (B10760008): The ε-amino group of lysine can be alkylated, particularly at pH values above 7.[1][5]
-
Tyrosine: The phenolic hydroxyl group of tyrosine can undergo O-alkylation, though this is observed less frequently.[1][5]
-
Aspartate and Glutamate (B1630785): The carboxyl groups of aspartate and glutamate can be esterified, especially under non-buffered or acidic conditions.
-
N-terminus and C-terminus: The terminal amino and carboxyl groups of a peptide or protein can also be modified.[1][10]
Q3: How does pH affect the selectivity of iodoacetyl reactions?
pH is a critical factor in controlling the selectivity of iodoacetyl reactions.
-
Slightly Alkaline pH (7.5-8.5): This is the optimal range for selective modification of cysteine residues. In this range, the sulfhydryl group (pKa ~8.5) is sufficiently deprotonated to the highly reactive thiolate anion, while the amino groups of lysine (pKa ~10.5) are still predominantly protonated and thus less nucleophilic.[2]
-
Acidic pH (below 6): At lower pH, the reaction with cysteine is slower due to the protonation of the thiol group. However, the reaction with methionine can still occur.[6]
-
Highly Alkaline pH (above 9): At higher pH, the reactivity with lysine and tyrosine increases significantly as their respective side chains become deprotonated, leading to a greater likelihood of side reactions.
Q4: I am observing low identification rates for methionine-containing peptides in my proteomics experiment after iodoacetamide (B48618) treatment. Why is this happening and how can I fix it?
This is a common issue when using iodine-containing alkylating agents like iodoacetamide. The alkylation of methionine results in a modification that is prone to a neutral loss during collision-induced dissociation (CID) in the mass spectrometer. This fragmentation pattern can be misinterpreted by search algorithms, leading to failed peptide identification.[8][9]
Solution:
-
Use an alternative alkylating agent: For studies where the identification of methionine-containing peptides is critical, consider using a non-iodine-containing reagent such as acrylamide (B121943) or chloroacetamide. Acrylamide has been shown to result in significantly higher identification rates for these peptides.[9]
-
Optimize search parameters: If using iodoacetamide is unavoidable, ensure your mass spectrometry search parameters are set to account for the potential neutral loss from modified methionine residues.
Q5: My trypsin digestion efficiency is poor after alkylation with iodoacetamide. What could be the cause?
If the alkylation reaction is not properly quenched, excess iodoacetamide can alkylate and inactivate the trypsin enzyme, which is typically added after the alkylation step for protein digestion.[8]
Solution:
-
Quench the reaction: Always include a quenching step after alkylation and before adding trypsin. This can be done by adding a thiol-containing reagent, such as dithiothreitol (B142953) (DTT) or cysteine, to consume any unreacted iodoacetamide.[8][11][12]
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving iodoacetyl groups.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no labeling of target cysteine residues | 1. Iodoacetamide degradation: Iodoacetamide is light-sensitive and can hydrolyze in solution. 2. Insufficient reagent: The concentration of the iodoacetyl reagent may be too low relative to the concentration of sulfhydryl groups. 3. Presence of competing nucleophiles: The reaction buffer may contain other nucleophilic species (e.g., Tris buffer, DTT from a previous step). | 1. Prepare iodoacetamide solutions fresh and protect them from light.[12] 2. Use a 5- to 10-fold molar excess of the iodoacetyl reagent over the sulfhydryl concentration. 3. Ensure that reducing agents like DTT are removed before adding the iodoacetyl reagent. Use a buffer that is non-nucleophilic, such as phosphate (B84403) or bicarbonate buffer. |
| Significant off-target labeling (side reactions) | 1. Excess iodoacetamide: A large excess of the reagent increases the likelihood of reactions with less reactive amino acid side chains. 2. Incorrect pH: The reaction pH may be too high, promoting the reactivity of lysine and tyrosine residues. 3. Prolonged reaction time: Longer incubation times can lead to the accumulation of side products. | 1. Use the minimal excess of iodoacetyl reagent required for complete cysteine modification. 2. Maintain the reaction pH between 7.5 and 8.5 for optimal cysteine selectivity.[4] 3. Optimize the reaction time; for many applications, 30-60 minutes at room temperature is sufficient. |
| Protein precipitation during labeling | 1. Denaturation: The protein may not be sufficiently stable under the labeling conditions. 2. High reagent concentration: High concentrations of the iodoacetyl reagent or other components can lead to protein aggregation. | 1. Perform the labeling reaction in the presence of a denaturant (e.g., urea, guanidine-HCl) if the protein's native structure is not required. 2. Optimize the reagent concentrations and consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Quantitative Data on Side Reactions
While precise rate constants for iodoacetamide reactions with all amino acids under various conditions are not exhaustively compiled in a single source, the following table summarizes the relative reactivity and influencing factors.
| Amino Acid | Reactive Group | Relative Reactivity (compared to Cys) | Favorable pH | Key Considerations |
| Cysteine | Thiol (-SH) | High | 7.5 - 8.5 | Primary target; reaction is rapid. |
| Histidine | Imidazole | Moderate | > 5.0 | Slower than Cysteine; rate increases with pH.[5][6] |
| Methionine | Thioether (-S-CH₃) | Moderate | pH-independent | Can lead to neutral loss in MS/MS.[5][6][8][9] |
| Lysine | ε-Amino (-NH₂) | Low to Moderate | > 7.0 | Reactivity increases significantly at higher pH.[5] |
| Tyrosine | Phenolic Hydroxyl (-OH) | Low | > 9.0 | Generally a minor side reaction.[5] |
| Aspartate/Glutamate | Carboxyl (-COOH) | Very Low | Acidic | Esterification can occur under specific conditions. |
| N-terminus | α-Amino (-NH₂) | Low to Moderate | > 7.0 | Similar reactivity to the lysine side chain.[10] |
| C-terminus | α-Carboxyl (-COOH) | Very Low | Acidic | Esterification is a possibility.[1] |
Experimental Protocols
Protocol 1: Standard In-Solution Protein Reduction and Alkylation for Mass Spectrometry
This protocol is a general guideline for preparing protein samples for mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
Dithiothreitol (DTT) stock solution (e.g., 500 mM in water, prepare fresh)
-
Iodoacetamide (IAA) stock solution (e.g., 500 mM in water, prepare fresh and protect from light)
-
Quenching reagent (e.g., DTT or L-cysteine solution)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Reduction: To your protein solution, add DTT to a final concentration of 5-10 mM. Incubate at 56°C for 30-60 minutes to reduce disulfide bonds.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add iodoacetamide to a final concentration of 15-20 mM (approximately a 2-fold molar excess over DTT). Incubate in the dark at room temperature for 30 minutes.[12]
-
Quenching: Add DTT or L-cysteine to a final concentration sufficient to react with the excess iodoacetamide (e.g., an additional 5 mM DTT). Incubate for 15 minutes at room temperature in the dark.[12]
-
Digestion: Proceed with your standard trypsin digestion protocol.
Protocol 2: Mass Spectrometry-Based Identification of Off-Target Alkylation
This protocol outlines a general workflow for identifying side reactions using mass spectrometry.
Procedure:
-
Sample Preparation: Prepare your protein sample using the in-solution alkylation protocol described above. It is advisable to also prepare a control sample with a non-iodine-containing alkylating agent (e.g., acrylamide) for comparison.
-
LC-MS/MS Analysis: Analyze the digested peptide mixture using a high-resolution mass spectrometer.
-
Database Searching: Perform a database search of the acquired MS/MS data. Crucially, include the following variable modifications in your search parameters:
-
Carbamidomethylation of Cys (fixed modification)
-
Carbamidomethylation of His, Met, Lys, Tyr, Asp, Glu, and the N-terminus (as variable modifications).
-
Oxidation of Met (as a common variable modification).
-
-
Data Analysis: Manually inspect the MS/MS spectra of peptides identified with unexpected modifications to confirm the site of alkylation. Compare the results from the iodoacetamide-treated sample with the control sample to identify modifications that are specific to the iodoacetyl reagent.
Visualizations
Caption: Reactivity of the iodoacetyl group with different amino acid residues.
Caption: A logical workflow for troubleshooting common issues in iodoacetyl chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
How to confirm successful biotinylation of my protein.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals confirm the successful biotinylation of their proteins.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to confirm protein biotinylation?
A1: Several methods can be used to confirm the successful biotinylation of a protein. The choice of method often depends on the required sensitivity, the availability of equipment, and whether a quantitative or qualitative answer is needed. Common methods include:
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: A colorimetric method for quantifying the degree of biotinylation.[1][2][3][4]
-
Streptavidin Gel-Shift Assay: A qualitative or semi-quantitative method that detects the increase in molecular weight of a biotinylated protein upon binding to streptavidin.[5][6][7][8]
-
Western Blotting: An immunoassay-based method to detect biotinylated proteins using streptavidin-HRP or anti-biotin antibodies.[9][10][11][12][13]
-
Mass Spectrometry (MS): A highly sensitive method that can confirm biotinylation and even identify the specific sites of biotin (B1667282) attachment.[5][14][15][16]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative immunoassay to detect and quantify biotinylated proteins.[12][13][17][18]
-
Functional Assays: These assays confirm biotinylation by testing the protein's ability to bind to avidin (B1170675) or streptavidin in a specific application, such as affinity purification or cell surface labeling.[19][20][21]
Q2: How does the HABA assay work?
A2: The HABA assay is a spectrophotometric method used to estimate the moles of biotin per mole of protein.[1] The assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin.[1][4] Avidin bound to HABA has a distinct absorbance at 500 nm.[1][3] When a biotinylated protein is added, the biotin displaces the HABA dye, causing a decrease in absorbance at 500 nm.[2][3] This change in absorbance is proportional to the amount of biotin in the sample.[4]
Q3: What is a streptavidin gel-shift assay and when should I use it?
A3: A streptavidin gel-shift assay is a technique used to qualitatively confirm protein biotinylation. It involves incubating the biotinylated protein with streptavidin and then running the sample on an SDS-PAGE gel.[5] If the protein is biotinylated, it will bind to streptavidin, a tetrameric protein, resulting in a complex with a higher molecular weight. This "shift" in molecular weight can be visualized on the gel.[5][6] This method is particularly useful when mass spectrometry is not feasible, for instance, due to protein characteristics like glycosylation or large size.[5]
Q4: Can I use a Western blot to confirm biotinylation?
A4: Yes, Western blotting is a common and effective method. After running your protein sample on an SDS-PAGE gel and transferring it to a membrane, you can probe the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate or an anti-biotin antibody.[13][22][23] A band corresponding to the molecular weight of your protein will indicate successful biotinylation. This method can also be used to detect biotinylated proteins in complex mixtures like cell lysates.[24]
Troubleshooting Guides
HABA Assay Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low or no change in absorbance | Insufficient biotinylation of the protein. | Optimize the biotinylation reaction by adjusting the molar ratio of biotin reagent to protein. |
| Free, unconjugated biotin was not removed from the sample. | Ensure complete removal of free biotin by using methods like dialysis or gel filtration before the assay.[1] | |
| Incorrect wavelength used for measurement. | Ensure the spectrophotometer is set to measure absorbance at 500 nm.[1] | |
| Absorbance below the linear range of the assay | The sample is too concentrated with biotin. | Dilute the biotinylated protein sample and repeat the measurement.[25] |
Streptavidin Gel-Shift Assay Troubleshooting
| Issue | Possible Cause | Recommendation |
| No visible band shift | Protein is not biotinylated or biotinylation is very low. | Confirm biotinylation with a more sensitive method like Western blot or mass spectrometry. |
| Insufficient amount of streptavidin added. | Ensure a molar excess of streptavidin to the biotinylated protein to facilitate complex formation. | |
| Gel running conditions are too harsh. | Avoid excessive heating during the run, as it can disrupt the streptavidin-biotin interaction.[6] | |
| Smearing of bands | Aggregation of the protein-streptavidin complex. | Optimize the incubation conditions (time, temperature, buffer) to prevent aggregation. |
Western Blot Troubleshooting
| Issue | Possible Cause | Recommendation |
| High background | Inadequate blocking of the membrane. | Use an appropriate blocking buffer, such as 5% BSA in TBST. Avoid using milk as a blocking agent as it contains endogenous biotin.[24] |
| Non-specific binding of streptavidin-HRP. | Increase the number and duration of wash steps. Optimize the concentration of the streptavidin-HRP conjugate. | |
| No signal | Inefficient transfer of the protein to the membrane. | Verify transfer efficiency using a total protein stain like Ponceau S. |
| Biotinylation level is below the detection limit of the assay. | Load more protein onto the gel or use a more sensitive detection reagent. |
Experimental Protocols
Protocol: HABA Assay for Biotin Quantification
-
Preparation of Reagents:
-
Prepare the HABA/Avidin solution as per the manufacturer's instructions. A typical preparation involves dissolving HABA and avidin in a suitable buffer.[1]
-
-
Sample Preparation:
-
Ensure all free (unconjugated) biotin is removed from your biotinylated protein sample using dialysis or a desalting column.[1]
-
-
Measurement:
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (this is your blank reading).[1]
-
Add 100 µL of your biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize (approximately 15 seconds).[1]
-
Record the final absorbance at 500 nm.[1]
-
-
Calculation:
-
Calculate the moles of biotin per mole of protein using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.[1]
-
Protocol: Streptavidin Gel-Shift Assay
-
Sample Preparation:
-
In a microfuge tube, mix your biotinylated protein with a molar excess of streptavidin.
-
As a negative control, prepare a sample of your non-biotinylated protein with streptavidin.
-
Prepare a sample of your biotinylated protein without streptavidin to serve as a reference.[7]
-
-
Incubation:
-
Incubate the mixtures at room temperature for 15-30 minutes to allow for the formation of the biotin-streptavidin complex.
-
-
SDS-PAGE:
-
Add SDS-PAGE loading buffer to your samples. Do not boil the samples if you want to maintain the native tetrameric structure of streptavidin.[6]
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
-
Visualization:
-
Stain the gel with a protein stain (e.g., Coomassie Blue) to visualize the protein bands. A band shift in the lane with biotinylated protein and streptavidin compared to the control lanes confirms biotinylation.[5]
-
Visualizations
Caption: Workflow for the HABA assay to quantify protein biotinylation.
Caption: Workflow for the streptavidin gel-shift assay.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mesoscale.com [mesoscale.com]
- 4. Biotinylation - Wikipedia [en.wikipedia.org]
- 5. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 6. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sfu.ca [sfu.ca]
- 9. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 10. appliedbiomics.com [appliedbiomics.com]
- 11. Using Biotinylated Proteins to Demonstrate Immunodetection of Antigens via Western Blotting, Dot Blots, and Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 13. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. biocompare.com [biocompare.com]
- 23. Biotinylated Protein Ladder Detection Pack | Cell Signaling Technology [cellsignal.com]
- 24. researchgate.net [researchgate.net]
- 25. interchim.fr [interchim.fr]
Technical Support Center: Preventing Protein Aggregation During Biotinylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during biotinylation experiments.
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness During/After Biotinylation
Visible precipitation is a clear indicator of significant protein aggregation. This can occur during the labeling reaction or shortly after.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Buffer Conditions: The buffer environment is critical for protein stability.
-
pH: The buffer pH should be at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain a net charge and promote electrostatic repulsion.[1] For many antibodies, a pH range of 7.0-9.0 is optimal for amine-reactive biotinylation reagents.[2][3]
-
Ionic Strength: Low salt concentrations can lead to aggregation.[1][4] Try increasing the salt concentration (e.g., 150 mM NaCl) to screen electrostatic interactions.[1][4]
-
Buffer Composition: Avoid buffers containing primary amines like Tris or glycine (B1666218) when using NHS-ester-based biotinylation reagents, as they will compete with the protein for reaction.[2] Phosphate-buffered saline (PBS) or HEPES are generally suitable alternatives.[2][3]
-
-
High Protein Concentration: While higher concentrations can increase labeling efficiency, they also significantly increase the risk of aggregation.[1][4]
-
Over-labeling (High Biotin-to-Protein Ratio): Excessive modification of surface residues can alter the protein's physicochemical properties, leading to aggregation.[5]
-
Hydrophobicity of the Biotinylation Reagent: Some biotinylation reagents are inherently hydrophobic and can increase the propensity of the modified protein to aggregate.[6]
-
Recommendation: If using a hydrophobic reagent, consider switching to a more hydrophilic version, such as one containing a PEG spacer arm (e.g., NHS-PEG4-Biotin).[7]
-
-
Reaction Temperature: Higher temperatures can accelerate aggregation.
Issue 2: Soluble Aggregates Detected Post-Biotinylation
Even without visible precipitation, soluble aggregates may form, which can compromise downstream applications. Techniques like Dynamic Light Scattering (DLS) or size-exclusion chromatography (SEC) can detect these aggregates.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Buffer Formulation: The buffer may not be ideal for long-term stability even if it prevents immediate precipitation.
-
Recommendation: Systematically screen different buffer components, pH values, and additives to find a formulation that maintains the protein in its monomeric state.[4]
-
-
Instability of the Labeled Protein: The biotinylated protein may be less stable than the unlabeled form.
-
Recommendation: Immediately after the labeling reaction, purify the conjugate to remove unreacted biotin (B1667282) and any small aggregates that may have formed.[4] Size-exclusion chromatography (SEC) is an effective method for this. This also allows for buffer exchange into a stable storage buffer.[4]
-
-
Inclusion of Stabilizing Additives: The presence of certain excipients can enhance protein stability.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of protein aggregation during biotinylation?
A1: The most common causes include suboptimal buffer pH and ionic strength, high protein concentration, an excessive molar ratio of the biotinylation reagent to the protein (over-labeling), and the inherent hydrophobicity of the biotinylation reagent.[1][4][5][6]
Q2: How can I optimize the pH of my biotinylation buffer?
A2: The optimal pH depends on the type of reactive group on the biotinylation reagent. For NHS-ester reagents that target primary amines (lysine residues), a pH range of 7-9 is generally recommended.[2][3] It is crucial to ensure the pH is at least 1-1.5 units away from your protein's isoelectric point (pI) to maintain surface charge and prevent aggregation.[1]
Q3: What is the ideal protein concentration for a biotinylation reaction?
A3: The optimal concentration is protein-dependent. A general starting point is 1-2 mg/mL.[4] While higher concentrations can improve labeling efficiency, they also increase the risk of aggregation.[1] If you observe aggregation, reducing the protein concentration is a key troubleshooting step.[4]
Q4: Can the biotin-to-protein ratio influence aggregation?
A4: Yes, the molar ratio of the labeling reagent to the protein is a critical parameter.[4] Over-labeling can significantly alter the protein's surface properties and increase its propensity to aggregate.[5] It is essential to optimize this ratio to achieve the desired degree of labeling without compromising protein stability.[4]
Q5: What types of additives can I use to prevent aggregation?
A5: Various additives can help stabilize your protein. These include osmolytes like glycerol (B35011) and sucrose, amino acids such as arginine and glutamic acid, and non-denaturing detergents at low concentrations.[1][8] For proteins with free cysteine residues, adding a reducing agent like DTT or TCEP can prevent oxidation-induced aggregation.[1]
Q6: How can I detect protein aggregation if it's not visible?
A6: Dynamic Light Scattering (DLS) is a non-invasive technique that can measure the size distribution of particles in a solution and is excellent for detecting soluble aggregates.[4] Size-exclusion chromatography (SEC) can also be used to identify the presence of high-molecular-weight species.[1]
Data Presentation: Stabilizing Additives
The following tables summarize common additives used to prevent protein aggregation during biotinylation.
Table 1: Sugars and Polyols
| Additive | Typical Concentration | Mechanism of Action |
| Sucrose | 0.25 - 1 M | Excluded from the protein surface, promoting a more compact and stable state.[1][8] |
| Glycerol | 5 - 50% (v/v) | Increases solvent viscosity and stabilizes the native protein structure.[1][] |
| Sorbitol | 5 - 20% (w/v) | Acts as an osmolyte, stabilizing the protein's native conformation.[][10] |
Table 2: Amino Acids
| Additive | Typical Concentration | Mechanism of Action |
| L-Arginine | 50 - 500 mM | Suppresses aggregation by interacting with hydrophobic patches on the protein surface.[1][8][] |
| L-Glutamic Acid | 50 - 500 mM | Often used in combination with L-Arginine to maintain pH neutrality and prevent aggregation.[1][10] |
Table 3: Detergents
| Additive | Typical Concentration | Mechanism of Action |
| Tween 20 | 0.01 - 0.1% (v/v) | Non-ionic detergent that can help solubilize proteins and prevent hydrophobic interactions.[1] |
| CHAPS | 0.1 - 1% (w/v) | Zwitterionic detergent that can be effective in preventing aggregation.[1] |
Experimental Protocols
Protocol 1: Buffer Screening for Optimal Biotinylation Conditions
-
Prepare a stock solution of your purified protein.
-
Prepare a series of buffers with varying pH values (e.g., 6.5, 7.5, 8.5) and salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).[10]
-
Perform small-scale biotinylation reactions in each buffer condition using a consistent protein concentration and biotin-to-protein molar ratio.
-
Incubate the reactions under your standard protocol conditions (e.g., 1 hour at room temperature or 2 hours at 4°C).
-
Monitor for aggregation during and after the reaction by visual inspection (cloudiness) and by measuring the absorbance at 600 nm.[10]
-
Assess the degree of biotinylation for the non-aggregating conditions to select the optimal buffer.
Protocol 2: Screening of Additives to Prevent Aggregation
-
Prepare a stock solution of your protein in the optimal buffer determined from Protocol 1.
-
Prepare stock solutions of various additives (e.g., 1 M Arginine, 50% Glycerol).
-
To individual protein aliquots, add a selected additive to the desired final concentration (refer to the tables above).
-
Incubate the protein with the additive on ice for 15-30 minutes.[10]
-
Proceed with the biotinylation reaction as you normally would.
-
Monitor for aggregation as described in Protocol 1.
-
Test different additives and concentrations to identify the most effective stabilizing condition for your protein.
Visualizations
Caption: Experimental workflow for optimizing biotinylation to prevent aggregation.
Caption: Troubleshooting logic for addressing protein aggregation during biotinylation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. reddit.com [reddit.com]
- 7. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Impact of protein concentration on Iodoacetyl-LC-biotin labeling.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during protein labeling with Iodoacetyl-LC-Biotin. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal protein concentration for this compound labeling?
A1: The ideal protein concentration for efficient labeling with this compound is typically in the range of 1-10 mg/mL.[1][2] While labeling can be performed at concentrations as low as 0.1 mg/mL, lower protein concentrations can lead to reduced labeling efficiency.[3] It is recommended to maintain a protein concentration of at least 1 mg/mL for efficient labeling.[4] For very low protein concentrations, increasing the incubation time or the molar ratio of the biotinylation reagent may be necessary to achieve sufficient labeling.[3]
Q2: How does protein concentration affect the molar incorporation of biotin (B1667282)?
A2: Protein concentration has a direct impact on the molar incorporation of biotin. At a constant molar coupling ratio of biotin reagent to protein, a decrease in protein concentration will result in a lower molar incorporation of biotin. This is because the overall reaction rate is dependent on the concentration of both reactants.[3]
Q3: What should I do if my protein lacks free sulfhydryl groups?
A3: this compound specifically reacts with free sulfhydryl (-SH) groups, such as those on cysteine residues.[1][4][5] If your protein of interest has disulfide bonds, these must be reduced to generate free sulfhydryls available for labeling.[4][5] This can be achieved by treating the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1][6] Following reduction, the reducing agent must be removed, for example, by using a desalting column, before adding the this compound.[2][6] Alternatively, sulfhydryl groups can be introduced into a protein by reacting primary amines with reagents like N-succinimidyl S-acetylthioacetate (SATA).[1]
Q4: Can I use any buffer for the this compound labeling reaction?
A4: No, it is crucial to use a buffer that is free of thiols (sulfhydryl groups), as these will compete with the protein's sulfhydryls for reaction with the this compound.[1][6] The recommended pH for the reaction is between 7.5 and 8.5 to ensure specific reaction with sulfhydryls.[1][7] Buffers such as phosphate-buffered saline (PBS) or Tris-HCl at the appropriate pH are commonly used.[2][7] Avoid buffers containing primary amines like Tris or glycine (B1666218) if you are targeting sulfhydryls, as side reactions can occur at different pH values.[4]
Q5: Why does the this compound labeling reaction need to be performed in the dark?
A5: The iodoacetyl reaction should be performed in the dark to limit the formation of free iodine.[1] Free iodine has the potential to react with other amino acid residues such as tyrosine, tryptophan, and histidine, leading to non-specific labeling.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or No Biotin Labeling | Insufficiently reduced protein: Disulfide bonds were not adequately cleaved to expose free sulfhydryl groups. | Ensure complete reduction by using an appropriate concentration of a reducing agent like DTT or TCEP and sufficient incubation time. Confirm the presence of free sulfhydryls using Ellman's Reagent if possible.[1] |
| Low protein concentration: The concentration of the protein solution is too low, leading to a slow reaction rate. | Concentrate the protein solution to at least 1 mg/mL.[4] If concentration is not possible, increase the molar excess of this compound and/or extend the incubation time.[3] | |
| Presence of interfering substances: The buffer contains thiols (e.g., from DTT carryover) or other nucleophiles that compete with the protein for the labeling reagent. | Ensure complete removal of the reducing agent after the reduction step using a desalting column or dialysis.[2][6] Use a thiol-free buffer for the labeling reaction.[1][6] | |
| Inactive this compound: The reagent has been hydrolyzed due to moisture. | This compound is moisture-sensitive.[6] Allow the reagent vial to warm to room temperature before opening to prevent condensation.[1][6] Dissolve the reagent in an organic solvent like DMSO or DMF immediately before use and do not prepare stock solutions for long-term storage.[1][7] | |
| Protein Precipitation During Labeling | High degree of labeling: Excessive modification of the protein can alter its properties and lead to precipitation. | Reduce the molar ratio of this compound to protein. A 3- to 5-fold molar excess of the biotin reagent over sulfhydryl groups is generally sufficient.[2][6] |
| Inappropriate buffer conditions: The pH or ionic strength of the buffer is not optimal for protein stability. | Ensure the buffer pH is within the protein's stability range (while maintaining the recommended pH of 7.5-8.5 for the reaction). Adjust the salt concentration if necessary. | |
| High Background/Non-specific Binding in Downstream Applications | Excess unreacted biotin: Free this compound was not completely removed after the labeling reaction. | Thoroughly remove unreacted biotin using a desalting column or dialysis.[2][6] Incomplete removal can lead to competition for binding sites in downstream applications. |
| Non-specific reaction of the iodoacetyl group: Reaction with other residues due to incorrect pH or presence of light. | Perform the reaction in the dark to prevent the formation of reactive iodine.[1][2] Strictly maintain the reaction pH between 7.5 and 8.5 to favor reaction with sulfhydryls over other groups like imidazoles.[1] | |
| Non-specific binding of avidin (B1170675)/streptavidin: The avidin or streptavidin conjugate used for detection is binding non-specifically to other molecules. | Increase the salt concentration in wash buffers during downstream applications to reduce non-specific ionic interactions.[8] Include blocking agents like BSA or non-ionic detergents in your buffers. |
Data Presentation
Table 1: Impact of Protein Concentration on Biotin Molar Incorporation
The following table summarizes the effect of protein concentration on the molar incorporation of a biotin label into Murine IgG. While this data was generated using an NHS-ester based biotin label, it illustrates the general principle that higher protein concentrations lead to more efficient labeling. A similar trend is expected for this compound labeling.
| Protein Concentration (mg/mL) | Molar Incorporation (moles of Biotin per mole of IgG) |
| 1.0 | 5.0 |
| 0.5 | 4.2 |
| 0.25 | 2.6 |
| 0.1 | 1.6 |
(Data adapted from a study on the influence of protein concentration on molar incorporation of a biotin label[3])
Experimental Protocols
Detailed Protocol for this compound Labeling of a Protein
This protocol provides a general guideline. Optimization may be required for specific proteins.
1. Materials:
- Protein of interest in a thiol-free buffer (e.g., 0.1 M sodium phosphate, 5 mM EDTA, pH 7.5-8.3)
- This compound
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
- Reducing agent (e.g., DTT or TCEP) (if necessary)
- Desalting columns
- Reaction buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 8.0-8.3)[2]
2. Protein Preparation and Reduction (if necessary): a. Dissolve or exchange the protein into a suitable reaction buffer at a concentration of 1-10 mg/mL.[1] b. If the protein contains disulfide bonds, add a reducing agent. For example, for complete reduction, use 5 mM TCEP for 30 minutes at room temperature.[6] For partial reduction of antibodies, 50 mM 2-Mercaptoethylamine (2-MEA) can be used for 90 minutes at 37°C.[2][6] c. Remove the reducing agent completely using a desalting column equilibrated with the reaction buffer.[2][6]
3. Preparation of this compound Solution: a. Allow the vial of this compound to warm to room temperature before opening.[1] b. Immediately before use, dissolve the this compound in DMF or DMSO to prepare a stock solution (e.g., 4 mM).[1][2] Do not store the reconstituted reagent.[1]
4. Biotinylation Reaction: a. Calculate the required volume of the this compound solution to achieve a 3- to 5-fold molar excess over the number of free sulfhydryl groups on the protein.[2][6] b. Add the calculated volume of the this compound solution to the protein solution. c. Incubate the reaction mixture for 90 minutes at room temperature in the dark.[1][2][6]
5. Removal of Excess Biotin: a. Purify the biotinylated protein from the excess unreacted this compound using a desalting column or dialysis.[2][6] b. If using a desalting column, collect fractions and monitor the protein concentration, for example, by measuring absorbance at 280 nm. The first peak to elute will be the biotinylated protein.[6]
6. Storage: a. Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage. Adding a preservative like sodium azide (B81097) (0.01%) can prevent microbial growth.[1]
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. apexbt.com [apexbt.com]
- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cephamls.com [cephamls.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Quantifying Biotinylation: HABA Assay vs. Alternatives
The covalent attachment of biotin (B1667282) to proteins and other macromolecules is a cornerstone technique in life sciences, enabling a myriad of applications from affinity purification to immunoassays.[1][2] A critical parameter for success is the degree of biotinylation, often expressed as the molar ratio of biotin to the protein.[3][4] Over-biotinylation can lead to protein precipitation or loss of function, while insufficient labeling may result in poor signal or inefficient capture.[5][6] This guide provides a comprehensive comparison of the widely used 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with other common methods for determining the degree of biotinylation, supported by experimental data and detailed protocols.
The HABA Assay: A Classic Colorimetric Method
The HABA assay is the most common and straightforward method for estimating the degree of biotin incorporation.[1][3] Its principle is based on the displacement of the HABA dye from the biotin-binding sites of avidin (B1170675).
Principle of the HABA Assay
The HABA dye binds to avidin, forming a yellow-orange complex that exhibits a strong absorbance at 500 nm.[4][7] Biotin has a much higher affinity for avidin (Kd ≈ 10-15 M) compared to HABA (Kd ≈ 10-6 M).[2][7] When a biotinylated sample is introduced, the biotin displaces the HABA dye from the avidin binding pockets.[4][5][8] This displacement leads to a proportional decrease in absorbance at 500 nm, which can be directly related to the amount of biotin in the sample.[4][8]
Comparison of Biotin Quantification Methods
While the HABA assay is popular due to its simplicity, several other methods are available, each with distinct advantages and disadvantages. A direct comparison reveals that the HABA assay often lacks the sensitivity and accuracy of more modern techniques.[3][5]
| Method | Principle | Sensitivity / Dynamic Range | Advantages | Disadvantages | Equipment |
| HABA Assay | Colorimetric; displacement of HABA dye from avidin by biotin causes a decrease in absorbance at 500 nm.[5][8] | Lower sensitivity; linear range typically 2-16 µM.[2] | Simple, rapid, inexpensive, wide pH and salt tolerance.[4][9] | Underestimates biotinylation due to steric hindrance; low precision; requires large sample amount.[5][6] | Spectrophotometer / Plate Reader |
| Fluorescence-Based | Displacement of a quencher (like HABA) from a fluorescently-labeled avidin results in increased fluorescence.[3][10] | High sensitivity (>100-fold more than HABA); detects as low as 4 pmol.[10] | High sensitivity, suitable for high-throughput screening. | Requires fluorescently-labeled avidin; potential for interference from sample fluorescence. | Fluorometer / Fluorescent Plate Reader |
| Quant*Tag™ Assay | Chemical modification of biotin results in a colored product that can be quantified spectrophotometrically.[3] | Favorable dynamic range (0.1 to 5 nmol/well).[3] | More accurate than avidin-based assays as it's not affected by steric hindrance.[5] | May require modified protocol (e.g., adding IgG to standard curve) to compensate for non-specific effects.[3] | Spectrophotometer / Plate Reader |
| Mass Spectrometry | Direct measurement of the mass increase of the protein (intact mass) or identification of biotinylated peptides (peptide mapping).[11] | Very high accuracy and specificity. | Provides precise location and extent of biotinylation. | Cannot be used for glycosylated proteins; may not be definitive if protease sites are limited.[11] | Mass Spectrometer |
| SDS-PAGE Gel Shift | Incubation of the biotinylated protein with streptavidin causes a mass increase, resulting in a retarded band shift on an SDS-PAGE gel.[11] | Qualitative to semi-quantitative. | Simple, orthogonal test; useful when mass spectrometry is not feasible.[11] | Not highly quantitative; resolution may be insufficient for small proteins or low biotinylation levels. | Electrophoresis System |
| ELISA | Immobilized biotinylated protein is detected by a streptavidin-enzyme conjugate, producing a signal proportional to the amount of biotin.[12] | High sensitivity. | High-throughput compatible. | Can be more time-consuming due to multiple incubation and wash steps. | Plate Reader |
Key Performance Insights:
-
Accuracy: Avidin-based methods like the HABA assay are prone to inaccuracies caused by steric hindrance, where biotin molecules "buried" within the protein structure are inaccessible to the large avidin molecule.[5] This leads to an underestimation of the true degree of biotinylation.[5][6] In some cases, the HABA assay can underestimate the biotin ratio by as much as two-thirds compared to non-avidin-based methods.[6]
-
Sensitivity: Fluorescence-based assays offer significantly higher sensitivity than the HABA assay, making them suitable for precious or low-concentration samples.[6][10] The Quant*Tag assay also demonstrates a superior dynamic range compared to the HABA method.[3]
Experimental Protocols
A crucial step before performing any biotin quantification assay is the removal of all non-reacted or free biotin from the labeled protein sample.[1][7] This is typically achieved through dialysis or gel filtration/desalting columns.[1][7]
HABA Assay Workflow
Detailed HABA Protocol (Cuvette Format)
This protocol is adapted from standard procedures.[1][8]
-
Reagent Preparation :
-
Prepare a HABA/Avidin working solution according to the manufacturer's instructions. This typically involves dissolving a pre-mixed reagent in a phosphate (B84403) buffer.
-
Note : Avoid buffers containing potassium, as this can cause precipitation.[7][8]
-
-
Initial Measurement :
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm using a spectrophotometer. This reading is the A500 of the HABA/Avidin solution. It should typically be between 0.9 and 1.3.[8] Record this value.
-
-
Sample Measurement :
-
Add 100 µL of your purified biotinylated protein sample to the cuvette.
-
Mix well by gently pipetting or inverting the cuvette.
-
Measure the absorbance at 500 nm again. Wait for the reading to stabilize (constant for at least 15 seconds).[8] Record this as the A500 of the HABA/Avidin/Biotin Sample.
-
-
Calculations :
Conclusion and Recommendations
For researchers, selecting the appropriate method to determine the degree of biotinylation is critical for reproducible and reliable experimental outcomes.
-
For rapid, routine checks : The HABA assay remains a convenient and cost-effective option, provided its limitations are understood. It is best suited for applications where a precise determination of the biotin-to-protein ratio is not critical.
-
For precious samples or high sensitivity needs : Fluorescence-based assays are a superior alternative, requiring significantly less sample and providing greater sensitivity.
-
For the highest accuracy : When the biotinylation ratio is a critical quality attribute, methods that are not susceptible to steric hindrance, such as Mass Spectrometry or the QuantTag assay , are highly recommended. Mass spectrometry provides the most detailed information, including the specific sites of modification, while the QuantTag assay offers a more accessible and accurate spectrophotometric alternative to HABA.
Ultimately, the choice of assay depends on the specific requirements of the downstream application, the available instrumentation, and the desired balance between accuracy, speed, and cost. For quality control and optimization of biotinylation reactions, employing a more accurate method than the HABA assay is strongly advised.[3]
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. anaspec.com [anaspec.com]
- 3. mesoscale.com [mesoscale.com]
- 4. fishersci.ie [fishersci.ie]
- 5. vectorlabs.com [vectorlabs.com]
- 6. interchim.fr [interchim.fr]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 12. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
A Researcher's Guide to Mass Spectrometry Analysis of Iodoacetyl-LC-Biotin Labeled Proteins
For researchers, scientists, and drug development professionals navigating the complexities of protein analysis, the precise identification and quantification of specific protein states are paramount. Iodoacetyl-LC-Biotin has emerged as a valuable tool for labeling cysteine residues, enabling the enrichment and subsequent mass spectrometry analysis of these modified proteins. This guide provides an objective comparison of this compound with alternative reagents, supported by experimental data and detailed protocols to inform your research decisions.
Comparing Cysteine-Reactive Biotinylation Reagents
The selection of a biotinylation reagent is a critical step that influences the efficiency and specificity of labeling, and ultimately the quality of mass spectrometry data. Here, we compare this compound with two common alternatives: Maleimide-Biotin and Iodoacetamide-Alkyne with a subsequent click reaction to biotin.
This compound reacts with free sulfhydryl groups on cysteine residues to form a stable thioether bond.[1][2] This reaction is most efficient at a pH between 7.5 and 8.5 and should be performed in the dark to prevent the formation of free iodine, which can lead to non-specific labeling of other residues like tyrosine, tryptophan, and histidine.[1]
Maleimide-Biotin also targets cysteine residues but through a Michael addition reaction, forming a stable thioether linkage. This reaction proceeds efficiently at a more neutral pH range of 6.5-7.5, which can be advantageous for proteins sensitive to higher pH.[3][4]
Iodoacetamide-Alkyne represents a two-step approach where the cysteine is first labeled with an alkyne group, which is then "clicked" to a biotin-azide molecule. This method offers high specificity and efficiency and is a key component of powerful chemoproteomic platforms like isoTOP-ABPP for quantitative cysteine reactivity profiling.[5]
| Feature | This compound | Maleimide-Biotin | Iodoacetamide-Alkyne + Biotin-Azide |
| Reactive Group | Iodoacetyl | Maleimide (B117702) | Iodoacetamide |
| Target Residue | Cysteine (Sulfhydryl) | Cysteine (Sulfhydryl) | Cysteine (Sulfhydryl) |
| Bond Type | Stable Thioether | Stable Thioether | Stable Thioether |
| Optimal pH | 7.5 - 8.5[1] | 6.5 - 7.5[3] | 7.0 - 8.0 (for initial labeling) |
| Reaction Speed | Moderate | Fast | Moderate (two steps) |
| Specificity | High for cysteines, potential for off-target reactions at high pH or in light.[1] | Generally high for cysteines at neutral pH. | Very high due to bio-orthogonal click reaction.[5] |
| Key Advantage | Well-established, commercially available in various linker lengths. | High reactivity and specificity at neutral pH. | High specificity and compatibility with quantitative proteomics.[5] |
| Considerations | Potential for off-target labeling.[1] | Can be prone to hydrolysis at higher pH. | Requires a two-step procedure. |
Quantitative Performance in Mass Spectrometry
The ultimate measure of a labeling reagent's performance is the quality and quantity of data generated in a mass spectrometry experiment. While direct head-to-head comparisons in a single study are scarce, we can synthesize data from multiple sources to provide a comparative overview.
| Performance Metric | This compound | Maleimide-Biotin | Iodoacetamide-Alkyne + Biotin-Azide |
| Labeling Efficiency | Generally high, but can be influenced by reaction conditions. | High, with rapid reaction kinetics. | Very high, often exceeding 90%.[5] |
| Identified Peptides/Proteins | Enables identification of thousands of biotinylated peptides with optimized workflows like DiDBiT.[6][7] | Can detect as little as 2% of proteins with free sulfhydryls.[8][9][10][11] | Enables quantification of over 10,000 unique cysteine residues in complex samples.[12][13] |
| Quantitative Accuracy | Compatible with quantitative methods like iodoTMT for relative quantification.[14][15][16][17] | Can be used with isotopic labeling (e.g., d5-NEM) for quantitative analysis.[9] | A cornerstone of the highly quantitative isoTOP-ABPP platform.[5] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful protein labeling and mass spectrometry analysis.
This compound Labeling Protocol
-
Protein Reduction: Dissolve 1-10 mg of protein in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403), 5 mM EDTA, pH 6.0). Add Dithiothreitol (DTT) to a final concentration of 50 mM and incubate for 90 minutes at 37°C to reduce disulfide bonds. Remove excess DTT using a desalting column, exchanging the buffer to a labeling buffer (e.g., 50 mM Tris, 5 mM EDTA, pH 8.3).[1]
-
Biotinylation: Prepare a 4 mM stock solution of this compound in DMSO. Add the this compound solution to the reduced protein sample to achieve a desired molar excess (typically 10-20 fold). Incubate the reaction for 90 minutes at room temperature in the dark.[1]
-
Quenching and Sample Preparation: Quench the reaction by adding a small molecule with a free sulfhydryl group (e.g., DTT or 2-mercaptoethanol). Proceed with protein precipitation (e.g., with acetone (B3395972) or methanol/chloroform) to remove excess labeling reagent. The labeled protein is now ready for downstream processing, such as tryptic digestion for mass spectrometry.[6]
Maleimide-Biotin Labeling Protocol
-
Protein Preparation: Dissolve the protein to be labeled in a non-amine-containing buffer at pH 7.0-7.5 (e.g., 100 mM phosphate buffer).[18][19] If reduction of disulfide bonds is necessary, add a 10-fold molar excess of TCEP and incubate for 30 minutes.[18]
-
Biotinylation: Prepare a stock solution of Maleimide-Biotin in DMSO or DMF. Add a 10-20 fold molar excess of the Maleimide-Biotin solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[18]
-
Purification: Remove unreacted Maleimide-Biotin by gel filtration or dialysis.[19]
Visualizing Experimental Workflows and Signaling Pathways
Understanding the experimental workflow and the biological context of the labeled proteins is crucial for data interpretation.
A key application of cysteine labeling is to study redox regulation in signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, for instance, is known to be modulated by the oxidation of specific cysteine residues.[20]
Advanced Quantitative Workflows
To move beyond simple identification and achieve accurate quantification, several advanced workflows have been developed.
iodoTMT (Tandem Mass Tags): This approach utilizes isobaric tags that are chemically identical but have different isotopic compositions. After labeling different samples with different iodoTMT reagents, the samples are combined. In the mass spectrometer, the labeled peptides appear as a single peak in the MS1 scan. Upon fragmentation (MS/MS), reporter ions with unique masses are generated, and their relative intensities correspond to the relative abundance of the peptide in each sample.[14][15][16][17]
DiDBiT (Direct Detection of Biotin-containing Tags): This method improves the detection of biotinylated peptides by digesting the proteins into peptides before enrichment on NeutrAvidin beads.[6][7] This leads to a significant increase in the identification of biotinylated peptides compared to traditional on-bead digestion methods.[21][22]
By carefully considering the chemical properties of each reagent and optimizing the experimental workflow, researchers can effectively utilize this compound and its alternatives to gain valuable insights into the roles of cysteine modifications in complex biological systems.
References
- 1. apexbt.com [apexbt.com]
- 2. cephamls.com [cephamls.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. lifetein.com [lifetein.com]
- 5. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 9. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mass Spectrometry-Based Quantitative Proteomics for Dissecting Multiplexed Redox Cysteine Modifications in Nitric Oxide-Protected Cardiomyocyte Under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. biotium.com [biotium.com]
- 19. vectorlabs.com [vectorlabs.com]
- 20. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Western Blot Detection of Iodoacetyl-LC-Biotin Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Iodoacetyl-LC-biotin for labeling proteins for Western blot detection against other common biotinylation reagents. We will delve into the chemistry of these reagents, present supporting experimental data and detailed protocols, and explore a key signaling pathway where cysteine-reactive biotinylation is pivotal.
Understanding Protein Biotinylation for Western Blotting
Biotinylation is the process of covalently attaching biotin (B1667282) to a protein or other macromolecule. The high affinity of biotin for streptavidin (Ka ≈ 1015 M-1) allows for highly sensitive detection in various applications, including Western blotting.[1] The choice of biotinylation reagent is critical and depends on the available functional groups on the target protein and the experimental goals.
This compound: Targeting Sulfhydryl Groups
This compound is a sulfhydryl-reactive biotinylation reagent. It specifically reacts with free sulfhydryl groups (-SH) on cysteine residues to form a stable thioether bond.[2][3] This specificity makes it an excellent tool for studying cysteine-specific modifications and proteins where amine-based labeling might interfere with function. The "LC" (long chain) spacer arm (27.1 Å) helps to minimize steric hindrance, allowing for efficient binding of streptavidin to the biotin moiety.[2][3]
Comparison of Biotinylation Reagents
The selection of a biotinylation reagent is a critical step in experimental design. Below is a comparison of this compound with two other common classes of biotinylation reagents: amine-reactive (NHS-esters) and another sulfhydryl-reactive (maleimide) reagent.
| Feature | This compound | NHS-Ester-Biotin (e.g., Sulfo-NHS-LC-Biotin) | Maleimide-Biotin |
| Target Functional Group | Sulfhydryls (-SH) on Cysteine | Primary Amines (-NH2) on Lysine (B10760008) and N-terminus | Sulfhydryls (-SH) on Cysteine |
| Reaction pH | 7.5 - 8.5[2] | 7.0 - 9.0 | 6.5 - 7.5 |
| Bond Type | Stable Thioether | Stable Amide | Stable Thioether |
| Specificity | High for sulfhydryls. | Reactive with abundant lysines; can be less specific. | High for sulfhydryls; more specific than iodoacetyl at neutral pH. |
| Key Advantages | Specific for cysteine residues, useful for studying redox modifications.[4] | Targets abundant and generally surface-exposed lysine residues. | Highly specific and efficient reaction with sulfhydryls at neutral pH. |
| Key Disadvantages | Can react with other nucleophiles at higher pH; requires reduced cysteines.[2] | May alter protein function if lysines are in active or binding sites. | Less stable at pH > 7.5; can have off-target reactions with amines at higher pH. |
Quantitative Performance in Western Blotting
Obtaining direct, side-by-side quantitative comparisons of Western blot signal intensity for different biotinylation reagents is challenging as it is highly dependent on the specific protein, the number of available target residues, and the experimental conditions. However, we can infer performance based on labeling efficiency and detection sensitivity principles.
A study by Neumaier et al. (1986) demonstrated that with an optimal ratio of N-hydroxysuccinimido biotin (NHSB) to protein, as little as 0.17 ng of IgG light chains could be visualized on a Western blot.[5] While specific data for this compound is not presented in a comparative format, the high specificity of the iodoacetyl group for cysteines can lead to very sensitive detection when targeting a protein with available and reactive cysteine residues.
The sensitivity of detection for any biotinylated protein can be significantly enhanced by using streptavidin conjugates with Poly-Horseradish Peroxidase (PolyHRP), which can increase sensitivity by up to 110-fold compared to traditional streptavidin-HRP conjugates.[6][7]
| Parameter | This compound | NHS-Ester-Biotin | Maleimide-Biotin |
| Relative Labeling Efficiency | Dependent on the number of free cysteines. Can be high for cysteine-rich proteins. | Generally high due to the abundance of lysine residues. | High and very specific for available cysteines. |
| Western Blot Signal Intensity | Potentially very high for proteins with accessible cysteines. | Generally provides strong signal due to multiple biotin labels per protein. | Can provide strong and specific signals. |
| Limit of Detection | Dependent on the target protein; can be in the low nanogram to picogram range with signal amplification.[6] | Reported in the sub-nanogram range for some proteins.[5] | Expected to be in a similar range to this compound, dependent on the protein. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol describes the general steps for biotinylating a protein with this compound.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., DTT or TCEP)
-
Desalting column
Procedure:
-
Protein Preparation: If the protein of interest has disulfide bonds, they must be reduced to generate free sulfhydryl groups. Incubate the protein with a 10-50 mM solution of DTT for 30-60 minutes at room temperature.
-
Removal of Reducing Agent: Remove the DTT using a desalting column equilibrated with a nitrogen-purged, thiol-free buffer (e.g., PBS, pH 7.2).
-
Biotinylation Reaction: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10-20 mg/mL. Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Removal of Excess Biotin: Remove unreacted this compound using a desalting column or dialysis.
-
Western Blot Detection: The biotinylated protein is now ready for SDS-PAGE and Western blot analysis using a streptavidin-HRP or streptavidin-PolyHRP conjugate for detection.
Protocol 2: Biotin Switch Assay for Detection of S-Nitrosylated Proteins
The biotin switch assay is a powerful technique to specifically detect S-nitrosylated proteins.[4] It involves three main steps: blocking free thiols, selectively reducing S-nitrosothiols, and then labeling the newly formed thiols with a sulfhydryl-reactive biotin, such as this compound or Biotin-HPDP.
Materials:
-
Cell or tissue lysate
-
Blocking Buffer: HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 8.0) with 2.5% SDS and 20 mM MMTS.
-
Precipitation Solution: Acetone (B3395972), pre-chilled to -20°C.
-
Labeling Buffer: HEN buffer with 1% SDS.
-
Reducing Agent: Sodium ascorbate (B8700270) (freshly prepared).
-
Biotinylation Reagent: this compound or Biotin-HPDP.
-
Streptavidin-agarose beads for enrichment (optional).
Procedure:
-
Blocking Free Thiols: Incubate the protein sample (e.g., 200 µg of lysate) in Blocking Buffer for 20 minutes at 50°C with frequent vortexing. This step blocks all free cysteine residues.[4]
-
Protein Precipitation: Precipitate the proteins by adding four volumes of cold acetone and incubating for 20 minutes at -20°C. Centrifuge to pellet the proteins and wash the pellet with 70% acetone.
-
Selective Reduction and Labeling: Resuspend the protein pellet in Labeling Buffer. Add sodium ascorbate to a final concentration of 10-20 mM to specifically reduce the S-nitrosothiol bonds to free thiols. Immediately add the sulfhydryl-reactive biotinylation reagent (e.g., this compound) to label the newly exposed sulfhydryl groups. Incubate for 1 hour at room temperature in the dark.[4]
-
Western Blot Analysis: The biotin-labeled proteins, representing the originally S-nitrosylated proteins, can now be analyzed by Western blotting using streptavidin-HRP for detection.
Signaling Pathway and Experimental Workflow Visualization
Keap1-Nrf2 Signaling Pathway: A Key Role for Cysteine Modification
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1][8] The activity of the transcription factor Nrf2 is tightly regulated by Keap1, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation under basal conditions. Keap1 is a cysteine-rich protein that acts as a sensor for oxidative stress.[1] Modification of specific cysteine residues in Keap1 by electrophiles or reactive oxygen species leads to a conformational change that disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes.[8][9][10] this compound can be a valuable tool to probe the modification of these critical cysteine residues in Keap1.
Caption: Keap1-Nrf2 signaling pathway.
Experimental Workflow for Biotin Switch Assay
The following diagram illustrates the key steps in the biotin switch assay for the detection of S-nitrosylated proteins.
Caption: Biotin switch assay workflow.
Conclusion
This compound is a powerful tool for the specific labeling of cysteine residues in proteins for subsequent Western blot detection. Its high specificity makes it particularly valuable for studying cysteine-based post-translational modifications, such as S-nitrosylation, and for applications where labeling of lysine residues with NHS-esters may interfere with protein function. While direct quantitative comparisons of signal intensity with other biotinylation reagents are context-dependent, the principles of high-affinity biotin-streptavidin interaction, coupled with signal amplification techniques like the use of PolyHRP conjugates, ensure that this compound can provide highly sensitive detection of target proteins. The choice between this compound and other reagents should be guided by the specific protein of interest and the research question being addressed.
References
- 1. Physiological Significance of Reactive Cysteine Residues of Keap1 in Determining Nrf2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transblot studies with biotin-labeled proteins: electrophoretic mobilities and detection limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the sensitivity of traditional Western blotting via Streptavidin containing Poly-horseradish peroxidase (PolyHRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Iodoacetyl-LC-Biotin and NHS-Ester Biotin for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins with biotin (B1667282) is a cornerstone of numerous applications, from affinity purification to immunoassays. The choice of biotinylation reagent is critical and depends on the protein of interest, the desired specificity of labeling, and the experimental conditions. This guide provides an in-depth, objective comparison of two widely used classes of biotinylation reagents: Iodoacetyl-LC-biotin, which targets sulfhydryl groups, and NHS-ester biotin, which targets primary amines.
This comparison guide delves into the chemical mechanisms, specificity, and practical considerations for using each reagent, supported by experimental data and detailed protocols to aid in the selection of the optimal biotinylation strategy.
Performance Comparison: A Data-Driven Overview
The selection between this compound and NHS-ester biotin hinges on the available reactive residues on the target protein and the desired level of labeling specificity. The following tables summarize the key characteristics and expected performance of each reagent class.
Table 1: Key Characteristics of this compound vs. NHS-Ester Biotin
| Feature | This compound | NHS-Ester Biotin |
| Target Residue | Cysteine (Sulfhydryl group; -SH)[1][2] | Primary Amines (Lysine ε-NH2, N-terminus α-NH2)[3][4] |
| Bond Formed | Stable Thioether bond[1][2] | Stable Amide bond[4][5] |
| Reaction pH | 7.5 - 8.5[2] | 7.2 - 9.0[3] |
| Specificity | High (Cysteine is a less abundant amino acid) | Moderate (Lysine is a relatively abundant amino acid)[6] |
| Potential Off-Target Reactions | Histidine, Methionine (at higher pH) | Serine, Tyrosine, Arginine (can occur under certain conditions)[7] |
| Protein Preparation | May require reduction of disulfide bonds to generate free sulfhydryls | Generally straightforward if primary amines are accessible |
| Reagent Stability in Solution | Moisture-sensitive; should be prepared fresh[8] | Prone to hydrolysis, especially at higher pH; prepare fresh[3] |
Table 2: Expected Quantitative Performance
| Parameter | This compound | NHS-Ester Biotin | Supporting Data/Observations |
| Typical Labeling Efficiency | Dependent on the number of accessible free sulfhydryls. Can be highly efficient for proteins with available cysteines. | Generally high, can achieve >90% labeling of accessible amines.[9] | Labeling efficiency for NHS-biotin has been reported to be over 90%.[9] For iodoacetyl reagents, efficiency is highly dependent on the presence and accessibility of cysteine residues. |
| Degree of Labeling (DOL) | More controlled and predictable due to the lower abundance of cysteine. | Can be high and potentially heterogeneous, leading to multiple biotin molecules per protein. | The number of primary amines on a protein surface can be numerous, leading to a higher and more variable DOL with NHS esters.[3] |
| Impact on Protein Function | Potentially lower impact if cysteines are not in active or binding sites. | Higher risk of impacting function if lysines are critical for activity, though often well-tolerated.[10] | Modifying critical lysine (B10760008) residues can alter protein charge and conformation, potentially affecting function. Cysteine modification can also be disruptive if the residue is structurally or functionally important. |
| Bond Stability | Thioether bond is generally considered very stable.[11] | Amide bond is highly stable under physiological conditions.[5] | Both thioether and amide bonds are covalent and robust, suitable for most downstream applications. |
Reaction Mechanisms and Specificity
The fundamental difference between these two biotinylation reagents lies in their target functional groups, which dictates their reaction chemistry and specificity.
This compound reacts specifically with the sulfhydryl groups of cysteine residues via an alkylation reaction. This reaction is highly specific at a pH range of 7.5-8.5.[2] Since cysteine is a relatively rare amino acid, this compound allows for more targeted and controlled labeling. However, if the target protein lacks accessible cysteine residues, this reagent is not suitable without prior protein engineering or reduction of existing disulfide bonds.
NHS-Ester Biotin , on the other hand, reacts with primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain.[3][4] The reaction, an acylation, results in the formation of a stable amide bond. Lysine residues are generally abundant and located on the protein surface, making NHS-ester biotin a versatile and widely applicable reagent. However, this broad reactivity can lead to heterogeneous labeling, with multiple biotin molecules attached to a single protein, which may in some cases interfere with protein function.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the chemical reactions and a general experimental workflow for protein biotinylation.
Caption: Reaction of this compound with a protein's cysteine residue.
Caption: Reaction of NHS-Ester Biotin with a protein's primary amine.
Caption: General experimental workflow for protein biotinylation.
Experimental Protocols
The following are generalized protocols for protein labeling using this compound and NHS-ester biotin. It is crucial to optimize these protocols for your specific protein and application.
Protocol 1: Labeling with this compound
Materials:
-
Protein of interest with free sulfhydryl groups
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0-8.3[8]
-
Reducing agent (optional, e.g., DTT, TCEP) if disulfide bonds need to be reduced
-
Quenching reagent (e.g., 2-mercaptoethanol (B42355) or cysteine)
-
Desalting column or dialysis equipment
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be labeled, perform a reduction step using a suitable reducing agent (e.g., 5 mM TCEP for 30 minutes at room temperature).[1]
-
Remove the reducing agent using a desalting column equilibrated with Reaction Buffer.
-
-
Biotinylation Reaction:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Add a 3- to 5-fold molar excess of the this compound solution to the protein solution.[8] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture in the dark for 90 minutes at room temperature.[8]
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., 2-mercaptoethanol or cysteine) to a final concentration of 10-50 mM to stop the reaction by reacting with the excess iodoacetyl groups.
-
-
Purification:
-
Remove the unreacted biotin and quenching reagent by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
-
Quantification:
Protocol 2: Labeling with NHS-Ester Biotin
Materials:
-
Protein of interest with accessible primary amines
-
NHS-Ester Biotin
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffered saline (PBS), pH 8.3-8.5.[14] Avoid buffers containing primary amines (e.g., Tris, glycine).
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or glycine)
-
Desalting column or dialysis equipment
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
-
Biotinylation Reaction:
-
Immediately before use, dissolve the NHS-Ester Biotin in a small amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Add a 5- to 20-fold molar excess of the NHS-Ester Biotin solution to the protein solution.[8] The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM to stop the reaction by reacting with the excess NHS-ester groups. Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove the unreacted biotin and quenching reagent by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
-
Quantification:
Conclusion
The choice between this compound and NHS-ester biotin is a critical decision in experimental design.
-
This compound is the reagent of choice for targeted, specific labeling of cysteine residues . It is ideal when a low and controlled degree of labeling is desired, and when accessible sulfhydryl groups are present on the protein of interest.
-
NHS-ester biotin offers a more general and versatile approach for labeling primary amines . It is suitable for a wide range of proteins and is often used when a higher degree of labeling is acceptable or when cysteine residues are not available.
For optimal results, it is recommended to perform small-scale pilot experiments to determine the ideal labeling conditions and to assess the impact of biotinylation on the protein's function and stability. By carefully considering the principles and protocols outlined in this guide, researchers can confidently select the appropriate biotinylation strategy to advance their scientific goals.
References
- 1. Biotinylating Antibodies Using Biotin Polyethylene Oxide (PEO) Iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. quantification of Biotinylated protein ?? - Protein and Proteomics [protocol-online.org]
- 13. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 14. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 15. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Biotinylation Reagents: Maleimide vs. Iodoacetyl-LC-Biotin
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the precise and efficient labeling of molecules is paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a target molecule, is a cornerstone technique for detection, purification, and immobilization of proteins and other biomolecules. Among the various chemistries available, those targeting sulfhydryl groups on cysteine residues offer a high degree of specificity. This guide provides an in-depth, objective comparison of two of the most prevalent sulfhydryl-reactive biotinylation reagents: maleimide-based biotinylating agents and Iodoacetyl-LC-Biotin.
This comparison will delve into the chemical mechanisms, reaction specifics, and stability of the resulting conjugates, supported by experimental data to inform the optimal choice for your research and development needs.
At a Glance: Key Differences
| Feature | Maleimide-Based Biotinylation | This compound |
| Reactive Group | Maleimide (B117702) | Iodoacetyl |
| Target | Sulfhydryl groups (-SH) | Sulfhydryl groups (-SH) |
| Optimal pH | 6.5 - 7.5[1][2] | 7.5 - 8.5[1][2][3] |
| Reaction Speed | Fast[2][4] | Slower than maleimide[4] |
| Bond Formed | Thioether bond | Thioether bond[5] |
| Bond Stability | Potentially reversible (retro-Michael addition)[4] | Stable and irreversible[3][4][5] |
| Specificity | Highly specific for sulfhydryls at optimal pH[6] | Can exhibit off-target reactivity with other nucleophiles at higher pH[2] |
| Key Consideration | Potential for conjugate instability in reducing environments | Slower reaction rate, requires higher pH, and should be performed in the dark |
Delving into the Chemistry: Mechanism of Action
Both maleimide and iodoacetyl reagents target the nucleophilic sulfhydryl group of cysteine residues, but they do so through distinct chemical reactions.
Maleimide-Based Biotinylation: This reaction proceeds via a Michael addition. The maleimide group contains an electrophilic double bond that is highly reactive towards the thiolate anion (-S⁻). This reaction is most efficient in the pH range of 6.5-7.5, where a sufficient concentration of the reactive thiolate is present, while minimizing hydrolysis of the maleimide group and reactions with other nucleophiles like amines.[1][2]
This compound: This reagent reacts with sulfhydryl groups through a nucleophilic substitution reaction. The thiol group attacks the carbon atom bearing the iodine, displacing it to form a stable thioether bond.[5] This reaction is favored at a more alkaline pH of 7.5-8.5.[1][2][3] It is crucial to perform this reaction in the dark to prevent the formation of free iodine, which can react with other amino acid residues such as tyrosine, tryptophan, and histidine.
Performance Showdown: A Data-Driven Comparison
While direct comparative studies under identical conditions are limited, the existing literature provides valuable insights into the performance of these two biotinylation methods.
| Parameter | Maleimide-Based Biotinylation | This compound | Supporting Evidence |
| Reaction Rate | Second-order rate constants are in the range of 10² M⁻¹s⁻¹ for reaction with cysteine.[7] | The second-order rate constant for the reaction of iodoacetamide (B48618) with cysteine is approximately 0.6 M⁻¹s⁻¹.[7] | Maleimide reactions are significantly faster, allowing for shorter incubation times. |
| Specificity | At pH 7, the reaction with thiols is ~1000 times faster than with amines.[6] | At higher pH, the potential for reaction with other nucleophiles such as histidyl and amino groups increases.[2] | Maleimides offer higher specificity for sulfhydryls within their optimal pH range. |
| Conjugate Stability | The thioether bond can undergo retro-Michael addition, leading to deconjugation, especially in the presence of other thiols like glutathione. Half-lives of conversion can range from hours to days.[4] | Forms a stable and irreversible thioether bond. Studies have shown that iodoacetate adducts are stable in cellular environments where maleimide adducts are not.[4] | This compound provides a more stable and permanent linkage. |
Experimental Protocols: A Guide to Implementation
The following protocols provide a general framework for biotinylating a protein with a free sulfhydryl group. Optimization may be required for specific applications.
General Workflow for Sulfhydryl Biotinylation
Protocol 1: Maleimide-Based Biotinylation
Materials:
-
Protein with free sulfhydryl(s)
-
Maleimide-biotin reagent
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Quenching solution (e.g., 1 M DTT or cysteine)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent using a desalting column.
-
Biotinylation Reaction: Prepare a stock solution of the maleimide-biotin reagent in an organic solvent like DMSO or DMF. Add a 10- to 20-fold molar excess of the maleimide-biotin reagent to the protein solution.[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching solution to consume any unreacted maleimide reagent.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Quantification: Determine the degree of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[8][9]
Protocol 2: Iodoacetyl-LC-Biotinylation
Materials:
-
Protein with free sulfhydryl(s)
-
This compound
-
Reaction Buffer: Tris or Borate buffer, pH 7.5-8.5[3]
-
Quenching solution (e.g., 1 M DTT or cysteine)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. As with the maleimide protocol, ensure the presence of free sulfhydryls.
-
Biotinylation Reaction: this compound is not water-soluble and must be dissolved in an organic solvent like DMF or DMSO before use.[5] Add a 3- to 5-fold molar excess of the this compound solution to the protein solution.[10]
-
Incubation: Incubate the reaction mixture for 90 minutes at room temperature in the dark.
-
Quenching (Optional): Add a quenching solution to react with any excess iodoacetyl groups.
-
Purification: Purify the biotinylated protein from the excess reagent using a desalting column.
-
Quantification: Assess the extent of biotinylation using the HABA assay or a similar method.[8][9]
Conclusion: Making the Right Choice
The selection between maleimide-based biotinylation and this compound hinges on the specific requirements of the application.
-
Choose Maleimide-Based Biotinylation when:
-
Speed is critical: The faster reaction kinetics can significantly shorten experimental timelines.
-
High specificity is paramount: At its optimal pH, the maleimide reaction is highly selective for sulfhydryl groups.
-
A slightly lower pH is required to maintain the stability or activity of the target protein.
-
-
Choose this compound when:
-
Conjugate stability is non-negotiable: The irreversible thioether bond is ideal for long-term studies or applications in reducing environments, such as in vivo.
-
A higher pH is compatible with the target molecule.
-
For many routine applications such as western blotting or affinity purification, the speed and specificity of maleimide-based reagents make them an excellent choice. However, for applications requiring long-term stability, such as in the development of antibody-drug conjugates (ADCs) or for in vivo imaging agents, the robust and irreversible linkage provided by this compound is often the superior option. Ultimately, a thorough understanding of the chemistry and careful consideration of the experimental context will guide the researcher to the most suitable biotinylation strategy.
References
- 1. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. cephamls.com [cephamls.com]
- 4. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. apexbt.com [apexbt.com]
The Long Arm of Efficiency: A Comparative Guide to Spacer Arms in Biotinylation Reagents
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique for detection, purification, and immobilization. The choice of biotinylation reagent, specifically the length of its spacer arm, can dramatically impact experimental success. This guide provides an objective comparison of biotinylation reagents with varying spacer arm lengths, supported by experimental data, to inform the selection of the most appropriate tool for your research needs.
The fundamental principle behind the utility of a spacer arm in biotinylation lies in overcoming steric hindrance. The biotin-binding pocket of avidin (B1170675) and its derivatives, such as streptavidin, is located deep within the protein structure. A spacer arm acts as a flexible linker, extending the biotin moiety away from the surface of the labeled molecule, thereby increasing its accessibility to the binding pocket of the avidin conjugate. This guide will delve into the advantages conferred by longer spacer arms and provide a comparative analysis of their performance.
Mitigating Steric Hindrance: The Primary Advantage of a Long Spacer Arm
The interaction between biotin and avidin/streptavidin is one of the strongest non-covalent bonds known in nature. However, this powerful interaction can be significantly impeded if the biotin molecule is not readily accessible. When a biotinylation reagent with a short or no spacer arm is used, the biotin can be positioned too close to the surface of the labeled protein or nucleic acid. This proximity can lead to steric clashes with the bulky avidin/streptavidin molecule, preventing efficient binding.
A longer spacer arm physically distances the biotin from the labeled molecule, allowing the avidin/streptavidin to bind without being obstructed. This enhanced accessibility leads to several key benefits:
-
Increased Binding Capacity and Signal Intensity: With reduced steric hindrance, more biotin molecules on a labeled protein are available to bind to avidin/streptavidin conjugates. This results in a higher signal intensity in detection assays such as ELISAs and Western blots.[1]
-
Improved Purification Efficiency: In affinity purification applications, a higher number of accessible biotin molecules leads to more efficient capture of the target molecule on streptavidin-coated resins or beads.
-
Enhanced Sensitivity in Assays: The increased signal-to-noise ratio achieved with longer spacer arms can significantly improve the sensitivity of various bioassays.[1]
Visualizing the Impact of Spacer Arm Length
The following diagram illustrates the concept of steric hindrance and how a long spacer arm can effectively mitigate it, leading to successful biotin-avidin binding.
Caption: Overcoming steric hindrance with a long spacer arm.
Comparative Performance of Biotinylation Reagents with Different Spacer Arm Lengths
Experimental data clearly demonstrates the superior performance of biotinylation reagents equipped with longer spacer arms. A study by Muratsugu and Nishida (2019) provides a direct comparison of HRP-streptavidin binding to microplates biotinylated with reagents of varying spacer arm lengths.
| Biotinylation Reagent | Spacer Arm Length (nm) | Relative HRP-Streptavidin Binding (Absorbance) |
| PFP-biotin | 0.96 | ~0.45 |
| NHS-biotin | 1.35 | ~0.55 |
| Sulfo-NHS-LC-biotin | 2.24 | ~0.85 |
| NHS-LC-LC-biotin | 3.05 | 1.00 |
Data summarized from Muratsugu, M., & Nishida, K. (2019). Influence of the spacer arm length of biotinylation reagent for preparing a biotinylated microplate for biotin assay. Journal of Life Science Research, 17, 7-10.
The results unequivocally show that as the spacer arm length increases, the binding of HRP-streptavidin is significantly enhanced. The longest spacer arm in this study (NHS-LC-LC-biotin) resulted in the highest signal, indicating the most efficient interaction.
Beyond Hydrocarbons: The Rise of PEG Spacer Arms
In addition to simple hydrocarbon chains, modern biotinylation reagents often incorporate polyethylene (B3416737) glycol (PEG) spacers. These PEGylated linkers offer further advantages:
-
Increased Solubility: PEG spacers are hydrophilic, which can improve the water solubility of the biotinylation reagent and the resulting biotinylated molecule. This is particularly beneficial when working with proteins that are prone to aggregation.
-
Reduced Non-Specific Binding: The flexible and hydrophilic nature of PEG chains can help to minimize non-specific binding of the biotinylated molecule to other surfaces or proteins, leading to cleaner results and lower background noise in assays.
-
Enhanced Flexibility: The flexibility of the PEG chain further improves the accessibility of the biotin moiety to the avidin/streptavidin binding pocket.
Experimental Protocols
To facilitate the comparison of different biotinylation reagents in your own laboratory, a detailed protocol for a microplate-based binding assay is provided below. This protocol is adapted from the methodology described by Muratsugu and Nishida (2019).
Protocol: Comparative Biotinylated Microplate Binding Assay
Objective: To quantitatively compare the binding of streptavidin-HRP to microplates functionalized with biotinylation reagents possessing different spacer arm lengths.
Materials:
-
Amine-binding 96-well microplates
-
Biotinylation reagents with varying spacer arm lengths (e.g., NHS-biotin, NHS-LC-biotin, NHS-PEG4-biotin, NHS-PEG12-biotin)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation of Biotinylation Reagent Solutions:
-
Dissolve each biotinylation reagent in DMSO to a stock concentration of 10 mM.
-
Further dilute the stock solutions in PBS (pH 7.4) to a final working concentration (e.g., 100 µM). Prepare fresh dilutions for each experiment.
-
-
Biotinylation of Microplate:
-
Add 100 µL of each biotinylation reagent working solution to the wells of the amine-binding microplate. Include a control well with PBS only.
-
Incubate the plate for 1-2 hours at room temperature with gentle agitation.
-
Wash the plate three times with 200 µL of PBS per well.
-
-
Blocking:
-
Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with 200 µL of PBS containing 0.05% Tween-20 (PBST).
-
-
Streptavidin-HRP Binding:
-
Dilute the streptavidin-HRP conjugate in blocking buffer to the manufacturer's recommended concentration.
-
Add 100 µL of the diluted streptavidin-HRP solution to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL of PBST per well.
-
-
Detection:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the absorbance of the control (no biotin) wells from the experimental wells.
-
Compare the absorbance values for the different biotinylation reagents.
-
Workflow for Selecting and Using a Biotinylation Reagent with a Long Spacer Arm
The following diagram outlines a logical workflow for researchers when considering and implementing biotinylation with a long spacer arm reagent.
Caption: A streamlined workflow for biotinylation experiments.
Conclusion
References
Stability Showdown: Iodoacetyl-LC-Biotin's Thioether Bond Outperforms Maleimide Linkages for Robust Bioconjugation
For researchers, scientists, and drug development professionals demanding high stability in their bioconjugation strategies, Iodoacetyl-LC-Biotin emerges as a superior choice over maleimide-based reagents. The irreversible thioether bond formed by this compound with sulfhydryl groups on proteins and other biomolecules provides a durable and reliable linkage, critical for the integrity of assays and the efficacy of therapeutic conjugates. In contrast, the thioether bond generated by maleimide (B117702) chemistry is susceptible to degradation through retro-Michael reactions, leading to potential conjugate dissociation and compromised results.
This guide provides an objective comparison of the stability of the thioether bond formed by this compound with that of alternative maleimide-based linkages, supported by a summary of available data and detailed experimental protocols for direct comparison.
Unwavering Stability: The Iodoacetyl Advantage
This compound reacts specifically with free sulfhydryl (-SH) groups, typically found on cysteine residues within proteins, via a nucleophilic substitution reaction.[1] This reaction, optimally occurring at a pH range of 7.5 to 8.5, results in the formation of a highly stable and irreversible thioether bond.[2][3][4] This covalent linkage is not susceptible to cleavage by reducing agents, ensuring the biotin (B1667282) label remains firmly attached to its target molecule under a wide range of experimental conditions.[4]
The robustness of the iodoacetyl-mediated thioether bond makes it an ideal choice for applications requiring long-term sample integrity, such as in vivo studies, affinity purification, and the development of antibody-drug conjugates (ADCs). The stability of the conjugate ensures that the biotin tag is not prematurely lost, which could otherwise lead to a loss of signal or therapeutic effect.
The Vulnerability of Maleimide Linkages
While maleimide-based reagents are also widely used for sulfhydryl-reactive bioconjugation due to their rapid reaction rates, the resulting thioether bond is not as stable as that formed by iodoacetyl chemistry.[5] The succinimidyl thioether linkage created by maleimides is prone to a retro-Michael reaction, particularly in the presence of other thiol-containing molecules like glutathione, which is abundant in the intracellular environment.[2] This can lead to the deconjugation of the biotin label or the transfer of the label to other molecules, compromising the specificity and reliability of the experiment.[6]
Studies on antibody-drug conjugates have demonstrated the in vivo instability of maleimide linkages. For instance, ADCs constructed with traditional N-alkyl maleimides have shown significant deconjugation in serum over time, with losses of 35-67% observed over a seven-day incubation period at 37°C.[6] While newer N-aryl maleimides have been developed to improve stability, the inherent potential for reversibility remains a concern.[6]
Quantitative Comparison of Bond Stability
The following table summarizes the key stability characteristics of thioether bonds formed by this compound versus maleimide-based reagents.
| Feature | This compound (Thioether Bond) | Maleimide-Based Reagents (Thiosuccinimide Ether Bond) |
| Bond Type | Stable Thioether | Thiosuccinimide Ether |
| Stability | Highly stable and considered irreversible.[1][2] | Susceptible to retro-Michael reaction and thiol exchange.[2][6] |
| Cleavability | Non-cleavable by reducing agents.[4] | Can be cleaved by thiol exchange. |
| In Vivo Stability | Expected to be highly stable. | Prone to deconjugation in the presence of endogenous thiols (e.g., glutathione).[2] N-alkyl maleimide ADCs show 35-67% deconjugation in serum after 7 days at 37°C.[6] |
| Optimal pH for Conjugation | 7.5 - 8.5[3][4] | 6.5 - 7.5[4][7] |
Visualizing the Chemistry and Workflow
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the reaction of this compound and a typical experimental workflow for stability comparison.
Experimental Protocols
For researchers wishing to perform a direct comparison of the stability of this compound and maleimide-biotin conjugates, the following experimental protocol is recommended.
Objective:
To compare the stability of a protein-biotin conjugate prepared with this compound to one prepared with a maleimide-biotin reagent under simulated physiological conditions (e.g., in human plasma).
Materials:
-
Protein with accessible sulfhydryl groups (e.g., reduced IgG or a cysteine-containing peptide).
-
This compound.
-
Maleimide-biotin reagent (e.g., Maleimide-PEGn-Biotin).
-
Reducing agent (e.g., TCEP or DTT).
-
Reaction buffers (e.g., Phosphate Buffered Saline - PBS, pH 7.2-7.4 for maleimide reaction; Borate or Tris buffer, pH 8.0-8.5 for iodoacetyl reaction).
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol).
-
Desalting columns for purification.
-
Human plasma (or other stability testing matrix).
-
Incubator (37°C).
-
Analytical instruments (e.g., SDS-PAGE system, Western blot apparatus, mass spectrometer).
Procedure:
1. Protein Preparation: a. If the protein contains disulfide bonds that need to be reduced to expose free sulfhydryls, treat the protein with a suitable reducing agent like TCEP or DTT according to standard protocols. b. Remove the reducing agent using a desalting column equilibrated with the appropriate reaction buffer.
2. Biotinylation: a. This compound Conjugation: i. Dissolve this compound in an organic solvent such as DMSO or DMF to prepare a stock solution. ii. Add the this compound stock solution to the protein solution in a reaction buffer of pH 8.0-8.5. A 10- to 20-fold molar excess of the biotin reagent over the protein is a good starting point. iii. Incubate the reaction for 90 minutes to 2 hours at room temperature in the dark. b. Maleimide-Biotin Conjugation: i. Dissolve the maleimide-biotin reagent in a suitable solvent to prepare a stock solution. ii. Add the maleimide-biotin stock solution to the protein solution in a reaction buffer of pH 6.5-7.5. A 10- to 20-fold molar excess of the biotin reagent over the protein is recommended. iii. Incubate the reaction for 1-2 hours at room temperature. c. Quenching: i. After the incubation period for both reactions, add a quenching reagent (e.g., L-cysteine) to consume any unreacted biotinylation reagent.
3. Purification: a. Remove excess biotinylation reagent and byproducts by passing the reaction mixtures through separate desalting columns equilibrated with a suitable storage buffer (e.g., PBS). b. Determine the protein concentration and the degree of biotinylation for each conjugate using a standard method like the HABA assay.
4. Stability Study: a. Aliquot the purified iodoacetyl-biotin and maleimide-biotin conjugates. b. To a set of aliquots for each conjugate, add human plasma to a final concentration of 90% plasma. c. Incubate all aliquots at 37°C. d. At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), remove one aliquot of each conjugate and store at -80°C to halt any further degradation.
5. Analysis: a. Analyze the samples from each time point using SDS-PAGE and Western blotting with a streptavidin-HRP conjugate to detect the biotinylated protein. A decrease in the band intensity over time indicates loss of the biotin label. b. For a more quantitative analysis, use techniques like mass spectrometry to identify and quantify the intact conjugate and any deconjugated protein.
By following this protocol, researchers can generate direct comparative data on the stability of the thioether bonds formed by this compound and maleimide-based reagents under their specific experimental conditions.
References
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
A Researcher's Guide to Sulfhydryl Labeling: Exploring Alternatives to Iodoacetyl-LC-biotin
For researchers, scientists, and drug development professionals engaged in protein analysis and conjugation, the selective labeling of sulfhydryl groups on cysteine residues is a cornerstone technique. Iodoacetyl-LC-biotin has long been a widely used reagent for this purpose. However, a range of alternative reagents has emerged, each offering distinct advantages in terms of specificity, reactivity, and the nature of the resulting bond. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison of Sulfhydryl-Reactive Biotinylation Reagents
The choice of a sulfhydryl-reactive reagent can significantly impact the outcome of an experiment. Factors such as reaction efficiency, specificity, bond stability, and potential side reactions must be carefully considered. The following table summarizes the key performance characteristics of this compound and its main alternatives.
| Feature | This compound | Maleimide-Biotin | Pyridyldithiol-Biotin (e.g., HPDP-Biotin) | Click Chemistry-Biotin |
| Reactive Group | Iodoacetyl | Maleimide (B117702) | Pyridyldithiol | Azide (B81097) or Alkyne |
| Reaction Mechanism | Nucleophilic substitution | Michael addition | Disulfide exchange | Huisgen 1,3-dipolar cycloaddition |
| Optimal pH Range | 7.5 - 8.5[1] | 6.5 - 7.5[1] | 7.0 - 8.0 | Broad (4.0 - 11.0) |
| Bond Type | Thioether (irreversible) | Thioether (irreversible) | Disulfide (reversible) | Triazole (irreversible) |
| Specificity | Good for sulfhydryls, but can react with other nucleophiles (e.g., histidine, lysine) at higher pH and concentrations.[1] | Highly specific for sulfhydryls in the optimal pH range.[1] | Highly specific for sulfhydryls. | Highly specific and bioorthogonal. |
| Reaction Rate | Moderate | Fast | Fast | Very fast (especially copper-catalyzed) |
| Stability of Conjugate | Generally stable thioether bond, but some instability in human plasma has been reported.[2] | Thioether bond is generally stable, though some studies report potential for in vivo instability.[1][3] | Disulfide bond is stable but readily cleaved by reducing agents (e.g., DTT, TCEP).[1] | Highly stable triazole linkage. |
| Quantitative Labeling | Can be quantitative. | Can achieve high labeling efficiency, with detection down to 2% of free sulfhydryls.[4][5][6] | Reaction can be monitored spectrophotometrically by measuring the release of pyridine-2-thione. | High yielding, often approaching 100% conversion.[7] |
| Key Advantages | Established and widely used. | High specificity and efficiency at neutral pH. | Reversible labeling allows for recovery of the unmodified protein. | Unparalleled specificity and efficiency; bioorthogonal nature minimizes off-target reactions. |
| Key Disadvantages | Potential for off-target reactions. | Potential for hydrolysis of the maleimide group at higher pH; some reports of conjugate instability. | Lability of the disulfide bond in reducing environments. | Requires pre-modification of the protein with an azide or alkyne group. |
Visualizing the Labeling Workflows
The general workflow for sulfhydryl labeling involves protein preparation, reaction with the biotinylating reagent, and subsequent purification. The specific steps can vary depending on the chosen reagent.
General workflow for sulfhydryl-specific protein biotinylation.
Application in Signaling Pathways: The Keap1-Nrf2 System
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular responses to oxidative and electrophilic stress. The activity of this pathway is exquisitely sensitive to the modification of reactive cysteine residues on the Keap1 protein. Electrophiles and oxidants can directly modify these cysteines, leading to a conformational change in Keap1 that prevents it from targeting the transcription factor Nrf2 for degradation. As a result, Nrf2 translocates to the nucleus and activates the expression of antioxidant and cytoprotective genes. Sulfhydryl-reactive probes are invaluable tools for studying the intricate "cysteine code" of Keap1 that governs this response.[8][9]
The Keap1-Nrf2 signaling pathway, regulated by cysteine modifications on Keap1.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are protocols for key experiments related to sulfhydryl labeling.
General Protocol for Protein Reduction (Optional)
For proteins where sulfhydryl groups are present as disulfide bonds, a reduction step is necessary prior to labeling.
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 1-5 mg/mL.
-
Addition of Reducing Agent: Add a 10-fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Removal of Reducing Agent: If DTT was used, it must be removed prior to labeling with maleimide or iodoacetyl reagents. This can be achieved by dialysis or using a desalting column. TCEP does not need to be removed for reactions with maleimides.
Protocol for Labeling with Maleimide-Biotin
-
Protein Solution: Prepare the protein solution (with or without prior reduction) at a concentration of 1-5 mg/mL in a sulfhydryl-free buffer at pH 6.5-7.5 (e.g., PBS).
-
Reagent Preparation: Dissolve the maleimide-biotin reagent in a suitable organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide-biotin stock solution to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule thiol such as β-mercaptoethanol or cysteine to a final concentration of 10-20 mM.
-
Purification: Remove excess, unreacted biotinylation reagent by dialysis or gel filtration.
Protocol for Labeling with HPDP-Biotin (Reversible)
-
Protein Solution: Prepare the protein solution (with or without prior reduction) at 1-5 mg/mL in a thiol-free buffer at pH 7.0-8.0.
-
Reagent Preparation: Dissolve HPDP-biotin in an organic solvent (e.g., DMSO or DMF) to a stock concentration of 4 mM.
-
Labeling Reaction: Add the HPDP-biotin stock solution to the protein solution to achieve a final concentration that is in molar excess to the protein's sulfhydryl groups.
-
Incubation: Incubate the reaction for 2 hours at room temperature.
-
Monitoring the Reaction (Optional): The release of pyridine-2-thione can be monitored by measuring the absorbance at 343 nm.
-
Purification: Remove excess reagent by dialysis or gel filtration.
-
Cleavage of Biotin Label: The biotin label can be cleaved from the protein by incubating with a reducing agent such as 50 mM DTT or TCEP for 30 minutes at room temperature.
Protocol for Biotinylation via Click Chemistry (Copper-Catalyzed)
This protocol assumes the protein has been pre-modified to contain an alkyne group.
-
Reagent Preparation:
-
Prepare a stock solution of biotin-azide in DMSO or water.
-
Prepare stock solutions of a copper(II) sulfate (B86663) (e.g., 20 mM) and a reducing agent (e.g., 300 mM sodium ascorbate) in water.
-
Prepare a stock solution of a copper-chelating ligand (e.g., 100 mM THPTA) in water.
-
-
Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein solution, PBS buffer, and the biotin-azide stock solution.
-
Initiation of Click Reaction: Add the copper-chelating ligand, followed by the copper(II) sulfate solution. Finally, add the sodium ascorbate (B8700270) solution to initiate the reaction.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Purification: Purify the biotinylated protein using a desalting column or dialysis to remove the catalyst and excess reagents.
Conclusion
While this compound remains a viable option for sulfhydryl labeling, researchers now have a diverse toolkit of alternative reagents at their disposal. Maleimide-based reagents offer enhanced specificity at neutral pH, making them a popular choice for many applications. For experiments requiring the recovery of the native protein, the reversible disulfide bond formed by pyridyldithiol reagents is a distinct advantage. For ultimate specificity and efficiency, particularly in complex biological systems, click chemistry presents a powerful, bioorthogonal approach. The selection of the optimal reagent will depend on the specific experimental goals, the nature of the protein of interest, and the downstream applications. This guide provides the foundational information to make an informed decision and successfully implement sulfhydryl labeling in your research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotinylated anisomycin: a comparison of classical and "click" chemistry approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Biotinylation Landscape: A Comparative Guide to Water-Soluble and DMSO-Soluble Reagents
For researchers, scientists, and drug development professionals, the choice between water-soluble and DMSO-soluble biotinylation reagents is a critical decision that can significantly impact the outcome of experiments ranging from protein labeling and purification to the elucidation of complex cellular signaling pathways. This guide provides an objective comparison of these two classes of reagents, supported by experimental data and detailed protocols, to empower informed decision-making in your research endeavors.
At the heart of biotinylation lies the remarkably strong and specific interaction between biotin (B1667282) (Vitamin B7) and avidin (B1170675) or streptavidin proteins. This principle is harnessed to tag and subsequently detect, purify, or track biomolecules. The solubility of the biotinylation reagent is a key determinant of its application, dictating its ability to access different cellular environments.
At a Glance: Key Differences
| Feature | Water-Soluble Biotinylation Reagents | DMSO-Soluble Biotinylation Reagents |
| Solubility | Soluble in aqueous buffers (e.g., PBS).[1] | Insoluble in water; require an organic solvent like DMSO or DMF for initial dissolution.[2][3][4] |
| Cellular Localization | Primarily label cell surface proteins due to membrane impermeability.[5] | Can penetrate cell membranes to label intracellular proteins.[3][6] |
| Typical Reagents | Sulfo-NHS (N-hydroxysulfosuccinimide) esters (e.g., Sulfo-NHS-LC-Biotin). | NHS (N-hydroxysuccinimide) esters (e.g., NHS-Biotin). |
| Advantages | Ideal for studying cell surface proteins, avoids organic solvents that can be harsh on cells or proteins. | Enables the study of intracellular protein interactions and localization.[3] |
| Disadvantages | Cannot be used for intracellular labeling. | Requires the use of organic solvents which may affect protein stability and cell viability; can lead to aggregation of hydrophobic biotinylated proteins. |
Performance Data: A Quantitative Look
The choice of biotinylation reagent can influence the efficiency of labeling. While direct comparative studies are limited, data from various sources provide insights into their performance.
| Parameter | Water-Soluble (Sulfo-NHS-LC-Biotin) | DMSO-Soluble (NHS-Biotin) |
| Solubility in Water/Aqueous Buffer | ~10 mg/mL in water. | Sparingly soluble; ~0.5 mg/mL in a 1:1 DMSO:PBS solution.[4] |
| Solubility in Organic Solvents | Soluble in DMF. | ~20 mg/mL in DMSO and DMF.[4] |
| Typical Labeling Efficiency | Labeling efficiency of >90% has been reported for cell surface labeling.[7] On average, 76% of peptides were found to be biotinylated in one study.[8] | A study reported that with a specific protocol, proteins can be biotinylated to about 95%.[9] |
| Molar Excess for Antibody Labeling | A 20-fold molar excess resulted in 4-6 biotins per antibody, while a 50-fold excess yielded 1-3 biotins per antibody.[10] | A 10-20 fold molar excess is generally recommended for protein biotinylation.[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for key experiments utilizing both water-soluble and DMSO-soluble biotinylation reagents.
Protocol 1: Cell Surface Protein Biotinylation using Water-Soluble Sulfo-NHS-LC-Biotin
This protocol is designed for the specific labeling of proteins on the plasma membrane of living cells.
Materials:
-
Cells of interest (adherent or in suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-LC-Biotin
-
Quenching solution: 100 mM glycine (B1666218) in PBS
-
Lysis buffer
Procedure:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.[12]
-
Resuspend or cover adherent cells with ice-cold PBS (pH 8.0).
-
Immediately before use, prepare a 1 mg/mL solution of Sulfo-NHS-LC-Biotin in ice-cold PBS (pH 8.0).
-
Add the Sulfo-NHS-LC-Biotin solution to the cells to a final concentration of 0.5 mg/mL and incubate for 30 minutes on ice with gentle agitation.[5]
-
To stop the reaction, wash the cells three times with quenching solution, incubating for 5 minutes during each wash.[13]
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells with an appropriate lysis buffer to extract the biotinylated proteins for downstream analysis.
Protocol 2: Intracellular Protein Biotinylation using DMSO-Soluble NHS-Biotin
This protocol allows for the labeling of proteins within the cell.
Materials:
-
Cells of interest
-
Ice-cold PBS, pH 8.0
-
NHS-Biotin
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution: 100 mM glycine in PBS
-
Lysis buffer
Procedure:
-
Wash cells three times with ice-cold PBS (pH 8.0).[6]
-
Resuspend or cover adherent cells with ice-cold PBS (pH 8.0).
-
Immediately before use, prepare a 10 mM stock solution of NHS-Biotin in anhydrous DMSO.[6]
-
Dilute the NHS-Biotin stock solution in ice-cold PBS (pH 8.0) to the desired final concentration (typically 1-2 mM), ensuring the final DMSO concentration remains low (e.g., <5%) to minimize cell toxicity.
-
Add the NHS-Biotin solution to the cells and incubate for 30-60 minutes at room temperature.[6][11] Note that longer incubation times may be necessary to ensure diffusion into the cells.[6]
-
Quench the reaction by washing the cells three times with quenching solution.[6]
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells to extract total proteins for further analysis.
Protocol 3: Pull-Down Assay of Biotinylated Proteins
This protocol describes the enrichment of biotinylated proteins and their interacting partners.
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., sample buffer for SDS-PAGE)
Procedure:
-
Incubate the cell lysate with streptavidin beads for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
Pellet the beads using a magnetic rack or by centrifugation.
-
Discard the supernatant and wash the beads three to five times with binding/wash buffer to remove non-specifically bound proteins.
-
After the final wash, remove the supernatant.
-
Elute the bound proteins from the beads by adding elution buffer and heating at 95-100°C for 5-10 minutes.
-
The eluted proteins can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
Visualizing the Workflows and Concepts
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for cell surface protein biotinylation.
Caption: General workflow for a pull-down assay.
Caption: Generic receptor signaling pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. apexbt.com [apexbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. A Cell Surface Biotinylation Assay to Reveal Membrane-associated Neuronal Cues: Negr1 Regulates Dendritic Arborization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. vectorlabs.com [vectorlabs.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. proteochem.com [proteochem.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Cell surface biotinylation [protocols.io]
Safety Operating Guide
Proper Disposal of Iodoacetyl-LC-biotin: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and compliance is paramount when handling reactive chemical compounds. This guide provides essential, step-by-step procedures for the safe disposal of Iodoacetyl-LC-biotin, a sulfhydryl-reactive biotinylation reagent commonly used by researchers, scientists, and drug development professionals.
This compound and its associated waste are considered hazardous and require disposal through a licensed waste management company, in accordance with all applicable local, regional, and national regulations.[1][2] Direct disposal down the drain or in regular trash is strictly prohibited.[3][4] Adherence to these guidelines will minimize environmental impact and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][5]
Step-by-Step Disposal Protocol for this compound Waste
This protocol covers the disposal of pure this compound, contaminated labware, and aqueous solutions containing the reagent.
1. Segregation of Waste:
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[6][7]
2. Disposal of Unused or Expired this compound (Solid):
-
The original container with the unused product should be sealed securely.
-
Place the sealed container in a secondary container to prevent spills.[6]
-
Label the outer container as "Hazardous Waste" and clearly indicate the contents: "this compound".[3]
3. Disposal of Contaminated Solid Waste:
-
This category includes items such as gloves, pipette tips, absorbent paper, and weighing boats that have come into contact with this compound.
-
Collect all contaminated solid waste in a designated, leak-proof plastic bag.
-
Once the bag is full, seal it and then place it inside a second plastic bag (double-bagging).[6]
-
Label the outer bag as "Hazardous Waste: Solid waste contaminated with this compound".
4. Disposal of Aqueous Solutions Containing this compound:
-
Collect all aqueous waste containing this compound in a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred over glass for hazardous waste.[3]
-
The container must have a secure, screw-on cap to prevent leaks.[6]
-
Label the container as "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents or buffers present, with their approximate concentrations.[3]
5. Disposal of Empty this compound Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of dissolving the compound (e.g., DMF or DMSO, followed by a rinse with a miscible solvent like acetone (B3395972) or ethanol).[7][8]
-
The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste, as described in step 4.[7][8]
-
After triple-rinsing, deface or remove the original product label. The container can then typically be disposed of as regular lab glass or plastic waste.[8] Consult your local EHS for specific institutional policies.
6. Arranging for Waste Pickup:
-
Store all prepared hazardous waste in a designated, secure satellite accumulation area within your laboratory.
-
Follow your institution's procedures to request a hazardous waste pickup from your EHS department. This usually involves submitting a completed hazardous waste form, detailing the contents of each container.[3]
Quantitative Data Summary for Waste Management
| Waste Type | Container Requirements | Labeling Instructions | Key Disposal Action |
| Unused/Expired Solid | Original container, placed in a secondary container. | "Hazardous Waste: this compound" | Arrange for EHS pickup. |
| Contaminated Solid Waste | Double-bagged in clear or designated plastic bags. | "Hazardous Waste: Solid waste contaminated with this compound" | Collect in designated area for EHS pickup. |
| Aqueous Solutions | Leak-proof, screw-cap container (plastic preferred). | "Hazardous Waste" with full chemical names and concentrations. | Collect in designated container for EHS pickup. |
| Empty Containers | N/A | Deface original label after rinsing. | Triple-rinse with appropriate solvent, collect rinsate as hazardous waste. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste materials.
Caption: Disposal workflow for this compound waste.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. cephamls.com [cephamls.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. targetmol.com [targetmol.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Iodoacetyl-LC-biotin
For Immediate Reference: Key Safety and Handling Protocols for Iodoacetyl-LC-biotin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity. This document offers step-by-step guidance on personal protective equipment (PPE), operational handling, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form and when preparing solutions, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from dust particles and potential splashes of solutions. |
| Hand Protection | Nitrile gloves. For handling solutions in Dimethylformamide (DMF), consider double gloving. | Provides a barrier against skin contact. Nitrile offers good resistance to DMF. Double gloving enhances protection.[1][2][3] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. For situations with potential for significant dust generation, an N95 (US) or P1 (EN 143) dust mask is recommended. | Minimizes the risk of inhaling fine particles of the solid reagent. |
Operational Plan: From Receipt to Reaction
This compound is a moisture-sensitive and, in solution, a light-sensitive reagent.[4] Proper handling from the moment of receipt is critical for its efficacy and for laboratory safety.
Storage and Preparation
-
Receiving and Storage : Upon receipt, store this compound at -20°C in a desiccated environment.[5]
-
Equilibration : Before opening, allow the vial to warm to room temperature to prevent moisture condensation, which can compromise the reagent.[4]
-
Work Area Preparation : Conduct all handling of solid this compound and solution preparation in a well-ventilated area, preferably within a chemical fume hood.
-
Dissolution : this compound is not water-soluble and should be dissolved in an organic solvent such as Dimethylformamide (DMF) immediately before use.[4] Do not prepare stock solutions for long-term storage.[4]
Experimental Workflow
The following diagram outlines the key steps for the safe handling and use of this compound in a typical biotinylation experiment.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste : Place unused or expired solid this compound in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste : Collect all solutions containing this compound, including reaction mixtures and washes, in a dedicated, sealed, and properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and list the chemical contents.
-
Contaminated Materials : Dispose of all materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, in a designated solid hazardous waste container.
Disposal Procedure
-
Labeling : Ensure all waste containers are accurately and securely labeled with the full chemical name and any associated hazards.
-
Storage : Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Professional Disposal : Arrange for the collection and disposal of all this compound waste through a licensed and approved hazardous waste disposal company.[6] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, immediate plan is essential for mitigating risks.
Spill Cleanup Protocol
In the event of a spill of solid this compound:
-
Evacuate and Alert : Alert personnel in the immediate area and restrict access.
-
Ventilate : Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the lab and contact the institutional safety office.
-
Don PPE : Wear the appropriate PPE as outlined in the table above, including respiratory protection if there is a risk of airborne dust.
-
Contain and Clean :
-
Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep the solid material into a designated chemical waste container.[7] Avoid creating dust.
-
Use a wet paper towel or absorbent pad to decontaminate the spill area.
-
-
Dispose : Place all cleanup materials into the solid hazardous waste container.
-
Decontaminate : Thoroughly wash the area of the spill with soap and water.
Exposure Response
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
